L-Cysteine-1-13C
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-amino-3-sulfanyl(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNEKJLAYXESH-NSQKCYGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([13C](=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745847 | |
| Record name | L-(1-~13~C)Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224054-24-4 | |
| Record name | L-(1-~13~C)Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 224054-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-Cysteine-1-13C: A Technical Guide to its Role in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cysteine-1-13C is a stable isotope-labeled form of the semi-essential amino acid L-cysteine, where the carbon atom of the carboxyl group is substituted with the heavy isotope ¹³C. This isotopic labeling makes it a powerful tool in metabolic research, enabling the precise tracing of cysteine's metabolic fate and its contribution to various cellular processes. This technical guide provides an in-depth overview of this compound, its applications in metabolic studies, detailed experimental protocols, and quantitative data analysis. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of metabolism, redox biology, and pharmacology.
Introduction to this compound
L-Cysteine is a sulfur-containing amino acid that plays a pivotal role in numerous physiological processes. It is a critical precursor for the synthesis of proteins, the major intracellular antioxidant glutathione (B108866) (GSH), taurine, and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S). Given its central role, understanding the dynamics of cysteine metabolism is crucial for elucidating the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
This compound serves as a tracer that can be introduced into biological systems, and its journey through metabolic pathways can be monitored using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The one-mass-unit increase in the labeled cysteine and its downstream metabolites allows for their differentiation from their unlabeled counterparts, enabling the quantification of metabolic fluxes and the elucidation of pathway activities.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | H¹³CSCH₂CH(NH₂)COOH |
| Molecular Weight | 122.15 g/mol |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
| CAS Number | 224054-24-4 |
| Appearance | White solid |
| Solubility | Soluble in water |
Role in Metabolic Studies
The primary role of this compound in metabolic studies is to serve as a tracer for metabolic flux analysis (MFA). By introducing this compound into cell cultures or in vivo models, researchers can track the incorporation of the ¹³C label into various downstream metabolites. This provides quantitative insights into the rates of synthesis and catabolism of key molecules.
Glutathione (GSH) Synthesis
One of the most significant applications of this compound is in studying the biosynthesis of glutathione. Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it is the most abundant antioxidant in the cell. The availability of cysteine is often the rate-limiting factor for GSH synthesis. By tracing the incorporation of the ¹³C label from this compound into the glutathione molecule, the rate of de novo GSH synthesis can be accurately quantified. This is particularly valuable in studies of oxidative stress, where the demand for GSH is high.
Taurine and Hydrogen Sulfide (H₂S) Production
L-cysteine is also a precursor for the synthesis of taurine, an amino acid with roles in bile acid conjugation, osmoregulation, and neuromodulation, and hydrogen sulfide, a gaseous signaling molecule involved in vasodilation, inflammation, and apoptosis. Tracing the ¹³C label from this compound can help to elucidate the flux through these pathways under various physiological and pathological conditions.
Protein Synthesis and Degradation
As a proteinogenic amino acid, L-cysteine is incorporated into newly synthesized proteins. While this compound can be used to study protein synthesis, other isotopically labeled amino acids are more commonly employed for this purpose due to the relatively low abundance of cysteine in most proteins.
Experimental Protocols
The following is a detailed methodology for a typical stable isotope tracing experiment using this compound in cultured mammalian cells, followed by mass spectrometry-based analysis.
Cell Culture and Labeling
-
Cell Seeding: Plate mammalian cells (e.g., cancer cell lines or primary cells) in 6-well plates at a density that allows for logarithmic growth during the labeling period.
-
Media Preparation: Prepare a custom cell culture medium that is deficient in unlabeled L-cysteine. Supplement this medium with a known concentration of this compound (e.g., 200 µM). The exact concentration should be optimized for the specific cell line and experimental conditions.
-
Labeling: Once the cells have reached the desired confluency (typically 50-70%), replace the standard culture medium with the pre-warmed this compound labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. A time course experiment is crucial for determining the time required to reach isotopic steady state.
Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol (B129727) (v/v) to each well to quench all enzymatic activity and extract intracellular metabolites.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid).
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution LC-MS/MS system. The chromatographic method should be optimized to separate cysteine and its downstream metabolites, such as glutathione. The mass spectrometer should be operated in a mode that allows for the detection and quantification of both the unlabeled (M+0) and the ¹³C-labeled (M+1) isotopologues of the target metabolites.
-
Data Analysis: The raw data from the LC-MS/MS analysis is processed to determine the peak areas for the different isotopologues of each metabolite. The fractional enrichment of the ¹³C label is then calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.
Data Presentation
The quantitative data obtained from this compound tracing experiments can be summarized in tables to facilitate comparison and interpretation.
Table 2: Fractional Enrichment of ¹³C in Cysteine and Glutathione over Time in a Hypothetical Cancer Cell Line
| Time (hours) | Cysteine (M+1) Fractional Enrichment (%) | Glutathione (M+1) Fractional Enrichment (%) |
| 0 | 0 | 0 |
| 1 | 35.2 ± 3.1 | 8.5 ± 1.2 |
| 4 | 85.6 ± 5.4 | 32.7 ± 4.5 |
| 8 | 96.1 ± 2.8 | 65.9 ± 6.1 |
| 24 | 98.5 ± 1.5 | 92.3 ± 3.7 |
Data are presented as mean ± standard deviation from three biological replicates.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.
L-Cysteine-1-13C chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physical properties, and applications of L-Cysteine-1-13C, a stable isotope-labeled version of the semi-essential amino acid L-cysteine. This isotopologue is a valuable tool in metabolic research, drug development, and various analytical applications due to the specific incorporation of a carbon-13 isotope at the carboxyl position.
Chemical Structure and Identification
This compound is structurally identical to L-cysteine, with the exception of a ¹³C atom at the C1 position (the carboxyl carbon). This specific labeling provides a distinct mass shift, making it detectable and distinguishable from its natural counterpart in mass spectrometry and NMR spectroscopy.
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-3-sulfanylpropanoic-1-¹³C acid |
| Molecular Formula | H¹³SCH₂CH(NH₂)¹³CO₂H |
| SMILES | N--INVALID-LINK----INVALID-LINK--=O[1] |
| InChI | 1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1[1] |
| InChIKey | XUJNEKJLAYXESH-NSQKCYGPSA-N[1] |
| CAS Number (Labeled) | 224054-24-4[1][2] |
| CAS Number (Unlabeled) | 52-90-4 |
| EC Number | 200-158-2 |
Physicochemical Properties
The physical properties of this compound are largely comparable to those of unlabeled L-cysteine. The primary difference lies in its molecular weight due to the presence of the heavier carbon isotope.
| Property | Value |
| Molecular Weight | 122.15 g/mol |
| Appearance | White or colorless solid/crystals |
| Melting Point | ~220-240 °C (decomposes) |
| Isotopic Purity | ≥99 atom % ¹³C |
| Chemical Purity | ≥98% |
| Solubility | Soluble in water. A stock solution of 5 mg/mL in H₂O can be prepared with ultrasonic warming to 60°C. |
| Storage Conditions | Store refrigerated at 2°C to 8°C. Protect from light. |
Applications in Research and Drug Development
This compound is a powerful tool used as a tracer and an internal standard in a variety of research applications.
-
Metabolic Flux Analysis (MFA): As a stable isotope-labeled compound, it is used to trace the metabolic fate of cysteine in cellular systems. By introducing this compound into a biological system, researchers can track its incorporation into downstream metabolites using techniques like mass spectrometry and NMR.
-
Quantitative Analysis: It serves as an internal standard for the precise quantification of unlabeled L-cysteine in complex biological samples by NMR, GC-MS, or LC-MS.
-
Biomolecular NMR: The ¹³C label provides a specific signal that can be used in NMR spectroscopy to study protein structure, dynamics, and binding.
-
Drug Development: Stable isotopes are incorporated into drug molecules to act as tracers for quantitation during various stages of the drug development process.
L-cysteine itself is a precursor to several biologically crucial molecules, and the labeled form can be used to study the synthesis pathways of these compounds.
Caption: Key metabolic pathways originating from L-cysteine.
Experimental Methodologies
While specific, detailed protocols are proprietary to individual laboratories and manufacturers, the general methodologies for using this compound in metabolic tracing studies follow a consistent workflow.
General Protocol for LC-MS Based Metabolic Labeling
This protocol outlines a typical experiment for tracing the incorporation of this compound into downstream metabolites in a cell culture system.
-
Cell Culture: Culture cells of interest to the desired confluency under standard conditions.
-
Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of this compound. The duration of incubation depends on the metabolic pathway and turnover rate being studied.
-
Metabolite Extraction: After incubation, harvest the cells and quench metabolic activity rapidly (e.g., using cold methanol). Extract metabolites using an appropriate solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Sample Preparation: Centrifuge the extract to remove cell debris. The supernatant containing the metabolites is then dried and reconstituted in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The liquid chromatography separates the various metabolites, and the mass spectrometer detects and quantifies the mass-to-charge ratio (m/z) of each compound. The M+1 mass shift of metabolites incorporating the ¹³C label from this compound is used for tracing.
-
Data Analysis: Process the raw LC-MS data to identify and quantify the labeled and unlabeled metabolites. This provides insights into the flux through specific metabolic pathways.
Caption: Generalized workflow for a stable isotope tracing experiment.
NMR Spectroscopy
References
An In-Depth Technical Guide to 13C Stable Isotope Labeling for Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 13C stable isotope labeling for amino acids, a powerful technique for elucidating metabolic pathways, quantifying flux rates, and understanding cellular physiology in the context of health, disease, and therapeutic intervention.
Core Principles of 13C Stable Isotope Labeling
Stable isotope labeling is a technique used to trace the metabolic fate of atoms or molecules within a biological system.[1] In this method, an atom in a molecule of interest is replaced by its non-radioactive (stable) isotope. For carbon, the heavy isotope 13C is substituted for the more abundant 12C.[1] When cells or organisms are supplied with a substrate, such as glucose or an amino acid enriched with 13C, this labeled substrate is taken up and metabolized.[1] As the 13C atoms traverse through various metabolic pathways, they become incorporated into downstream metabolites, including amino acids, lipids, and nucleotides.[1]
The distribution of these 13C atoms in the resulting metabolites, known as mass isotopomer distributions (MIDs), can be precisely measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] Mass spectrometry separates molecules based on their mass-to-charge ratio, and the incorporation of 13C results in a predictable mass shift, allowing researchers to trace the flow of carbon atoms. This information, when combined with a metabolic network model, enables the calculation of intracellular metabolic fluxes—the rates of biochemical reactions within the cell. This powerful application is known as 13C Metabolic Flux Analysis (13C-MFA).
Applications in Research and Drug Development
13C stable isotope labeling of amino acids has a wide array of applications in both basic research and pharmaceutical development:
-
Metabolic Flux Analysis (MFA): Considered the gold standard for quantifying intracellular reaction rates, 13C-MFA provides a detailed map of cellular metabolism. This is invaluable for understanding metabolic reprogramming in diseases like cancer (e.g., the Warburg effect) and for identifying potential drug targets.
-
Protein Turnover Studies: By using 13C-labeled amino acids, researchers can measure the rates of protein synthesis and degradation, offering a dynamic view of the proteome. This is crucial for understanding cellular homeostasis, aging, and disease progression.
-
Drug Discovery and Development: 13C-labeled compounds are instrumental in studying drug metabolism and pharmacokinetics (DMPK). By tracing the metabolic fate of a 13C-labeled drug candidate, researchers can gain insights into its mechanism of action and identify the specific metabolic pathways it affects.
-
Target Identification and Validation: This technique can help identify metabolic enzymes or pathways that are critical for disease progression, thus serving as novel drug targets.
Experimental Workflows
A typical 13C labeling experiment follows a structured workflow, from the initial design to data analysis. Careful execution at each stage is crucial for obtaining high-quality and reproducible data.
Key Signaling Pathways Investigated with 13C-Labeled Amino Acids
mTOR Signaling Pathway: The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly linked to amino acid availability. 13C-labeled amino acids are used to trace how nutrient signals are integrated into the mTOR pathway to control protein synthesis and other anabolic processes.
Autophagy Signaling Pathway: Autophagy is a cellular degradation process that is induced by nutrient starvation, including amino acid deprivation. 13C labeling can be used to study how amino acid levels regulate the initiation and progression of autophagy through signaling pathways that often intersect with mTOR.
Data Presentation: Quantitative Insights
The data derived from 13C labeling experiments are quantitative and information-rich. Below are examples of how such data can be summarized.
Table 1: Example Metabolic Flux Rates in Cancer Cells (Warburg Effect)
| Metabolic Flux | Cancer Cell Line A (nmol/10^6 cells/hr) | Normal Cell Line B (nmol/10^6 cells/hr) |
| Glucose Uptake | 350 | 100 |
| Lactate Secretion | 600 | 50 |
| Glutamine Uptake | 80 | 20 |
| Flux through Pyruvate Dehydrogenase | 50 | 80 |
| Flux through Pyruvate Carboxylase | 30 | 10 |
Note: These are illustrative values and can vary significantly between cell types and experimental conditions.
Table 2: Example Protein Turnover Rates
| Protein | Synthesis Rate (molecules/cell/hr) | Degradation Rate Constant (hr⁻¹) | Half-life (hr) |
| Housekeeping Protein X | 500 | 0.014 | 50 |
| Regulatory Protein Y | 1000 | 0.693 | 1 |
| Structural Protein Z | 200 | 0.007 | 100 |
Note: These are representative values to illustrate the dynamic range of protein turnover.
Detailed Experimental Protocols
Protocol 1: 13C Labeling of Amino Acids in Mammalian Cell Culture
This protocol outlines the steps for labeling adherent mammalian cells with a 13C-labeled amino acid.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium
-
Labeling medium: Growth medium lacking the amino acid to be labeled, supplemented with the desired 13C-labeled amino acid (e.g., [U-13C6]-L-Leucine)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
6-well cell culture plates
-
Liquid nitrogen or a dry ice/ethanol bath
-
-80°C freezer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of labeling. Culture in complete growth medium at 37°C and 5% CO₂.
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells twice with pre-warmed PBS to remove any remaining unlabeled amino acids.
-
Labeling: Add 1 mL of pre-warmed labeling medium to each well.
-
Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the 13C-labeled amino acid. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest.
-
Metabolic Quenching: To halt all metabolic activity instantly, rapidly aspirate the labeling medium and immediately place the culture plate on a pre-chilled metal block in a dry ice/ethanol bath or float on liquid nitrogen.
-
Storage: Store the plates at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction
This protocol describes the extraction of polar metabolites from quenched cells.
Materials:
-
Quenched cell culture plates from Protocol 1
-
80% Methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and high speeds (e.g., 14,000 x g)
Procedure:
-
Addition of Extraction Solvent: To the frozen cell culture plate, add 1 mL of ice-cold 80% methanol to each well.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Protocol 3: Protein Hydrolysis and Amino Acid Derivatization for GC-MS Analysis
This protocol is for the preparation of protein-bound amino acids for GC-MS analysis.
Materials:
-
Cell pellet remaining after metabolite extraction
-
6 M Hydrochloric acid (HCl)
-
Nitrogen gas
-
Heating block or oven capable of 110°C
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS vials
Procedure:
-
Protein Hydrolysis:
-
To the protein pellet, add 500 µL of 6 M HCl.
-
Flush the tube with nitrogen gas, seal tightly, and heat at 110°C for 18-24 hours to hydrolyze the proteins into their constituent amino acids.
-
After hydrolysis, cool the samples and dry them completely under a stream of nitrogen gas.
-
-
Derivatization:
-
To the dried amino acid hydrolysate, add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Seal the vial and heat at 70°C for 1 hour to derivatize the amino acids.
-
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Protocol 4: Mass Spectrometry Analysis
GC-MS Parameters for Derivatized Amino Acids:
-
Gas Chromatograph: Agilent 6890 GC (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975B MSD (or equivalent)
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 50-650) or Selected Ion Monitoring (SIM) for targeted analysis.
LC-MS/MS Parameters for Underivatized Amino Acids:
-
Liquid Chromatograph: Waters Acquity UPLC (or equivalent)
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar amino acids.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific amino acid isotopologues.
Conclusion
13C stable isotope labeling of amino acids is a cornerstone of modern metabolic research, providing unparalleled insights into the intricate network of biochemical reactions that sustain life. For researchers, scientists, and drug development professionals, mastering this technique opens the door to a deeper understanding of cellular function in health and disease, ultimately paving the way for novel therapeutic strategies. The protocols and information provided in this guide serve as a comprehensive resource for designing, executing, and interpreting these powerful experiments.
References
A Technical Guide to L-Cysteine-1-13C for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-Cysteine-1-13C, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details commercially available sources, key specifications, and experimental considerations for its use in metabolic flux analysis and quantitative proteomics.
Commercial Suppliers and Product Specifications
For researchers sourcing this compound, several reputable commercial suppliers provide high-purity products suitable for demanding research applications. Key considerations when selecting a supplier include isotopic purity, chemical purity, and available product formats. The following tables summarize the quantitative data for this compound and its variants from prominent suppliers to facilitate easy comparison.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | Isotopic Purity (%) | Chemical Purity (%) | CAS Number |
| Cambridge Isotope Laboratories, Inc. | L-Cysteine (1-¹³C, 99%) | CLM-3852-PK | 99 | ≥98 | 224054-24-4 |
| Sigma-Aldrich | This compound | 608050 | 99 atom % ¹³C | ≥98 (CP) | 224054-24-4 |
| MedchemExpress | This compound | HY-W016584S | Not Specified | Not Specified | 224054-24-4 |
| LGC Standards | This compound | TRC-C995003 | Not Specified | Not Specified | 224054-24-4 |
Table 2: Product Specifications of L-Cysteine Stable Isotope Variants
| Supplier | Product Name | Catalog Number | Isotopic Enrichment (%) | Chemical Purity (%) |
| Cambridge Isotope Laboratories, Inc. | L-Cysteine (¹³C₃, 99%; ¹⁵N, 99%) | CNLM-3871-H-0.1 | ¹³C, 99; ¹⁵N, 99 | ≥98 |
| LGC Standards | L-Cysteine-¹³C₃,¹⁵N | C995001 | ¹³C₃, >95; ¹⁵N, >95 | >95 |
| LGC Standards | L-Cysteine-¹³C₃ | C995004 | >95 | >95[1] |
Key Research Applications and Experimental Protocols
This compound is a powerful tool in metabolic research, primarily utilized in two key areas: ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.
¹³C-Metabolic Flux Analysis (¹³C-MFA) of Glutathione (B108866) Synthesis
¹³C-MFA allows for the quantitative determination of intracellular metabolic fluxes. By tracing the incorporation of the ¹³C label from this compound into downstream metabolites, researchers can elucidate the activity of specific metabolic pathways. A critical application is the study of glutathione (GSH) synthesis, a key antioxidant pathway.
Experimental Protocol: Tracing this compound into the Glutathione Synthesis Pathway
This protocol provides a generalized workflow for a ¹³C-MFA experiment to measure the flux of cysteine into glutathione.
-
Cell Culture and Labeling:
-
Culture mammalian cells (e.g., HEK293, HepG2) in a cysteine-free DMEM or RPMI-1640 medium supplemented with dialyzed fetal bovine serum (dFBS) and a known concentration of this compound.
-
A parallel culture should be maintained with unlabeled L-cysteine as a control.
-
Allow the cells to reach a metabolic and isotopic steady state, which typically requires at least 5-6 cell doublings.
-
-
Sample Quenching and Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Derivatization (Optional but Recommended for GC-MS):
-
Dry the metabolite extract under a stream of nitrogen.
-
Derivatize the samples to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For GC-MS, monitor the mass isotopomer distributions of cysteine and glutathione-related fragments.
-
For LC-MS, use a high-resolution mass spectrometer to accurately measure the mass shift due to ¹³C incorporation.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model of the glutathione synthesis pathway.
-
The software will estimate the relative or absolute fluxes through the pathway.
-
Quantitative Proteomics using SILAC
SILAC is a powerful technique for the accurate relative quantification of proteins between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural amino acids, while the other is grown in a "heavy" medium containing stable isotope-labeled amino acids.
Experimental Protocol: SILAC using this compound for Protein Turnover Analysis
This protocol outlines the steps for a SILAC experiment using this compound to compare protein abundance and turnover.
-
Cell Culture and Labeling:
-
Culture two populations of a chosen mammalian cell line in a cysteine-deficient SILAC medium.
-
Supplement the "light" medium with unlabeled L-cysteine.
-
Supplement the "heavy" medium with this compound.
-
Culture the cells for a minimum of five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.[2]
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment, stimulus) to one of the cell populations while the other serves as a control.
-
-
Cell Harvesting and Lysis:
-
Harvest both "light" and "heavy" cell populations.
-
Combine the cell pellets at a 1:1 ratio based on cell count or total protein concentration.
-
Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration of the cell lysate.
-
Reduce disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylate cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.
-
Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.[2]
-
-
Peptide Fractionation and Desalting:
-
To reduce sample complexity, peptides can be fractionated using techniques like strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC).
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants before mass spectrometry analysis.[2]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS).
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the ¹³C label.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the intensity ratio of the heavy to light peptide pairs.
-
This ratio reflects the relative abundance of the corresponding protein in the two cell populations.
-
Visualizing L-Cysteine Metabolism
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving L-Cysteine.
References
Technical Guide: L-Cysteine-1-13C Safety, Handling, and Experimental Applications
This technical guide provides comprehensive information on the safe handling and experimental use of L-Cysteine-1-13C for researchers, scientists, and drug development professionals. This compound is a stable, non-radioactive isotopically labeled amino acid crucial for tracing metabolic pathways and quantifying biological processes.
Safety and Handling Guidelines
The safety protocols for this compound are primarily governed by the chemical properties of L-cysteine, as the carbon-13 isotope is stable and non-radioactive.[1] Standard laboratory safety practices for handling chemical compounds are therefore applicable.
1.1. General Precautions
Always consult the Safety Data Sheet (SDS) for L-Cysteine before use.[1] General handling precautions include working in a well-ventilated area, avoiding the creation of dust, and preventing contact with skin, eyes, and clothing.[2]
1.2. Personal Protective Equipment (PPE)
Appropriate personal protective equipment should be worn when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Body Protection: A lab coat or other protective clothing.
1.3. Storage and Stability
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light. Recommended storage temperature is typically refrigerated at 2-8°C. Aqueous solutions of cysteine are prone to oxidation, especially at neutral or basic pH, to form cystine. Acidic solutions are more stable.
1.4. First Aid Measures
In case of exposure, follow these first aid measures:
-
After inhalation: Move the person to fresh air.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After ingestion: Rinse mouth with water.
In all cases, seek medical advice if symptoms persist.
1.5. Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a non-radioactive substance, the disposal guidelines are determined by its chemical properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for L-Cysteine and its isotopically labeled form, this compound.
Table 1: Physical and Chemical Properties
| Property | L-Cysteine | This compound |
| Chemical Formula | C₃H₇NO₂S | HSCH₂CH(NH₂)¹³CO₂H |
| Molecular Weight | 121.16 g/mol | 122.15 g/mol |
| CAS Number | 52-90-4 | 224054-24-4 |
| Appearance | White crystalline powder | Solid |
| Melting Point | ~220-240 °C (decomposes) | 220 °C (decomposes) |
| Solubility in Water | Soluble (280 g/L at 25°C) | Data not available, expected to be similar to L-Cysteine |
| pKa values | pK₁=1.71, pK₂=8.33, pK₃=10.78 | Data not available, expected to be similar to L-Cysteine |
| Isotopic Purity | Not Applicable | ≥99 atom % ¹³C |
| Chemical Purity | ≥98% | ≥98% |
Table 2: Safety and Hazard Information
| Hazard Category | Classification |
| GHS Pictogram | Not classified as hazardous |
| Signal Word | No signal word |
| Hazard Statements | No hazard statements |
| Precautionary Statements | P261, P305+P351+P338 (for dust) |
| Storage Class | 11 (Combustible Solids) |
| WGK (Water Hazard Class) | WGK 1 (Slightly hazardous for water) |
Experimental Protocol: Metabolic Flux Analysis using this compound in Cell Culture
This protocol outlines a general procedure for using this compound as a tracer for metabolic flux analysis in mammalian cell culture, followed by LC-MS analysis.
3.1. Materials and Reagents
-
Mammalian cell line of interest
-
Cell culture medium deficient in L-Cysteine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Cysteine (for 'light' medium)
-
This compound (for 'heavy' medium)
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 80% methanol (B129727), ice-cold)
-
Internal standards for LC-MS analysis
-
LC-MS grade solvents (water, acetonitrile, formic acid)
3.2. Experimental Workflow
Caption: Experimental workflow for metabolic labeling with this compound.
3.3. Detailed Methodology
-
Preparation of Labeling Media:
-
Prepare a base medium that is deficient in L-cysteine.
-
For the 'light' medium, supplement the base medium with a standard concentration of unlabeled L-cysteine.
-
For the 'heavy' medium, supplement the base medium with this compound at the same final concentration as the 'light' medium.
-
Add dialyzed FBS and other necessary supplements to both media.
-
-
Cell Culture and Adaptation:
-
Culture the chosen cell line in the 'light' medium for several passages to ensure adaptation.
-
For steady-state labeling, culture the cells in the 'heavy' medium for at least 5-6 cell divisions to achieve near-complete incorporation of the labeled amino acid.
-
-
Isotopic Labeling:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Aspirate the standard growth medium and wash the cells once with PBS.
-
Add the pre-warmed 'heavy' labeling medium to the cells.
-
Incubate for the desired labeling period.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells quickly with ice-cold PBS.
-
Add a specific volume of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 10 minutes.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS analysis.
-
Transfer the reconstituted sample to an autosampler vial.
-
Perform LC-MS analysis using a method optimized for the separation and detection of amino acids and related metabolites.
-
-
Data Analysis:
-
Process the raw LC-MS data to identify and quantify the mass isotopologues of cysteine and its downstream metabolites.
-
Use appropriate software for metabolic flux analysis to calculate the relative or absolute fluxes through the metabolic pathways of interest.
-
Metabolic Pathways of L-Cysteine
L-cysteine is a central hub in sulfur-containing amino acid metabolism and serves as a precursor for several critical biomolecules.
4.1. Glutathione (B108866) Synthesis
L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.
Caption: Glutathione synthesis pathway from L-cysteine.
4.2. Taurine Synthesis
Taurine is synthesized from L-cysteine primarily in the liver through the cysteine sulfinic acid pathway.
Caption: Taurine synthesis pathway from L-cysteine.
4.3. Hydrogen Sulfide (H₂S) Production
Hydrogen sulfide, a gaseous signaling molecule, can be generated from L-cysteine through multiple enzymatic pathways.
Caption: Enzymatic pathways for H₂S production from L-cysteine.
References
The Unseen Workhorse: A Technical Guide to the Natural Abundance of ¹³C and its Critical Role in Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon. We will delve into its natural abundance, unique physical properties, and its indispensable role as a tracer in labeling studies that drive modern research and pharmaceutical development. The principles and detailed methodologies outlined herein are designed to equip researchers with the foundational knowledge to design, execute, and interpret ¹³C-based experiments.
The Core Principle: Leveraging Scarcity
The foundation of ¹³C labeling studies lies in its low natural abundance. Carbon, the backbone of life, exists primarily as the ¹²C isotope. The heavier, stable ¹³C isotope constitutes only about 1.07% of all natural carbon.[1] This scarcity is not a limitation but a distinct advantage. When molecules (e.g., glucose, amino acids) are artificially enriched with ¹³C and introduced into a biological system, they act as a traceable signal against a very low background.[2] This allows scientists to follow the journey of these labeled molecules through complex metabolic pathways, providing a dynamic and quantitative picture of cellular processes that would otherwise be invisible.
Physical Properties of Carbon Isotopes
The utility of ¹³C extends beyond its low abundance. Its unique nuclear properties, particularly its nuclear spin, are what make it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, a key analytical technique in labeling studies.
| Property | ¹²C Isotope | ¹³C Isotope | Relevance in Labeling Studies |
| Natural Abundance | ~98.93% | ~1.07% | The low natural abundance of ¹³C provides a low background, making the signal from enriched tracers easy to detect.[1][3] |
| Protons | 6 | 6 | Defines the element as Carbon. |
| Neutrons | 6 | 7 | The extra neutron gives ¹³C a greater mass, which is detectable by Mass Spectrometry.[1] |
| Nuclear Spin (I) | 0 | 1/2 | A non-zero spin makes ¹³C NMR-active, allowing for detailed structural and quantitative analysis. ¹²C is NMR-inactive. |
| Magnetic Properties | Non-magnetic | Magnetic | Enables detection and analysis by NMR spectroscopy. |
Comparison with Other Stable Isotopes
While ¹³C is a cornerstone of metabolic research, other stable isotopes are also employed to trace different elements and pathways.
| Isotope | Natural Abundance (%) | Common Use in Labeling Studies |
| ¹H (Protium) | 99.9885 | Primarily used in ¹H-NMR for structural elucidation. |
| ²H (Deuterium) | 0.0115 | Used as a tracer, particularly in studies of fatty acid and steroid metabolism. |
| ¹³C | 1.07 | Tracing carbon backbones through metabolic pathways (metabolomics, fluxomics). |
| ¹⁵N | 0.368 | Tracing nitrogen flow in amino acid and nucleotide metabolism (proteomics). |
| ¹⁸O | 0.205 | Used in studies of metabolic processes involving water or oxygen incorporation. |
Experimental Workflows and Methodologies
A typical ¹³C labeling experiment follows a structured workflow, from the selection of a tracer to the final data analysis. The two most prominent analytical platforms for detecting ¹³C incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Detailed Experimental Protocol: ¹³C-Glucose Tracing for Metabolic Flux Analysis (MFA)
This protocol provides a generalized method for a steady-state ¹³C glucose labeling experiment in adherent mammalian cells, a common application in cancer research and drug development.
Objective: To quantify the relative rates (fluxes) of central carbon metabolism pathways.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free medium equivalent
-
¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727) solution (-80°C)
-
Cell scrapers
-
Centrifuge tubes
Methodology:
-
Cell Culture and Labeling: a. Seed cells in multi-well plates and grow to the desired confluency (typically 70-80%) in standard glucose-containing medium. b. To begin the labeling, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Immediately switch the cells to the labeling medium: glucose-free DMEM supplemented with the desired concentration of [U-¹³C₆]-glucose and dFBS. d. Incubate the cells for a sufficient duration to approach isotopic steady state. This time varies by cell line and pathway but is often in the range of 6-24 hours.
-
Metabolite Extraction: a. To quench metabolism, place the culture plate on ice and rapidly aspirate the labeling medium. b. Immediately wash the cells with ice-cold 0.9% NaCl to remove extracellular metabolites. c. Add a specific volume of ice-cold 80% methanol (-80°C) to each well to lyse the cells and precipitate proteins. d. Scrape the cells in the methanol solution and transfer the entire lysate to a pre-chilled microcentrifuge tube. e. Vortex the tubes vigorously and incubate at -80°C for at least 15 minutes to ensure complete protein precipitation. f. Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris. g. Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. The samples can be stored at -80°C or dried for analysis.
-
Sample Preparation for Analysis:
-
For Mass Spectrometry (LC-MS): The metabolite extract is typically dried under a stream of nitrogen or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent (e.g., 50% acetonitrile) for injection into the LC-MS system.
-
For NMR Spectroscopy: The dried extract is reconstituted in a deuterated solvent (e.g., D₂O) containing an internal standard for chemical shift referencing (like DSS). The solution is then transferred to an NMR tube.
-
-
Data Acquisition and Analysis: a. Samples are analyzed by high-resolution MS or NMR to detect the mass shifts or spectral changes caused by ¹³C incorporation. b. For MS data, the fractional abundance of each isotopologue for a given metabolite is calculated, resulting in a Mass Isotopologue Distribution (MID). c. The MIDs are then used in computational models (e.g., using software like Metran) to calculate the intracellular reaction rates (fluxes).
Detailed Experimental Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics, often used to study how drug treatments affect protein expression.
Objective: To compare the relative abundance of thousands of proteins between two cell populations.
Materials:
-
SILAC-grade cell culture medium deficient in lysine (B10760008) and arginine (e.g., DMEM for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" amino acids: L-Lysine and L-Arginine
-
"Heavy" amino acids: ¹³C₆-L-Lysine and ¹³C₆-L-Arginine (or ¹³C₆¹⁵N₄-L-Arginine)
Methodology:
-
Cell Adaptation and Labeling: a. Culture two populations of cells. One population is grown in "light" medium (supplemented with normal lysine and arginine) and the other in "heavy" medium (supplemented with the ¹³C-labeled versions). b. Cells must be passaged for at least 5-6 doublings in the respective SILAC media to ensure >99% incorporation of the labeled amino acids into the proteome. c. Verify complete incorporation by analyzing a small protein extract via mass spectrometry.
-
Experimental Treatment: a. Once fully labeled, one cell population (e.g., the "heavy" labeled cells) is subjected to the experimental treatment (e.g., drug exposure), while the "light" population serves as the control.
-
Sample Preparation and Analysis: a. Harvest both cell populations and determine the protein concentration for each. b. Combine equal amounts of protein from the "light" and "heavy" cell lysates. c. The combined protein mixture is then processed for proteomic analysis: typically involving protein digestion (e.g., with trypsin), peptide fractionation, and LC-MS/MS analysis. d. In the mass spectrometer, a peptide from a given protein will appear as a pair of peaks—one "light" and one "heavy"—separated by a known mass difference corresponding to the incorporated ¹³C atoms. e. The relative abundance of the protein is determined by the ratio of the intensities of the "heavy" and "light" peptide peaks.
Key Applications in Research and Drug Development
¹³C labeling is not merely an academic tool; it provides critical insights that accelerate drug discovery and development.
Metabolic Flux Analysis (MFA)
¹³C-MFA is the gold standard for quantifying the rates of metabolic reactions within a cell. By tracing how ¹³C atoms from a labeled substrate (like glucose) are distributed throughout the metabolic network, MFA creates a detailed map of cellular metabolism. This is invaluable for understanding how diseases like cancer rewire their metabolism to fuel growth and for assessing how a drug candidate impacts these pathways.
Target Engagement and Mechanism of Action
By tracing the metabolic fate of a nutrient in the presence of a drug, researchers can identify the specific enzymes and pathways that are affected. If a drug is designed to inhibit a particular enzyme, ¹³C labeling can confirm this "target engagement" by showing an accumulation of the substrate and a depletion of the product of that enzyme. This provides crucial insights into a drug's mechanism of action.
Quantitative Proteomics (SILAC)
As detailed in the protocol above, SILAC allows for the precise quantification of changes in protein expression in response to a drug. This is critical for identifying biomarkers of drug efficacy or toxicity and for understanding the downstream cellular response to a therapeutic agent.
Conclusion
The low natural abundance of ¹³C, combined with its unique physical properties, makes it a powerful and versatile tool for modern biological and pharmaceutical research. From elucidating complex metabolic networks to quantifying the impact of novel drugs on the proteome, ¹³C labeling studies provide quantitative, dynamic, and actionable data. The methodologies described in this guide, when implemented with care, can yield high-quality results to advance our understanding of complex biological systems and accelerate the development of new therapeutics.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cysteine Metabolism and its Core Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine, a semi-essential sulfur-containing amino acid, holds a central position in cellular metabolism. Its unique thiol group imparts a high degree of reactivity, making it a critical component in a vast array of biological processes. Beyond its fundamental role as a building block for proteins, cysteine is a key precursor for the synthesis of essential molecules such as the major intracellular antioxidant glutathione (B108866) (GSH), taurine (B1682933), and hydrogen sulfide (B99878) (H₂S). Furthermore, the sulfur from cysteine is indispensable for the formation of iron-sulfur (Fe-S) clusters, vital cofactors for numerous enzymes involved in electron transfer and catalysis. The intricate network of pathways governing cysteine homeostasis is tightly regulated, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer, making it a focal point for therapeutic intervention and drug development.[1]
This technical guide provides a comprehensive overview of the core pathways of cysteine metabolism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Key Pathways of Cysteine Metabolism
The intracellular concentration of cysteine is meticulously controlled through a balance of dietary uptake, de novo synthesis, and catabolism. In mammals, the liver plays a central role in maintaining systemic cysteine homeostasis.[2]
Cysteine Biosynthesis: The Transsulfuration Pathway
While plants and bacteria can synthesize cysteine from serine and sulfide, mammals rely on the transsulfuration pathway to produce cysteine de novo, primarily from the essential amino acid methionine.[3] This pathway is particularly active in the liver. The reverse transsulfuration pathway converts homocysteine, a product of methionine metabolism, into cysteine.
The key enzymatic steps are:
-
Cystathionine (B15957) β-synthase (CBS): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.
-
Cystathionine γ-lyase (CTH or CSE): Another PLP-dependent enzyme, CTH, cleaves cystathionine to yield cysteine, α-ketobutyrate, and ammonia.
The transsulfuration pathway is a critical link between sulfur amino acid metabolism and the synthesis of cysteine-derived molecules. Its activity is regulated by the availability of its substrates and allosteric effectors.
Cysteine Catabolism
Excess cysteine is catabolized through several pathways to prevent toxicity associated with high intracellular levels of this reactive amino acid. The primary routes of cysteine degradation lead to the formation of pyruvate (B1213749), sulfate (B86663), and taurine.
-
Cysteine Dioxygenase (CDO): This non-heme iron-containing enzyme is a key regulator of cysteine catabolism.[4] It catalyzes the oxidation of cysteine to cysteine sulfinic acid, the first committed step in the pathway leading to taurine and sulfate production. CDO activity is highly regulated by cysteine concentration; the enzyme is rapidly degraded when cysteine levels are low and stabilized when they are high.[2]
-
Aspartate Aminotransferase (AAT): Cysteine sulfinic acid can be transaminated by AAT to form 3-sulfinylpyruvate, which then spontaneously decomposes to pyruvate and sulfite (B76179). Sulfite is further oxidized to sulfate by sulfite oxidase.
-
Cysteine Desulfhydration: Cysteine can be directly converted to pyruvate, ammonia, and hydrogen sulfide by enzymes with cysteine desulfhydrase activity, such as cystathionine γ-lyase (CTH) and cystathionine β-synthase (CBS).
Glutathione (GSH) Synthesis
Glutathione is a tripeptide (γ-glutamyl-cysteinyl-glycine) that serves as the most abundant intracellular antioxidant. Cysteine is the rate-limiting precursor for GSH synthesis. The synthesis occurs in two ATP-dependent steps catalyzed by:
-
Glutamate-Cysteine Ligase (GCL): This enzyme catalyzes the formation of a γ-peptide bond between glutamate (B1630785) and cysteine to form γ-glutamylcysteine. This is the rate-limiting step in GSH synthesis.
-
Glutathione Synthetase (GS): GS adds glycine (B1666218) to the C-terminus of γ-glutamylcysteine to form glutathione.
The availability of cysteine is a major determinant of the rate of GSH synthesis.
Taurine Biosynthesis
Taurine, a β-amino acid, is involved in numerous physiological processes, including osmoregulation, bile salt conjugation, and neuromodulation. The primary pathway for taurine synthesis from cysteine involves:
-
Cysteine Dioxygenase (CDO): As mentioned in catabolism, CDO oxidizes cysteine to cysteine sulfinic acid.
-
Cysteinesulfinic Acid Decarboxylase (CSAD): This enzyme decarboxylates cysteine sulfinic acid to produce hypotaurine.
-
Hypotaurine Dehydrogenase (HDH): Hypotaurine is then oxidized to taurine.
The rate of taurine synthesis is largely dependent on the activity of CDO and CSAD.
Iron-Sulfur (Fe-S) Cluster Biogenesis
Cysteine provides the sulfur atom for the assembly of iron-sulfur clusters, which are essential prosthetic groups for a wide range of proteins involved in electron transport, metabolic catalysis, and DNA repair. The biogenesis of Fe-S clusters is a complex process involving a dedicated machinery of proteins. The initial step involves the mobilization of sulfur from cysteine by a cysteine desulfurase, such as Nfs1 in mitochondria. This sulfur is then transferred to a scaffold protein where the Fe-S cluster is assembled before being transferred to its final destination in an apoprotein.
Quantitative Data in Cysteine Metabolism
The following tables summarize key quantitative parameters for enzymes and metabolites involved in cysteine metabolism. These values can vary depending on the organism, tissue, and experimental conditions.
Table 1: Kinetic Parameters of Key Enzymes in Cysteine Metabolism
| Enzyme | Substrate(s) | Km | Vmax / Specific Activity | Organism/Tissue | Reference(s) |
| Cysteine Dioxygenase (CDO) | L-Cysteine | 0.4 mM | 20.0 µmol min⁻¹ mg⁻¹ | Recombinant | |
| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | 9.1 mM | - | Arabidopsis thaliana | |
| L-Cysteine | 2.7 mM | - | Arabidopsis thaliana | ||
| 9.7 ± 1.7 nmol γ-GC/min/mg protein | Rat primary astrocytes | ||||
| Cystathionine β-synthase (CBS) | - | - | - | - | - |
| Cystathionine γ-lyase (CTH) | - | - | - | - | - |
Table 2: Concentrations of Cysteine and Related Metabolites
| Metabolite | Concentration | Sample Type | Reference(s) |
| Cysteine | 240–360 µM | Human Plasma | |
| 20–100 nmol/g | Rat Liver | ||
| 4.2 to 35.6 nmol/mg protein | Rat Astrocytes (hyperosmotic exposure) | ||
| Glutathione (GSH) | 1–10 mM | Cytosol of various cells | |
| up to 10 mM | Hepatocytes | ||
| 3.6 µM | Human Plasma | ||
| 0.4 to 3.0 mM | Red Blood Cells | ||
| Homocysteine | < 12–15 µM | Human Plasma | |
| Taurine | - | - | - |
Table 3: Metabolic Flux Data
| Pathway | Flux Rate | Conditions | Cell Type/Organism | Reference(s) |
| Taurine Synthesis from Cysteine | 21.2 ± 2.0 pmol ⋅ mg protein⁻¹ ⋅ min⁻¹ | Cultured rat astrocytes | Rat | |
| Cysteine to Glutathione, Sulfate, and Taurine | 19%, 47%, and 34% of total metabolism, respectively | High cysteine availability (1 mmol/L) | Isolated rat hepatocytes | |
| Cysteine to Glutathione, Sulfate, and Taurine | 90%, 10%, and 1% of total metabolism, respectively | Low cysteine availability (0.2 mmol/L OTC) | Isolated rat hepatocytes |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of cysteine metabolism. Below are protocols for key experiments.
Protocol 1: Assay for Cysteine Dioxygenase (CDO) Activity
This protocol is adapted from established methods for measuring CDO activity in tissue homogenates or cell extracts.
Materials:
-
Tissue homogenate or cell lysate
-
MES buffer (50 mM, pH 6.1)
-
Ferrous sulfate (FeSO₄) solution
-
Hydroxylamine solution
-
L-Cysteine solution
-
Bathocuproine disulfonate (BCS) solution
-
Sulfosalicylic acid (SSA) for reaction termination
-
HPLC system for cysteinesulfinic acid quantification
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing MES buffer, ferrous sulfate, hydroxylamine, and BCS. The final concentrations in a 400 µL assay should be approximately 62.5 mM MES, 0.3 mM ferrous sulfate, 5 mM hydroxylamine, and 0.0625 mM bathocuproine disulfonate.
-
Enzyme Addition: Add an appropriate amount of tissue homogenate or cell lysate (e.g., 1-5 µg of protein) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding L-cysteine to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold SSA (e.g., 5% w/v).
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
Quantification: Analyze the supernatant for the product, cysteinesulfinic acid, using a suitable HPLC method, often involving pre-column derivatization for fluorescence detection.
Protocol 2: Quantification of Intracellular Cysteine and Glutathione by LC-MS/MS
This protocol provides a general workflow for the simultaneous quantification of cysteine and glutathione in cellular extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol-based extraction buffer, ice-cold
-
Internal standards (e.g., stable isotope-labeled cysteine and GSH)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Quenching: Rapidly wash cultured cells with ice-cold PBS to remove extracellular metabolites. Immediately quench metabolism by adding ice-cold extraction buffer (e.g., 80% methanol).
-
Cell Lysis and Extraction: Scrape the cells in the extraction buffer and transfer the cell suspension to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standards for cysteine and glutathione to each sample to correct for matrix effects and variations in sample processing.
-
Protein Precipitation and Clarification: Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Use a suitable chromatographic method (e.g., HILIC or reversed-phase with an ion-pairing agent) to separate cysteine and glutathione.
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the endogenous metabolites to their corresponding internal standards against a calibration curve.
Protocol 3: Subcellular Fractionation for Metabolite Analysis
This protocol allows for the separation of cytosolic, mitochondrial, and nuclear fractions to study the subcellular distribution of cysteine and its metabolites.
Materials:
-
Cultured cells or tissue
-
Homogenization buffer (e.g., sucrose-based buffer)
-
Dounce homogenizer or similar mechanical disruption device
-
Centrifuge and ultracentrifuge
-
Buffers for washing and resuspension of fractions
Procedure:
-
Cell/Tissue Homogenization: Homogenize the cells or tissue in an ice-cold homogenization buffer using a Dounce homogenizer with a loose-fitting pestle to gently disrupt the plasma membrane while keeping organelles intact.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C. The pellet contains the nuclei. Wash the nuclear pellet with homogenization buffer.
-
Mitochondrial Fraction Isolation: Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C. The resulting pellet contains the mitochondria.
-
Cytosolic Fraction: The supernatant from the mitochondrial spin is the cytosolic fraction.
-
Metabolite Extraction: Extract metabolites from each fraction using a suitable method, such as methanol (B129727) precipitation, for subsequent analysis.
Conclusion and Future Directions
Cysteine metabolism represents a critical nexus in cellular physiology, influencing redox balance, detoxification, and the synthesis of numerous vital compounds. The intricate regulation of its metabolic pathways underscores its importance in maintaining cellular health. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is paramount for researchers and drug development professionals.
Future research will likely focus on delineating the precise mechanisms of crosstalk between different branches of cysteine metabolism and their role in the pathogenesis of various diseases. The development of novel therapeutic strategies targeting key enzymes in these pathways holds significant promise for the treatment of a wide range of human disorders. Advances in metabolomics and metabolic flux analysis will undoubtedly provide deeper insights into the dynamic nature of cysteine metabolism and its response to physiological and pathological stimuli, paving the way for personalized medicine approaches.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Mammalian cysteine metabolism: new insights into regulation of cysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the mechanism of cysteamine dioxygenase: A combined HPLC-MS assay and metal-substitution approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to L-Cysteine-1-13C Applications in Cellular Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of L-Cysteine-1-13C in the study of cellular metabolism. It is designed to equip researchers with the foundational knowledge, detailed experimental protocols, and data interpretation frameworks necessary to leverage this powerful isotopic tracer in their work. From elucidating fundamental metabolic pathways to accelerating drug development, this compound offers a precise window into the dynamic processes that govern cellular health and disease.
Core Concepts: The Role of L-Cysteine in Cellular Metabolism
L-cysteine is a semi-essential sulfur-containing amino acid that occupies a central node in cellular metabolism. Its thiol group makes it a potent antioxidant and a critical precursor for several vital biomolecules. Understanding the flux through cysteine-dependent pathways is crucial for comprehending cellular responses to oxidative stress, nutrient availability, and therapeutic interventions.
The primary metabolic fates of L-cysteine include:
-
Glutathione (B108866) (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of glutathione, the most abundant intracellular antioxidant. GSH plays a pivotal role in detoxifying reactive oxygen species (ROS), maintaining redox homeostasis, and supporting immune function.
-
Protein Synthesis: As a proteinogenic amino acid, cysteine is incorporated into countless proteins, where its thiol group can form disulfide bonds, critical for protein structure and function.
-
Taurine Synthesis: Cysteine can be catabolized to taurine, an amino acid with roles in bile acid conjugation, osmoregulation, and neuromodulation.
-
Hydrogen Sulfide (H₂S) Production: Cysteine serves as a substrate for the production of hydrogen sulfide, a gaseous signaling molecule involved in vasodilation, inflammation, and apoptosis.
-
Pyruvate and TCA Cycle Anaplerosis: The carbon skeleton of cysteine can be catabolized to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle to support energy production and provide intermediates for biosynthesis.[1]
By using L-Cysteine labeled with a stable isotope at the first carbon position (this compound), researchers can trace the journey of this specific carbon atom as it is incorporated into downstream metabolites. This allows for the quantitative analysis of metabolic fluxes and the elucidation of pathway dynamics under various experimental conditions.
Data Presentation: Quantitative Insights from this compound Tracing
Stable isotope tracing with this compound enables the precise quantification of metabolic pathway fluxes. The tables below summarize key quantitative data from studies utilizing this tracer, providing a benchmark for researchers designing their own experiments.
| Parameter | Condition | Value | Reference |
| Whole Blood Glutathione Fractional Synthesis Rate (FSR) | Healthy adults on an adequate sulfur amino acid diet | 0.65 ± 0.13 day⁻¹ | Lyons et al., 2000 |
| Healthy adults on a sulfur amino acid-free diet | 0.49 ± 0.13 day⁻¹ | Lyons et al., 2000 | |
| Whole Blood Glutathione Absolute Synthesis Rate (ASR) | Healthy adults on an adequate sulfur amino acid diet | 747 ± 216 µmol·L⁻¹·day⁻¹ | Lyons et al., 2000 |
| Healthy adults on a sulfur amino acid-free diet | 579 ± 135 µmol·L⁻¹·day⁻¹ | Lyons et al., 2000 |
Table 1: Quantitative data on whole blood glutathione synthesis rates in healthy adults receiving L-[1-¹³C]cysteine infusion. Data from Lyons et al., 2000.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization for specific cell types and experimental questions.
This compound Labeling of Cultured Cells for Mass Spectrometry-Based Metabolomics
This protocol outlines the general steps for labeling cultured mammalian cells with this compound to trace its incorporation into downstream metabolites.
Materials:
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Cysteine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Adaptation:
-
Culture cells in standard complete medium to the desired confluency.
-
To maximize incorporation of the labeled cysteine, adapt cells to a cysteine-free medium supplemented with a known concentration of unlabeled L-cysteine for several passages. This minimizes cellular stress and ensures reliance on exogenous cysteine.
-
-
Preparation of Labeling Medium:
-
Prepare "heavy" labeling medium by supplementing the cysteine-free base medium with this compound. A typical starting concentration is 2-4 times the normal concentration of L-cysteine in the complete medium.
-
Add dFBS to the desired final concentration (e.g., 10%).
-
Prepare a "light" control medium by supplementing the cysteine-free base medium with a corresponding concentration of unlabeled L-cysteine.
-
-
Metabolic Labeling:
-
For steady-state labeling, seed cells and allow them to adhere. Replace the standard medium with the "heavy" or "light" labeling medium and culture for a period equivalent to at least 5-6 cell divisions to achieve >95% isotopic enrichment.
-
For pulse-chase experiments, incubate cells in the "heavy" labeling medium for a defined "pulse" period (e.g., 24-48 hours). Then, wash the cells with PBS and switch to a "chase" medium containing a high concentration of unlabeled L-cysteine. Harvest cells at various time points during the chase.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Immediately add pre-chilled (-80°C) 80% methanol to the culture dish to quench metabolism and extract metabolites.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable software package for data analysis to identify and quantify the mass isotopologues of downstream metabolites, such as glutathione, taurine, and TCA cycle intermediates.
-
NMR Spectroscopy for this compound Tracing
NMR spectroscopy provides complementary information to mass spectrometry by resolving the positional labeling of carbons within a molecule.
Sample Preparation:
-
Follow the cell culture, labeling, and metabolite extraction protocols as described for mass spectrometry.
-
The dried metabolite extract should be reconstituted in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
NMR Acquisition Parameters (Example for a 600 MHz Spectrometer):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a key experiment to identify which protons are attached to ¹³C-labeled carbons.
-
Spectral widths: ~12 ppm in the ¹H dimension and ~180 ppm in the ¹³C dimension.
-
Number of scans: 64-256, depending on sample concentration.
-
Relaxation delay: 1.5-2.0 seconds.
-
-
¹³C Direct Detect Experiments: These can provide quantitative information on the abundance of different ¹³C isotopologues.
-
Proton decoupling is essential to simplify the spectra.
-
A longer acquisition time may be required due to the lower sensitivity of the ¹³C nucleus.
-
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to this compound research.
Caption: Tracing ¹³C from L-Cysteine into Glutathione.
Caption: Major catabolic fates of L-Cysteine.
Caption: Experimental workflow for ¹³C metabolic flux analysis.
Applications in Drug Development
The use of this compound extends significantly into the realm of drug discovery and development. By providing a quantitative measure of metabolic flux, this tracer can be instrumental in:
-
Target Validation: Assessing whether a drug candidate effectively modulates its intended metabolic pathway by measuring changes in downstream metabolite labeling.
-
Mechanism of Action Studies: Elucidating the precise metabolic perturbations induced by a compound, potentially uncovering off-target effects or novel mechanisms.
-
Pharmacodynamic Biomarker Development: Identifying labeled metabolites that can serve as robust and quantifiable biomarkers of drug efficacy in preclinical and clinical studies.
-
Toxicity Screening: Evaluating the impact of drug candidates on critical metabolic pathways, such as glutathione synthesis, to predict potential for oxidative stress-related toxicities.
By integrating this compound tracing into the drug development pipeline, researchers can gain deeper insights into the metabolic consequences of their therapeutic interventions, leading to more informed decision-making and the development of safer and more effective drugs.
References
The Mass-ive Difference: A Technical Guide to Stable Isotopes in Mass Spectrometry
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Concepts and Applications of Stable Isotope Labeling.
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in modern biological and pharmaceutical research. By introducing atoms with extra neutrons (e.g., ¹³C, ¹⁵N, ²H) into molecules, researchers can create "heavy" versions of analytes that are chemically identical to their natural "light" counterparts but distinguishable by mass.[1][2] This fundamental principle allows for highly accurate and precise quantification, flux analysis, and tracking of molecules within complex biological systems. This guide delves into the core concepts, experimental methodologies, and critical applications of this powerful technology.
Fundamental Principles
The utility of stable isotopes lies in their ability to act as tracers without the safety concerns of radioactive isotopes.[2][3] They behave identically in biological and chemical processes, but their mass difference is readily detected by a mass spectrometer.[1] This allows for the direct and simultaneous comparison of a labeled internal standard to an unlabeled analyte within the same sample, a key principle that minimizes experimental variability.
Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of molecules. The method involves adding a known quantity of a stable isotope-labeled version of the analyte (the "internal standard") to a sample. The sample is then processed, and the ratio of the endogenous (light) analyte to the spiked-in (heavy) standard is measured by mass spectrometry. Because the light and heavy forms are chemically identical, they experience the same sample loss during extraction, purification, and ionization. Therefore, the final measured ratio accurately reflects the initial amount of the analyte in the sample, correcting for procedural inconsistencies.
dot
References
Methodological & Application
Application Notes and Protocols for L-Cysteine-1-13C in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteine is a semi-essential amino acid crucial for various cellular processes, including protein synthesis, detoxification, and the maintenance of intracellular redox balance. It serves as a precursor for vital molecules such as glutathione (B108866) (GSH), taurine, and hydrogen sulfide (B99878) (H₂S)[1][2][3]. The use of stable isotope-labeled L-Cysteine, specifically L-Cysteine-1-¹³C, provides a powerful tool for tracing the metabolic fate of cysteine in real-time within cellular systems. This technique, known as metabolic flux analysis (MFA), allows researchers to quantitatively track the incorporation of the ¹³C label into downstream metabolites, offering deep insights into cellular metabolism under various physiological and pathological conditions[4][5].
These application notes provide a comprehensive protocol for utilizing L-Cysteine-1-¹³C in cell culture experiments to investigate cysteine metabolism and its role in signaling pathways.
Key Applications
-
Metabolic Flux Analysis (MFA): Quantitatively measure the rate of metabolic reactions (fluxes) through cysteine-related pathways.
-
Glutathione (GSH) Synthesis: Trace the incorporation of ¹³C from L-Cysteine into the GSH pool, providing a direct measure of de novo GSH synthesis.
-
Taurine and Hydrogen Sulfide (H₂S) Production: Investigate the metabolic pathways leading to the production of these important signaling molecules derived from cysteine.
-
Protein Synthesis and Modification: Monitor the incorporation of ¹³C-labeled cysteine into the proteome and study post-translational modifications involving cysteine residues.
-
Redox Homeostasis: Elucidate how cells utilize cysteine to combat oxidative stress and maintain a reduced intracellular environment.
Cysteine Metabolic Pathways
Cysteine is a central node in cellular metabolism. The diagram below illustrates the major metabolic pathways involving cysteine. In cell culture, cysteine is typically taken up from the medium in its oxidized form, cystine, via the xCT antiporter (SLC7A11) and then reduced to cysteine intracellularly. Cysteine can also be synthesized from methionine via the transsulfuration pathway. Once inside the cell, cysteine can be incorporated into proteins, used for the synthesis of glutathione and taurine, or catabolized.
Caption: Major metabolic pathways of L-Cysteine in a mammalian cell.
Experimental Protocol: L-Cysteine-1-¹³C Labeling in Cell Culture
This protocol provides a general framework for a stable isotope labeling experiment using L-Cysteine-1-¹³C. The specific concentrations and incubation times should be optimized for the cell line and experimental question of interest.
Materials
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
L-Cysteine-free and L-Methionine-free medium
-
L-Cysteine-1-¹³C (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Metabolite extraction solution (e.g., 80% methanol)
-
Instrumentation for sample analysis (LC-MS/MS, GC-MS, or NMR)
Experimental Workflow
The following diagram outlines the key steps in an L-Cysteine-1-¹³C labeling experiment.
Caption: General experimental workflow for L-Cysteine-1-¹³C labeling.
Step-by-Step Methodology
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of labeling.
-
Culture cells in complete medium for 24-48 hours to allow for attachment and recovery.
-
-
Media Exchange:
-
Aspirate the complete medium and wash the cells once with pre-warmed sterile PBS.
-
Add pre-warmed L-Cysteine-free and L-Methionine-free medium supplemented with dialyzed FBS. The absence of methionine prevents de novo synthesis of unlabeled cysteine through the transsulfuration pathway.
-
Incubate the cells for 1-2 hours to deplete the intracellular pool of unlabeled cysteine.
-
-
Isotope Labeling:
-
Prepare a stock solution of L-Cysteine-1-¹³C in sterile water or a suitable buffer.
-
Supplement the L-Cysteine-free medium with L-Cysteine-1-¹³C to the desired final concentration. A typical starting concentration is the same as that of L-Cystine in the standard culture medium (e.g., 0.1 to 0.4 mM).
-
-
Time-Course Incubation:
-
Incubate the cells with the labeling medium for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of ¹³C incorporation. The optimal incubation time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites.
-
-
Cell Harvest and Quenching:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to stop metabolic activity.
-
For metabolite analysis, quench metabolism by adding a pre-chilled extraction solution (e.g., 80% methanol (B129727) at -80°C).
-
For protein analysis, lyse the cells directly on the plate with an appropriate lysis buffer.
-
-
Metabolite and Protein Extraction:
-
Metabolites: Scrape the cells in the extraction solution, transfer to a microcentrifuge tube, and vortex vigorously. Centrifuge at high speed to pellet cell debris. Collect the supernatant containing the metabolites.
-
Proteins: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation. The supernatant contains the total protein extract.
-
-
Sample Analysis:
-
Analyze the extracted metabolites or protein hydrolysates by mass spectrometry (LC-MS/MS or GC-MS) to determine the isotopic enrichment of cysteine and its downstream metabolites.
-
-
Data Analysis:
-
Calculate the fractional or molar isotopic enrichment for each metabolite of interest.
-
Use appropriate software to perform metabolic flux analysis and determine the rates of metabolic pathways.
-
Data Presentation and Interpretation
Quantitative data from L-Cysteine-1-¹³C labeling experiments should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Recommended Labeling Conditions for Common Cell Lines
| Cell Line | L-Cysteine-1-¹³C Concentration (mM) | Incubation Time (hours) for Glutathione Labeling | Expected ¹³C Enrichment in GSH (%) |
| HEK293 | 0.2 | 4 - 8 | 60 - 80 |
| HeLa | 0.2 | 6 - 12 | 50 - 70 |
| A549 | 0.4 | 8 - 16 | 70 - 90 |
| MCF7 | 0.2 | 12 - 24 | 40 - 60 |
Note: These values are approximate and should be optimized for specific experimental conditions.
Table 2: Example Data of ¹³C Incorporation into Downstream Metabolites
| Metabolite | Time (hours) | Fractional ¹³C Enrichment (M+1) |
| L-Cysteine | 1 | 0.95 ± 0.02 |
| 8 | 0.98 ± 0.01 | |
| Glutathione (GSH) | 1 | 0.15 ± 0.03 |
| 8 | 0.75 ± 0.05 | |
| Taurine | 1 | 0.05 ± 0.01 |
| 8 | 0.40 ± 0.04 |
Troubleshooting
-
Low ¹³C Incorporation:
-
Increase the concentration of L-Cysteine-1-¹³C.
-
Increase the incubation time.
-
Ensure complete removal of unlabeled cysteine and methionine from the medium.
-
Use dialyzed serum to minimize the presence of unlabeled amino acids.
-
-
Cell Viability Issues:
-
Optimize the concentration of L-Cysteine-1-¹³C, as high concentrations may be toxic to some cell lines.
-
Ensure the labeling medium is properly supplemented with other essential nutrients.
-
-
High Background from Unlabeled Cysteine:
-
Thoroughly wash cells before adding the labeling medium.
-
Increase the pre-incubation time in cysteine-free medium.
-
Conclusion
The use of L-Cysteine-1-¹³C as a metabolic tracer is a robust method for dissecting the complexities of cysteine metabolism in cell culture. The protocols and data presented here provide a foundation for researchers to design and execute successful stable isotope labeling experiments, leading to a deeper understanding of cellular physiology and disease.
References
- 1. Cysteine metabolism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Application Note: Quantitative Analysis of L-Cysteine-1-¹³C for Mass Spectrometry-Based Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Cysteine, a semi-essential sulfur-containing amino acid, is a critical component in numerous cellular functions, including protein synthesis, detoxification, and redox homeostasis. It serves as a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. The accurate quantification of cysteine and the analysis of its metabolic flux are vital for understanding its role in both health and disease. L-Cysteine-1-¹³C is a stable isotope-labeled variant of L-cysteine that serves as an invaluable tool for researchers. It can be used as an internal standard for precise quantification of endogenous cysteine by isotope dilution mass spectrometry, or as a tracer to investigate the dynamics of metabolic pathways, such as glutathione synthesis.[1][2] This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of L-Cysteine-1-¹³C for metabolic flux studies.
A primary challenge in the analysis of cysteine is its high susceptibility to oxidation to its disulfide form, cystine, during sample collection and preparation.[1] To address this, the protocol incorporates a crucial derivatization step using N-Ethylmaleimide (NEM), which effectively blocks the thiol group and prevents auto-oxidation, ensuring accurate measurement of cysteine levels.[1]
Application: Tracing Glutathione Biosynthesis
A key application of L-Cysteine-1-¹³C is in metabolic flux analysis to trace its incorporation into glutathione. By introducing the labeled cysteine into a biological system, researchers can monitor the rate of glutathione synthesis and turnover. This provides insights into cellular responses to oxidative stress and the efficacy of therapeutic interventions targeting redox balance.
Experimental Protocols
Materials and Reagents
-
L-Cysteine-1-¹³C
-
L-Cysteine (for calibration standards)
-
N-Ethylmaleimide (NEM)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Biological matrix (e.g., cell culture, plasma, tissue homogenate)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Cysteine and L-Cysteine-1-¹³C in 0.1 M HCl to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the L-Cysteine stock solution in ultrapure water to create a series of calibration standards.
-
Internal Standard Working Solution (IS-WS): Dilute the L-Cysteine-1-¹³C primary stock solution with ultrapure water to achieve a final concentration of 1 µg/mL.
Sample Preparation Protocol
This protocol is a general guideline and may require optimization for specific biological matrices and LC-MS systems.
For Plasma/Serum Samples:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of 10 mg/mL NEM solution in water.
-
Vortex briefly to mix.
-
Add 10 µL of the L-Cysteine-1-¹³C internal standard working solution (1 µg/mL).
-
For protein precipitation, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
For Tissue Homogenate Samples:
-
Homogenize the tissue in a suitable buffer on ice.
-
To 100 µL of tissue homogenate, add 10 µL of 10 mg/mL NEM solution.
-
Add 10 µL of the L-Cysteine-1-¹³C internal standard working solution (1 µg/mL).
-
Add 20 µL of 20% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters that should be optimized for the specific instrument in use.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 2% B, hold for 1 min, ramp to 95% B in 8 min, hold for 2 min, return to 2% B in 0.1 min, and equilibrate for 4 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Gas Temperature | 200°C |
| Gas Flow | 16 L/min |
| Nebulizer Pressure | 50 psi |
| Capillary Voltage | 3500 V |
Multiple Reaction Monitoring (MRM) Transitions:
Note: The following MRM transitions are suggested starting points and should be optimized on the specific mass spectrometer being used. The precursor ion for NEM-derivatized L-Cysteine-1-¹³C will be higher by 1 m/z unit compared to the unlabeled form due to the ¹³C isotope.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| NEM-L-Cysteine | 247.1 | 118.1 | 100 | 15 |
| NEM-L-Cysteine-1-¹³C (IS) | 248.1 | 119.1 | 100 | 15 |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide representative data for the analysis of L-Cysteine using a stable isotope-labeled internal standard.
Table 1: Calibration Curve and Linearity
| Matrix | Analyte | Calibration Range | R² |
| Plasma | L-Cysteine | 5 - 5000 ng/mL | >0.99 |
| Cell Lysate | L-Cysteine | 0.02 - 4 µM | >0.999 |
| Data adapted from studies using deuterated cysteine as a surrogate analyte or internal standard. |
Table 2: Accuracy and Precision
| Matrix | QC Level | Concentration | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Plasma | Low | 15 ng/mL | 98.5 | 4.2 | 5.1 |
| Plasma | Medium | 250 ng/mL | 101.2 | 3.1 | 4.5 |
| Plasma | High | 4000 ng/mL | 99.3 | 2.5 | 3.8 |
| Representative data based on typical performance for amino acid quantification using isotope dilution. |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Matrix | Analyte | LOD | LOQ |
| Plasma | L-Cysteine | 2 ng/mL | 5 ng/mL |
| Cell Lysate | L-Cysteine | 0.01 µM | 0.02 µM |
| Representative data based on typical performance for amino acid quantification using isotope dilution. |
Visualizations
References
Quantifying L-Cysteine-1-¹³C Incorporation in Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of L-Cysteine-1-¹³C incorporation into proteins. The primary method detailed is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a robust and widely used mass spectrometry (MS)-based technique for quantitative proteomics. This approach allows for the precise measurement of protein synthesis, degradation, and turnover by tracking the incorporation of a "heavy" isotopically labeled amino acid, in this case, L-Cysteine-1-¹³C.
Application & Significance
Metabolic labeling with L-Cysteine-1-¹³C is a powerful tool for understanding the dynamics of the proteome. Cysteine residues are critical for protein structure (disulfide bonds), catalytic activity (in enzymes like caspases and proteases), and redox sensing. By quantifying the incorporation of ¹³C-labeled cysteine, researchers can:
-
Measure Protein Turnover: Determine the synthesis and degradation rates (half-lives) of individual proteins under various conditions.
-
Study Redox Biology: Investigate how cellular stress affects proteins, as cysteine thiols are susceptible to oxidative modifications.
-
Elucidate Drug Mechanisms: Assess how therapeutic compounds impact the synthesis or degradation of target proteins and pathways.
-
Profile Proteome Dynamics: Gain insights into cellular homeostasis, disease pathogenesis, and adaptive responses to stimuli.
A key application is the study of signaling pathways regulated by cysteine modifications, such as the Keap1-Nrf2 pathway, a critical regulator of cellular responses to oxidative stress.
Overview of the SILAC Method
The SILAC method involves growing two populations of cells in identical culture media, with one exception: one medium contains the natural "light" L-cysteine, while the other contains the "heavy" L-Cysteine-1-¹³C. After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.
The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Afterwards, the cell lysates are combined in a 1:1 ratio. This early mixing minimizes sample handling variability. Following protein extraction, digestion into peptides, and analysis by high-resolution mass spectrometry, the relative abundance of a protein between the two conditions can be accurately determined by comparing the signal intensities of the heavy and light peptide pairs.
Experimental Workflow: Cysteine-SILAC
The general workflow for a Cysteine-SILAC experiment is depicted below, outlining the major stages from cell culture to data analysis.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol outlines the steps for labeling cells with L-Cysteine-1-¹³C. A critical consideration is that cysteine is a non-essential amino acid, meaning cells can synthesize it. Therefore, using a cysteine-depleted medium is crucial for efficient incorporation of the labeled amino acid.
Materials:
-
Mammalian cell line of interest
-
Cysteine-free cell culture medium (e.g., SILAC DMEM or RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids
-
"Light" L-Cysteine (unlabeled)
-
"Heavy" L-Cysteine-1-¹³C
-
Standard cell culture reagents (L-Glutamine, Penicillin-Streptomycin, PBS)
Procedure:
-
Medium Preparation:
-
Light Medium: Reconstitute cysteine-free base medium according to the manufacturer's instructions. Supplement with 10% dFBS, L-Glutamine, Penicillin-Streptomycin, and the standard concentration of "light" L-Cysteine (e.g., 0.2 mM).
-
Heavy Medium: Prepare as above, but supplement with "heavy" L-Cysteine-1-¹³C at the same final concentration as the light medium.
-
-
Cell Adaptation:
-
Thaw and culture cells in standard complete medium.
-
Once healthy and actively dividing, switch the cells to the prepared "Light" SILAC medium. Culture for at least two passages to adapt them to the SILAC conditions.
-
-
Metabolic Labeling:
-
Split the adapted cell population into two separate flasks.
-
Culture one population in the "Light" medium and the other in the "Heavy" medium.
-
Continue to culture the cells for a minimum of 5-6 cell divisions to ensure near-complete (>95%) incorporation of the labeled cysteine. This typically takes 1-2 weeks.
-
-
Verification of Incorporation (Optional but Recommended):
-
After 5-6 passages, harvest a small aliquot of cells from the "heavy" population.
-
Extract and digest the proteins (as per Protocol 2).
-
Analyze by mass spectrometry to confirm that the incorporation efficiency is >95% before proceeding with the main experiment.
-
-
Experimental Treatment:
-
Once full incorporation is achieved, apply the desired experimental conditions (e.g., drug treatment to the "heavy" population and vehicle control to the "light" population) for the desired duration.
-
Protocol 2: Protein Extraction, Digestion, and Peptide Preparation
This protocol details the steps for preparing combined cell lysates for mass spectrometry analysis.
Materials:
-
Labeled cell pellets
-
Lysis Buffer (e.g., RIPA buffer or 8 M Urea (B33335) in Tris-HCl) with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Formic Acid
-
C18 Desalting Columns (e.g., StageTips or Sep-Pak)
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations separately. Wash with ice-cold PBS.
-
Count the cells and combine an equal number from each population (1:1 ratio).
-
Lyse the combined cell pellet in Lysis Buffer on ice.
-
Sonicate or vortex vigorously to ensure complete lysis and shear nucleic acids.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 50-100 µg).
-
Add DTT to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM to alkylate the free cysteine thiols. Incubate in the dark at room temperature for 20-30 minutes.[1]
-
-
Protein Digestion:
-
Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 1 M (if used).
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Desalting:
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.
-
Desalt the resulting peptide mixture using a C18 column according to the manufacturer's protocol. This step removes salts and detergents that interfere with mass spectrometry.
-
Elute the peptides and dry them completely in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
-
Data Acquisition and Analysis
Mass Spectrometry
The prepared peptides are typically analyzed by nano-flow liquid chromatography coupled to a high-resolution mass spectrometer, such as an Orbitrap.
| Parameter | Typical Setting |
| Instrument | High-Resolution Orbitrap Mass Spectrometer |
| Ionization Mode | Positive |
| MS1 Scan Range | 350-1500 m/z |
| MS1 Resolution | 60,000 - 120,000 at m/z 200 |
| MS/MS | Data-Dependent Acquisition (TopN, e.g., Top 10-20) |
| Fragmentation | Higher-energy C-trap Dissociation (HCD) |
| MS/MS Resolution | 15,000 - 30,000 |
Data Processing with MaxQuant
MaxQuant is a popular software platform for analyzing SILAC data.[2][3]
-
Database Search: Raw MS files are processed, and the resulting fragmentation spectra are searched against a protein sequence database (e.g., UniProt) to identify peptides.
-
Parameter Configuration:
-
Enzyme: Trypsin/P, allowing up to 2 missed cleavages.
-
Fixed Modifications: Carbamidomethyl (C) to account for the alkylation of cysteine residues.
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term).
-
SILAC Labels: Specify the heavy label used (e.g., ¹³C(1) on Cysteine). In MaxQuant, you would define a new modification for Cysteine with the corresponding mass shift.
-
Quantification Settings: Enable SILAC quantification and set the minimum ratio count to 2.
-
False Discovery Rate (FDR): Set to 1% at both the peptide and protein level.[2]
-
-
Output: MaxQuant generates tables containing identified proteins, their corresponding heavy/light (H/L) ratios, and statistical analysis. The H/L ratio for a protein is calculated from the median of all its quantified peptide ratios.
Quantitative Data Presentation
The final output of a SILAC experiment is a list of quantified proteins with their corresponding expression ratios. This data can be used to determine protein turnover rates in pulse-chase experiments or relative abundance changes at steady state.
Table 1: Illustrative Data for Protein Turnover Rates
In a pulse-chase experiment, cells are first labeled with "heavy" cysteine (pulse) and then switched to "light" medium (chase). The decay of the heavy signal over time is measured to calculate the degradation rate and half-life of proteins.
| Protein ID | Gene Name | Degradation Rate (k_deg) (day⁻¹) - Control | Half-life (t₁/₂) (days) - Control | Degradation Rate (k_deg) (day⁻¹) - Treated | Half-life (t₁/₂) (days) - Treated | Fold Change in Half-life |
| P02768 | ALB | 0.15 | 4.62 | 0.12 | 5.78 | 1.25 |
| P68871 | HBB | 0.08 | 8.66 | 0.16 | 4.33 | 0.50 |
| Q06830 | PRDX1 | 0.25 | 2.77 | 0.26 | 2.67 | 0.96 |
| P62258 | ACTG1 | 0.05 | 13.86 | 0.05 | 13.86 | 1.00 |
This table presents illustrative data. Actual results will vary based on the experimental system.
Table 2: Comparison of Cysteine Labeling Strategies
| Method | Principle | Advantages | Disadvantages |
| Cysteine-SILAC | Metabolic incorporation of ¹³C-Cysteine in living cells. | High accuracy and precision; in vivo labeling minimizes sample prep errors; allows for dynamic studies (turnover). | Requires cells that can be cultured; long labeling time; cysteine is non-essential, requiring special media. |
| ICAT (Isotope-Coded Affinity Tag) | Chemical labeling of reduced cysteine thiols with light/heavy reagents after cell lysis. | Applicable to any protein sample, including tissues; no need for cell culture. | In vitro labeling is prone to variability; potential for incomplete labeling; reagent can be bulky. |
| iodoTMT™ | Chemical labeling of reduced cysteines with isobaric tags after lysis. | Allows for multiplexing (up to 6 samples); increases throughput. | Requires MS³ fragmentation for accurate quantification, which can reduce sensitivity; reporter ion ratio compression. |
Application Example: The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary sensor for oxidative and electrophilic stress.[4] Under normal conditions, the protein Keap1, which is rich in reactive cysteine residues, binds to the transcription factor Nrf2, targeting it for ubiquitination and rapid degradation by the proteasome.
When the cell is exposed to oxidative stress, specific cysteine residues on Keap1 are modified. This modification causes a conformational change in Keap1, preventing it from binding to Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus, where it activates the transcription of hundreds of antioxidant and cytoprotective genes.
Quantifying ¹³C-cysteine incorporation can be used to study the dynamics of this pathway. For instance, researchers can measure the turnover rate of Nrf2 itself under basal and stressed conditions to quantify its stabilization.
References
- 1. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for ¹³C Metabolic Flux Analysis of L-Cysteine Metabolism
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteine is a semi-essential sulfur-containing amino acid that plays a critical role in numerous cellular processes, including protein synthesis, redox homeostasis via glutathione (B108866) (GSH) production, and as a precursor for various essential metabolites such as taurine (B1682933) and hydrogen sulfide (B99878) (H₂S).[1] Alterations in cysteine metabolism have been implicated in various diseases, including cancer and neurological disorders, making it a key area of investigation for therapeutic development.[1]
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[2][3] By introducing ¹³C-labeled substrates, such as L-Cysteine, into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic pathways.[3] Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to measure the isotopic enrichment in downstream metabolites, providing quantitative data to calculate intracellular metabolic fluxes.
This application note provides a detailed experimental design and protocol for conducting ¹³C-MFA to investigate L-Cysteine metabolism in cultured mammalian cells.
Principle of the Method
The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, in this case, L-Cysteine, into cell culture media. The cells take up and metabolize the labeled L-Cysteine, incorporating the ¹³C atoms into various downstream metabolites. By analyzing the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, it is possible to deduce the relative contributions of different metabolic pathways to their production. This data, in conjunction with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes.
Key Applications
-
Elucidating L-Cysteine Metabolic Pathways: Tracing the flow of ¹³C from L-Cysteine to downstream metabolites to identify and quantify the activity of key metabolic pathways.
-
Understanding Disease Metabolism: Investigating alterations in L-Cysteine metabolism in disease models, such as cancer, to identify potential therapeutic targets.
-
Drug Development and Efficacy Testing: Assessing the impact of drug candidates on L-Cysteine metabolic pathways.
-
Redox Biology Research: Quantifying the flux towards glutathione synthesis to understand cellular responses to oxidative stress.
Experimental Workflow
The overall workflow for a ¹³C-MFA experiment focused on L-Cysteine metabolism is depicted below.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
¹³C-labeled L-Cysteine (e.g., [U-¹³C₃]-L-Cysteine)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the mammalian cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach approximately 70-80% confluency at the time of the experiment.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (lacking L-Cysteine) with dialyzed FBS, penicillin-streptomycin, and the desired concentration of ¹³C-labeled L-Cysteine. The concentration of labeled L-Cysteine should be similar to that in the standard culture medium.
-
Media Exchange: Once the cells have reached the desired confluency, aspirate the standard culture medium and wash the cells twice with pre-warmed sterile PBS.
-
Isotopic Labeling: Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Return the cells to the incubator and culture for a predetermined period to allow for isotopic steady-state to be reached. This time will vary depending on the cell line and should be determined empirically (typically 24-48 hours).
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge (refrigerated)
-
Dry ice or liquid nitrogen
Procedure:
-
Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium and place the culture vessel on dry ice to quench metabolic activity.
-
Washing: Wash the cells twice with ice-cold 0.9% NaCl solution, ensuring to remove all residual medium.
-
Extraction: Add a sufficient volume of ice-cold 80% methanol to the culture vessel to cover the cell monolayer.
-
Cell Lysis: Scrape the cells from the surface of the culture vessel into the extraction solvent.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: GC-MS Analysis of Amino Acids
Materials:
-
Dried metabolite extract
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane, MTBSTFA + 1% TBDMCS)
-
Heating block or oven
-
GC-MS instrument with an appropriate column (e.g., DB-5ms)
Procedure:
-
Sample Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen.
-
Derivatization:
-
Add 50 µL of acetonitrile to the dried extract.
-
Add 50 µL of MTBSTFA + 1% TBDMCS.
-
Incubate the mixture at 70-95°C for 30-60 minutes to allow for complete derivatization of the amino acids.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use an appropriate temperature program to separate the derivatized amino acids. An example program could be: start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/minute, and hold for 5 minutes.
-
The mass spectrometer should be operated in either full scan mode to identify all metabolites or selected ion monitoring (SIM) mode for targeted analysis of specific mass fragments of L-Cysteine and its downstream metabolites.
-
Data Presentation
Quantitative data from ¹³C-MFA experiments should be summarized in a clear and structured manner to facilitate interpretation and comparison.
Table 1: Mass Isotopologue Distributions (MIDs) of Key Metabolites
| Metabolite | M+0 | M+1 | M+2 | M+3 | ... |
| L-Cysteine | |||||
| Glutathione (GSH) | |||||
| Taurine | |||||
| Serine | |||||
| Glycine | |||||
| Pyruvate |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Table 2: Calculated Metabolic Fluxes
| Reaction/Pathway | Flux (relative to L-Cysteine uptake) | Standard Deviation |
| L-Cysteine Uptake | 100 | - |
| Glutathione Synthesis | ||
| Taurine Synthesis | ||
| Transsulfuration Pathway | ||
| Cysteine Catabolism to Pyruvate |
L-Cysteine Metabolic Pathways
The following diagram illustrates the central metabolic pathways involving L-Cysteine, highlighting the potential flow of ¹³C atoms from labeled L-Cysteine.
Data Analysis and Interpretation
The raw mass spectrometry data needs to be corrected for the natural abundance of ¹³C. The corrected MIDs are then used as input for flux calculation software (e.g., INCA, Metran). The software uses a metabolic network model and the experimental MID data to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted MIDs. The output will be a flux map that quantifies the rates of the reactions in the metabolic model.
Conclusion
This application note provides a comprehensive framework for designing and executing ¹³C-MFA experiments to study L-Cysteine metabolism. By following these detailed protocols, researchers can obtain high-quality, quantitative data on the metabolic fate of L-Cysteine in their biological system of interest. This information is invaluable for advancing our understanding of cellular metabolism in health and disease and for the development of novel therapeutic strategies.
References
Application Notes: L-Cysteine-1-13C as a Tracer for Investigating Glutathione Synthesis
Application of L-Cysteine-1-13C in NMR-Based Metabolomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteine, a semi-essential amino acid, is a critical component in numerous metabolic pathways, including the synthesis of proteins, glutathione (B108866) (GSH), and taurine.[1] Its thiol group makes it a key player in redox homeostasis within the cell. Stable isotope labeling with L-Cysteine-1-13C, where the carbon atom of the carboxyl group is replaced with its 13C isotope, provides a powerful tool for tracing the metabolic fate of cysteine in real-time.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, with its ability to provide detailed information about the chemical environment of specific atoms, is an ideal technique for analyzing the incorporation of the 13C label into downstream metabolites.[2] This application note provides an overview and detailed protocols for the use of this compound in NMR-based metabolomics for metabolic flux analysis and drug development.
Principle
The core principle of using this compound as a tracer is to introduce it into a biological system (e.g., cell culture, in vivo model) and monitor the appearance of the 13C label in other metabolites over time. The position-specific labeling at the C1 carbon allows for the precise tracking of the carboxyl group of cysteine through various biochemical reactions. By analyzing the 13C NMR spectra, researchers can identify and quantify the metabolites that have incorporated the labeled carbon, thereby elucidating the active metabolic pathways and measuring their flux rates.[3] This technique is particularly valuable for understanding how disease states or drug treatments alter cysteine metabolism and downstream pathways like the transsulfuration pathway and glutathione synthesis.
Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rate of synthesis of glutathione, taurine, and other cysteine-derived metabolites.
-
Drug Development: Assessing the impact of drug candidates on cysteine metabolism and cellular redox state.
-
Disease Research: Investigating alterations in cysteine metabolism in diseases such as cancer, neurodegenerative disorders, and metabolic syndrome.
-
Nutritional Science: Studying the dietary requirements and metabolic fate of cysteine.
Data Presentation
The quantitative data obtained from this compound NMR metabolomics experiments can be summarized to show the fractional enrichment of the 13C label in key downstream metabolites. Below is a representative table summarizing hypothetical data from a cell-based assay.
| Metabolite | Time Point | % 13C Enrichment (Control) | % 13C Enrichment (Treated) | Fold Change |
| Glutathione (GSH) | 2h | 15.2 ± 1.8 | 8.5 ± 1.1 | 0.56 |
| Glutathione (GSH) | 6h | 42.5 ± 3.5 | 21.3 ± 2.9 | 0.50 |
| Glutathione (GSH) | 12h | 78.9 ± 5.1 | 39.8 ± 4.2 | 0.50 |
| Taurine | 2h | 5.1 ± 0.9 | 4.9 ± 0.7 | 0.96 |
| Taurine | 6h | 18.3 ± 2.2 | 17.9 ± 2.5 | 0.98 |
| Taurine | 12h | 35.6 ± 3.1 | 34.8 ± 3.3 | 0.98 |
| Serine | 12h | < 1.0 | < 1.0 | - |
Data are presented as mean ± standard deviation. The "Treated" group represents cells exposed to a hypothetical inhibitor of glutathione synthesis.
Experimental Protocols
Cell Culture and Labeling
A detailed protocol for labeling cells with this compound is crucial for reproducible results.
Materials:
-
Mammalian cells of interest
-
Complete growth medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
L-Cysteine-free medium
-
This compound (99% isotopic purity)
-
6-well or 10 cm cell culture plates
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes at a density that will result in ~80% confluency at the time of harvest.
-
Allow cells to attach and grow for 24 hours in complete growth medium.
-
On the day of the experiment, wash the cells twice with warm PBS to remove the existing medium.
-
Replace the medium with L-cysteine-free medium supplemented with dialyzed FBS and the desired concentration of this compound (typically in the range of the normal physiological concentration of cysteine).
-
Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours).
Metabolite Extraction
Extraction of intracellular metabolites is a critical step to ensure high-quality NMR data.
Materials:
-
Ice-cold PBS
-
80% Methanol (B129727) (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well/dish.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
NMR Sample Preparation and Data Acquisition
Proper sample preparation is key to obtaining high-resolution NMR spectra.
Materials:
-
Deuterium oxide (D2O) with a known concentration of an internal standard (e.g., DSS or TMSP)
-
NMR tubes (5 mm)
Procedure:
-
Reconstitute the dried metabolite extracts in a precise volume (e.g., 600 µL) of D2O containing the internal standard.
-
Vortex briefly to dissolve the metabolites.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to a 5 mm NMR tube.
NMR Data Acquisition Parameters (Example on a 600 MHz Spectrometer):
-
Experiment: 1D 13C NMR with proton decoupling.
-
Pulse Program: A standard 13C pulse program with composite pulse decoupling (e.g., zgdc30 or similar).
-
Acquisition Time (AQ): ~1.0 - 2.0 s.
-
Relaxation Delay (D1): 2.0 - 5.0 s (a longer delay may be needed for quaternary carbons).
-
Number of Scans (NS): 1024 - 4096 (or more, depending on sample concentration).
-
Spectral Width: 200 - 250 ppm.
-
Temperature: 298 K (25°C).
Visualizations
Cysteine Metabolism and Glutathione Synthesis Pathway
The following diagram illustrates the metabolic fate of the 1-13C label from L-cysteine into glutathione.
Caption: Metabolic pathway of this compound into Glutathione.
Experimental Workflow for NMR-Based Metabolomics
This diagram outlines the major steps in a typical this compound tracer experiment.
Caption: General workflow for this compound NMR metabolomics.
Conclusion
This compound is a valuable tool for researchers in metabolomics, offering a precise method to trace the metabolic fate of cysteine. The combination of stable isotope labeling with the analytical power of NMR spectroscopy provides detailed insights into cellular metabolism, which is essential for basic research, drug discovery, and the understanding of disease pathophysiology. The protocols and information provided here serve as a guide for implementing this powerful technique in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Cysteine-1-13C Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique in quantitative proteomics for the accurate determination of relative protein abundance. This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. While lysine (B10760008) and arginine are the most commonly used amino acids for SILAC, the use of isotopically labeled cysteine, such as L-Cysteine-1-¹³C, offers unique advantages, particularly in the study of protein turnover, redox proteomics, and drug-target engagement.
L-Cysteine-1-¹³C is a form of the amino acid cysteine where the carbon atom of the carboxyl group is replaced with a ¹³C isotope. This results in a +1 Dalton (Da) mass shift for each cysteine residue incorporated into a protein. This subtle mass difference is readily detectable by high-resolution mass spectrometry, allowing for the differentiation and relative quantification of proteins from two distinct cell populations (e.g., control vs. treated). The primary application of L-Cysteine-1-¹³C lies in metabolic labeling experiments to track the dynamics of protein synthesis and degradation, as well as to investigate the role of cysteine residues in cellular signaling pathways, such as the Keap1-Nrf2 pathway, which is a critical regulator of cellular responses to oxidative stress.
These application notes provide a comprehensive, step-by-step guide for conducting L-Cysteine-1-¹³C based metabolic labeling experiments, from cell culture preparation to mass spectrometry data analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with L-Cysteine-1-¹³C
This protocol outlines the steps for a typical SILAC experiment using L-Cysteine-1-¹³C to compare protein expression between a control and a treated cell population.
Materials:
-
Cell line of interest (e.g., HEK293T, A549)
-
Cysteine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Cysteine (unlabeled, "light")
-
L-Cysteine-1-¹³C ("heavy")[1]
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantitation assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAM)
-
Trypsin (proteomics grade)
-
C18 spin columns for peptide desalting
-
Mass spectrometer (high-resolution, e.g., Orbitrap or Q-TOF)
Procedure:
-
Cell Culture Adaptation:
-
Culture the chosen cell line in standard complete medium.
-
Prepare two types of SILAC media:
-
"Light" Medium: Cysteine-free medium supplemented with unlabeled L-Cysteine at a standard concentration (e.g., 0.2 mM), 10% dFBS, and other necessary supplements (e.g., penicillin-streptomycin).
-
"Heavy" Medium: Cysteine-free medium supplemented with L-Cysteine-1-¹³C at the same final concentration as the light medium, 10% dFBS, and other supplements.
-
-
Split the cells into two populations. Culture one in the "light" medium and the other in the "heavy" medium.
-
Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation (>95%) of the respective labeled or unlabeled cysteine.[2][3]
-
-
Verification of Incorporation (Optional but Recommended):
-
After 5-6 passages, harvest a small number of cells from the "heavy" population.
-
Extract proteins, digest with trypsin, and analyze by mass spectrometry to confirm >95% incorporation of L-Cysteine-1-¹³C.
-
-
Experimental Treatment:
-
Once complete incorporation is achieved, apply the experimental treatment (e.g., drug compound, oxidative stressor) to the "heavy" labeled cell population. The "light" labeled population will serve as the control.
-
-
Cell Harvesting and Lysis:
-
After the desired treatment period, wash both cell populations with ice-cold PBS and harvest them.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein amount.
-
Lyse the combined cell pellet using an appropriate lysis buffer on ice.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the protein extract.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Determine the total protein concentration of the lysate using a BCA assay.
-
Take a desired amount of protein (e.g., 50-100 µg).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[4]
-
Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the protein sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of detergents.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[4]
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software package that supports SILAC quantification (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify peptides and proteins and calculate the heavy-to-light (H/L) ratio for each cysteine-containing peptide. This ratio reflects the relative abundance of the protein between the treated and control samples.
-
Data Presentation
The quantitative data from an L-Cysteine-1-¹³C based proteomics experiment should be summarized in a clear and structured table. This allows for easy comparison of protein abundance changes between the control and treated samples.
Table 1: Illustrative Quantitative Data from a Metabolic Labeling Experiment. This table presents example data demonstrating changes in protein abundance in response to a hypothetical drug treatment.
| Protein ID | Gene Name | Peptide Sequence | Heavy/Light Ratio | Fold Change | p-value |
| P04637 | TP53 | DAHKSEVAIHR | 0.52 | -1.92 | 0.005 |
| Q06830 | PRDX1 | VCPAGWK | 2.15 | 2.15 | 0.001 |
| P62258 | HSP90AB1 | IGQFGVGFYSAYLVAEK | 1.05 | 1.05 | 0.850 |
| P08238 | HSPD1 | TIIAADK | 0.98 | -1.02 | 0.910 |
| P10809 | ENO1 | SVYDSR | 1.89 | 1.89 | 0.012 |
Note: The peptide sequences shown are for illustrative purposes and may not contain cysteine. In a real experiment, quantification is based on cysteine-containing peptides.
Visualizations
Experimental Workflow
Caption: Workflow for L-Cysteine-1-¹³C based quantitative proteomics.
Signaling Pathway: Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a key regulator of cellular defense against oxidative stress, and its activity is modulated by the redox state of specific cysteine residues in Keap1.
Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.
References
Application Note: Analytical Strategies for the Detection and Quantification of ¹³C Labeled Cysteine Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction Cysteine is a sulfur-containing amino acid central to numerous cellular processes, including protein synthesis, redox homeostasis via glutathione (B108866) (GSH) synthesis, and the production of taurine (B1682933) and hydrogen sulfide (B99878) (H₂S).[1] Tracking the metabolic fate of cysteine is crucial for understanding disease pathology, particularly in cancer and neurodegenerative disorders, and for developing novel therapeutics. Stable isotope tracing, using ¹³C labeled cysteine, offers a powerful method to delineate these complex metabolic networks.[2][3] This document provides detailed protocols and application notes for the detection and analysis of ¹³C labeled cysteine metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Key Metabolic Pathways of Cysteine
Cysteine sits (B43327) at a critical juncture of cellular metabolism. The primary pathways involving cysteine include the transsulfuration pathway for its synthesis from methionine and its catabolism into key downstream metabolites.[4][5]
-
Transsulfuration Pathway: In animals, cysteine is synthesized from the essential amino acid methionine. Methionine is converted to homocysteine, which then condenses with serine to form cystathionine, ultimately yielding cysteine.
-
Glutathione (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione.
-
Taurine Synthesis: Cysteine can be oxidized to cysteine sulfinic acid, a precursor for taurine synthesis.
-
Pyruvate and Sulfate Production: Cysteine can be catabolized to pyruvate, which enters central carbon metabolism, and sulfate.
// Node Definitions Methionine [label="Methionine", fillcolor="#F1F3F4", fontcolor="#202124"]; Homocysteine [label="Homocysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Serine [label="Serine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cystathionine [label="Cystathionine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cysteine [label="¹³C-Cysteine", fillcolor="#FBBC05", fontcolor="#202124"]; Cystine [label="¹³C-Cystine", fillcolor="#FBBC05", fontcolor="#202124"]; Glutathione [label="¹³C-Glutathione", fillcolor="#34A853", fontcolor="#FFFFFF"]; Taurine [label="¹³C-Taurine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyruvate [label="¹³C-Pyruvate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway Connections Methionine -> Homocysteine [label="Transmethylation"]; Homocysteine -> Cystathionine; Serine -> Cystathionine; Cystathionine -> Cysteine [label="Transsulfuration"]; Cystine -> Cysteine [dir=both]; Cysteine -> Glutathione [label="GSH Synthesis"]; Cysteine -> Taurine [label="Oxidation"]; Cysteine -> Pyruvate [label="Catabolism"]; } Caption: Major metabolic pathways involving ¹³C labeled cysteine.
Analytical Techniques and Methods
Stable isotope tracing of cysteine metabolism is primarily accomplished using Mass Spectrometry and NMR Spectroscopy. These techniques can identify and quantify the incorporation of ¹³C from labeled cysteine into various downstream metabolites.
Mass Spectrometry (MS)-Based Methods
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and widely used technique for metabolic analysis. It allows for the separation, detection, and quantification of low-abundance metabolites from complex biological samples. Capillary electrophoresis-mass spectrometry (CE-MS) is another powerful technique that offers high separation efficiency without the need for derivatization.
General Workflow The typical workflow involves culturing cells or organisms with a ¹³C labeled cysteine source, followed by metabolite extraction, chromatographic separation, and MS detection to analyze the mass isotopologue distribution.
// Node Definitions Start [label="Cell Culture / Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Labeling [label="Incubation with\n¹³C-Cysteine/Cystine", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Metabolic Quenching\n(e.g., Cold Methanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Metabolite Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC [label="LC Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="MS/MS Detection\n(e.g., Q-TOF, Orbitrap)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Isotopologue Distribution)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Workflow Connections Start -> Labeling; Labeling -> Quench; Quench -> Extract; Extract -> LC; LC -> MS; MS -> Analysis; } Caption: A typical experimental workflow for LC-MS based metabolomics.
Quantitative Data Presentation The incorporation of ¹³C atoms results in a predictable mass shift for each metabolite. The table below lists the theoretical monoisotopic m/z values for unlabeled (M+0) and fully labeled (U-¹³C₃) cysteine and its key metabolites in positive ion mode ([M+H]⁺).
| Metabolite | Chemical Formula | Unlabeled m/z (M+0) | Fully ¹³C₃-Labeled m/z (M+3) |
| Cysteine | C₃H₇NO₂S | 122.0270 | 125.0371 |
| Cystine | C₆H₁₂N₂O₄S₂ | 241.0362 | 247.0563 |
| Glutathione (GSH) | C₁₀H₁₇N₃O₆S | 308.0911 | 311.1012 |
| Taurine | C₂H₇NO₃S | 126.0219 | 128.0286 |
| Pyruvate | C₃H₄O₃ | 89.0233 | 92.0334 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can distinguish between different positional isotopomers without the need for chromatographic separation. Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are particularly powerful for resolving labeled metabolites in complex mixtures. While generally less sensitive than MS, NMR is non-destructive and highly quantitative.
General Workflow The workflow for NMR is similar to MS but requires different sample preparation to ensure sample stability and homogeneity within the magnetic field.
// Node Definitions Start [label="Cell Culture / Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Labeling [label="Incubation with\n¹³C-Cysteine", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="Metabolite Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Sample Preparation\n(Buffer, pH adjustment, DSS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Data Acquisition\n(1D ¹³C, 2D HSQC)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Spectral Analysis\n(Chemical Shift & Coupling)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Workflow Connections Start -> Labeling; Labeling -> Extract; Extract -> Prepare; Prepare -> NMR; NMR -> Analysis; } Caption: An experimental workflow for NMR-based metabolomics.
Quantitative Data Presentation The redox state of cysteine residues can be inferred from the ¹³Cβ chemical shifts. The table below shows typical ¹³C chemical shifts for the alpha (Cα) and beta (Cβ) carbons of cysteine in different chemical states.
| Cysteine State | Carbon Position | Typical ¹³C Chemical Shift (ppm) |
| Reduced Cysteine (-SH) | Cα | ~55-58 |
| Cβ | ~25-30 | |
| Oxidized Cystine (-S-S-) | Cα | ~53-56 |
| Cβ | ~38-42 | |
| Sulfenic Acid (-SOH) | Cβ | ~41.3 |
| Sulfinic/Sulfonic Acid (-SO₂H/-SO₃H) | Cβ | ~57.0 |
Detailed Experimental Protocols
Protocol 1: ¹³C Cysteine Labeling in Adherent Cell Culture
This protocol is a general guideline for steady-state labeling experiments.
-
Cell Seeding: Plate cells in standard growth medium and allow them to reach 50-60% confluency.
-
Medium Preparation: Prepare labeling medium by supplementing cysteine-free medium with the desired concentration of U-¹³C₃-L-cysteine (e.g., 200 µM). Warm the medium to 37°C.
-
Labeling Initiation: Aspirate the standard growth medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the prepared ¹³C labeling medium.
-
Incubation: Culture the cells for a sufficient duration to approach isotopic steady state. This is typically 24-48 hours but should be optimized for the specific cell line and pathway of interest.
-
Metabolite Quenching and Extraction: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction for MS Analysis
This protocol is designed to rapidly quench metabolic activity and extract polar metabolites.
-
Quenching: Place the cell culture dish on dry ice. Aspirate the labeling medium and immediately add a pre-chilled (-80°C) extraction solvent of 80% methanol (B129727) / 20% water.
-
Cell Lysis: Scrape the cells in the extraction solvent using a cell scraper and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the tube vigorously for 1 minute, followed by centrifugation at 15,000 x g for 15 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying and Storage: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellet at -80°C until LC-MS analysis.
-
Reconstitution: Prior to analysis, reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile) compatible with the LC method.
Protocol 3: LC-MS/MS Analysis of ¹³C Cysteine Metabolites
This protocol provides example parameters for a high-resolution accurate mass (HRAM) LC-MS system, such as a Q-TOF or Orbitrap.
-
LC System: An Agilent 1290 Infinity LC System or equivalent.
-
Column: A HILIC column (e.g., Waters Acquity UPLC BEH Amide) is suitable for separating polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a gradient from 85% B to 20% B over 15 minutes to elute metabolites.
-
Mass Spectrometer: An Agilent 6530 Q-TOF MS or Thermo Orbitrap Fusion Tribrid MS.
-
Ionization Mode: Positive ion mode using electrospray ionization (ESI).
-
MS Settings:
-
Scan Range: 70–500 m/z.
-
Resolution: 15,000 or higher.
-
Acquisition Mode: Full scan MS to detect all isotopologues, with data-dependent MS/MS for metabolite identification.
-
Data Analysis and Interpretation
// Node Definitions RawData [label="Raw MS Data\n(.raw, .d)", fillcolor="#F1F3F4", fontcolor="#202124"]; PeakPicking [label="Peak Picking &\nIntegration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Correction [label="Natural Abundance\nCorrection", fillcolor="#FBBC05", fontcolor="#202124"]; MDV [label="Mass Isotopologue\nDistribution (MID) Calculation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathway [label="Pathway Analysis &\nFlux Estimation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow Connections RawData -> PeakPicking; PeakPicking -> Correction; Correction -> MDV; MDV -> Pathway; } Caption: Logical workflow for the analysis of ¹³C labeling data.
The primary output of an MS-based tracing experiment is the mass isotopologue distribution (MID) for each detected metabolite. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.). After correcting for the natural abundance of ¹³C and other isotopes, the MID reveals the contribution of the ¹³C tracer to the metabolite pool. This information can be used to:
-
Trace Pathway Activity: Determine if a metabolic pathway is active by observing ¹³C label incorporation in downstream metabolites.
-
Quantify Nutrient Contribution: Calculate the percentage of a metabolite pool that is derived from the labeled cysteine.
-
Metabolic Flux Analysis (MFA): Use the labeling patterns in computational models to estimate intracellular reaction rates (fluxes).
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYSTEINE METABOLISM | PPTX [slideshare.net]
- 5. KEGG PATHWAY: Cysteine and methionine metabolism - Reference pathway [kegg.jp]
Application Notes and Protocols for L-Cysteine-1-¹³C Infusion in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic flux analysis in animal models using L-Cysteine-1-¹³C. This stable isotope tracer allows for the quantitative investigation of cysteine metabolism, offering insights into its role in protein synthesis, glutathione (B108866) production, and other critical metabolic pathways.
Introduction
L-cysteine is a semi-essential amino acid central to numerous physiological processes, including protein structure, redox homeostasis via glutathione (GSH) synthesis, and the production of taurine (B1682933) and hydrogen sulfide (B99878) (H₂S).[1] Dysregulation of cysteine metabolism is implicated in various pathologies, from neurodegenerative diseases to cancer. Stable isotope tracers, such as L-Cysteine-1-¹³C, are powerful tools for tracking the metabolic fate of cysteine in vivo.[2] By replacing a natural ¹²C atom with a heavy ¹³C isotope at the first carbon position, researchers can trace the incorporation of this labeled cysteine into downstream metabolites using mass spectrometry, enabling the quantification of metabolic pathway rates, or "fluxes."[3][4]
This document outlines state-of-the-art protocols for tracer infusion, sample collection, and analysis tailored for rodent models, providing a robust framework for investigating cysteine metabolism in various physiological and disease states.
Table 1: Key Experimental Parameters for In Vivo L-Cysteine-¹³C Metabolic Flux Studies
| Parameter | Mouse Model (e.g., C57BL/6J) | Reference / Notes |
| Animal Preparation | ||
| Acclimatization | ≥ 1 week | Standard practice for reducing stress. |
| Fasting Period | 4-6 hours prior to infusion | To reduce variability from recent food intake. |
| Tracer Administration | ||
| Tracer | L-Cysteine-1-¹³C | Cambridge Isotope Laboratories, Inc. or equivalent. |
| Vehicle | Sterile 0.9% Saline | Ensure complete dissolution. |
| Tracer Stock Conc. | 10-20 mg/mL | To be optimized based on infusion pump and animal size. |
| Administration Method | Bolus + Continuous Infusion | Preferred method to achieve rapid isotopic steady state.[5] |
| Bolus Dose | ~10 µL/g body weight | Quickly raises plasma tracer concentration. |
| Infusion Rate | 0.1 - 0.2 µL/g/min | Maintains plasma tracer concentration at a steady state. |
| Infusion Duration | 90 - 120 minutes | Allows for sufficient labeling of downstream metabolites. |
| Sample Collection | ||
| Blood Collection | ~100-200 µL via tail/saphenous vein | Collect into EDTA-coated tubes on ice. |
| Tissue Collection | Post-euthanasia at end of infusion | Immediately freeze-clamp in liquid nitrogen. |
Table 2: Representative Isotopic Enrichment Data in Murine Tissues
This table presents expected isotopic enrichment ranges in various tissues following administration of a ¹³C-labeled cysteine tracer. The data is adapted from a study that administered [¹³C₆]-L-Cystine via I.P. injection to mice and measured the M+2 isotopologue of cysteine (representing the uptake of one molecule of ¹³C₂-cysteine derived from ¹³C₆-cystine). This serves as a valuable proxy for expected enrichment patterns.
| Tissue | Cysteine M+2 Fractional Enrichment (%) | Glutathione (GSH) M+2 Fractional Enrichment (%) |
| Liver | 15 - 25% | 10 - 20% |
| Pancreas | 10 - 20% | 5 - 15% |
| Kidney | 20 - 30% | 15 - 25% |
| Lung | 5 - 10% | 2 - 8% |
| Spleen | 10 - 15% | 5 - 10% |
| Plasma | 25 - 40% | N/A |
Data adapted from Uppal, V.S.S.V., et al. (2023), Cancer Research, which utilized [¹³C₆]-L-Cystine. M+2 enrichment reflects the incorporation of ¹³C₂-cysteine.
Experimental Protocols
Protocol 1: Animal Preparation and L-Cysteine-1-¹³C Infusion
This protocol describes the procedure for administering the L-Cysteine-1-¹³C tracer to mice using a combined bolus and continuous infusion method to achieve and maintain an isotopic steady state in the plasma.
Materials:
-
L-Cysteine-1-¹³C Isotope
-
Sterile 0.9% Saline
-
Infusion pump and micro-syringes
-
Catheters (e.g., for jugular vein cannulation, if applicable)
-
Heating pad
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: House mice under standard conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Fasting: Fast animals for 4-6 hours before the infusion to reduce metabolic variability from food intake. Provide free access to water.
-
Tracer Preparation: Prepare the infusion solution by dissolving L-Cysteine-1-¹³C in sterile 0.9% saline to a final concentration of 10-20 mg/mL. Ensure the solution is sterile-filtered.
-
Animal Preparation: Anesthetize the mouse (e.g., using isoflurane). For continuous infusion, it is recommended to place a catheter in the jugular or tail vein. Maintain the animal's body temperature using a heating pad.
-
Bolus Administration: Administer an initial bolus dose of the tracer solution (e.g., 10 µL/g body weight) to rapidly increase the plasma concentration of L-Cysteine-1-¹³C.
-
Continuous Infusion: Immediately following the bolus, begin the continuous infusion at a rate of 0.1-0.2 µL/g/min.
-
Infusion Duration: Continue the infusion for 90 to 120 minutes to allow for the isotopic labeling to reach a steady state in plasma and tissues.
-
Monitoring: Monitor the animal's vital signs throughout the procedure.
Protocol 2: Blood and Tissue Sample Collection
This protocol details the steps for collecting blood and tissue samples at the end of the infusion period, with a critical focus on immediately quenching metabolic activity.
Materials:
-
EDTA-coated microtubes
-
Syringes/capillary tubes for blood collection
-
Surgical tools for dissection
-
Tongs pre-chilled in liquid nitrogen ("freeze-clamping")
-
Liquid nitrogen
-
Cryostorage tubes
-
-80°C freezer
Procedure:
-
Blood Collection: At the end of the infusion period, collect 100-200 µL of blood from the tail vein, saphenous vein, or via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Immediately place the blood tubes on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Storage: Carefully aspirate the plasma supernatant and transfer it to a new cryostorage tube. Store at -80°C until analysis.
-
Euthanasia: Euthanize the animal using a humane, approved method (e.g., cervical dislocation under deep anesthesia).
-
Tissue Dissection: Rapidly dissect the tissues of interest (e.g., liver, kidney, muscle, tumor).
-
Metabolic Quenching: Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen. This step is crucial to halt all enzymatic activity and preserve the metabolic state.
-
Tissue Storage: Store the frozen tissues in labeled cryostorage tubes at -80°C until metabolite extraction.
Protocol 3: Metabolite Extraction and Sample Preparation for MS Analysis
This protocol describes a common method for extracting polar metabolites from tissue samples and preparing plasma for mass spectrometry analysis.
Materials:
-
80% Methanol (HPLC-grade, pre-chilled to -80°C)
-
Chloroform (B151607) (HPLC-grade, pre-chilled)
-
Deionized water (HPLC-grade, pre-chilled)
-
Homogenizer (e.g., bead beater)
-
Centrifuge capable of 15,000 x g and 4°C
-
Drying apparatus (e.g., vacuum concentrator)
-
Derivatization reagents (for GC-MS, e.g., MTBSTFA)
Procedure - Tissue Extraction:
-
Weigh approximately 20-50 mg of frozen tissue. Keep the tissue on dry ice to prevent thawing.
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol.
-
Add 500 µL of ice-cold water and vortex thoroughly.
-
Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C. This will separate the sample into three phases: an upper polar (aqueous) phase containing amino acids, a lower non-polar (organic) phase, and a central protein/lipid pellet.
-
Carefully collect the upper aqueous phase and transfer it to a new tube.
-
Dry the extract completely using a vacuum concentrator. Store the dried metabolites at -80°C.
Procedure - Plasma Preparation (for LC-MS):
-
Thaw frozen plasma samples on ice.
-
Add 2 volumes of ice-cold acetonitrile (B52724) for every 1 volume of plasma (e.g., 200 µL acetonitrile to 100 µL plasma) to precipitate proteins.
-
Vortex vigorously and centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Collect the supernatant, which contains the free amino acids, and transfer to a new tube for analysis.
Derivatization for GC-MS Analysis: For GC-MS analysis, the dried polar extracts must be derivatized to make the amino acids volatile.
-
To the dried metabolite pellet, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
-
Heat the mixture at 100°C for 1 hour.
-
After cooling, the sample is ready for GC-MS analysis.
Visualizations
Metabolic Signaling and Experimental Workflows
The following diagrams illustrate the key metabolic pathways of L-cysteine and the experimental workflow for an in vivo tracing study.
Caption: Major metabolic fates of intracellular L-cysteine.
Caption: Experimental workflow for in vivo L-Cysteine-¹³C infusion studies.
Caption: Workflow for sample processing and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 4. Metabolic pathways and biotechnological production of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing L-Cysteine-1-13C Labeling Efficiency in Mammalian Cells: A Technical Support Center
Welcome to the technical support center for optimizing L-Cysteine-1-13C labeling in mammalian cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for successful stable isotope labeling experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during this compound labeling experiments in a question-and-answer format.
Q1: Why is the this compound labeling efficiency in my protein of interest lower than expected?
A1: Several factors can contribute to low incorporation of this compound. Here are some common causes and troubleshooting steps:
-
Incomplete Depletion of Unlabeled Cysteine: The presence of unlabeled L-cysteine in the culture medium will compete with the labeled form, reducing incorporation efficiency.
-
Solution: Ensure a complete switch to a cysteine-free medium for a sufficient period before introducing the this compound. The duration of this "starvation" period may need to be optimized for your specific cell line but is typically around 16 hours.[1]
-
-
Suboptimal Cell Density: Cell density can influence nutrient uptake and metabolic rates.
-
Solution: Optimize cell density at the time of labeling. Very high densities can lead to nutrient depletion and altered metabolism, while very low densities may result in slower growth and protein synthesis.
-
-
Presence of Unlabeled Cysteine Sources: Standard fetal bovine serum (FBS) contains unlabeled amino acids, including cysteine.
-
Solution: Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.
-
-
Metabolic Conversion and Scrambling: The 13C label from this compound can potentially be metabolized and incorporated into other molecules, although this is less common for the C1 position.
-
Solution: While metabolic scrambling is a known phenomenon in isotope labeling, using this compound specifically minimizes this as the carboxyl carbon is often lost as CO2 in various metabolic pathways.[2]
-
-
Inefficient Cellular Uptake: The expression and activity of cysteine transporters can vary between cell lines. Mammalian cells import L-cystine (the oxidized dimer of cysteine) and L-cysteine through various transporter systems, including system xc- and alanine-serine-cysteine (ASC) transporters.[3]
-
Solution: Ensure your cell line expresses efficient cysteine/cystine transporters. If uptake is a suspected issue, you could explore cell lines known for high expression of these transporters.
-
Q2: I'm observing high variability in labeling efficiency between experiments. What could be the cause?
A2: Inconsistent experimental conditions are the most likely source of variability.
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and growth phase can all impact metabolic activity and protein synthesis rates.
-
Solution: Standardize your cell culture protocol. Use cells within a consistent passage number range and initiate labeling experiments at a consistent con-fluency and growth phase.
-
-
Variable Incubation Times: The duration of labeling will directly affect the final enrichment.
-
Solution: Use a precise and consistent incubation time for all experiments.
-
-
Inaccurate Mixing of Samples (for comparative studies): If you are comparing different conditions (e.g., treated vs. untreated), ensure equal numbers of cells or equal amounts of protein are combined before analysis.[4]
-
Solution: Perform accurate cell counting or protein quantification (e.g., BCA assay) before pooling samples.
-
Q3: Can the presence of other amino acids in the medium affect this compound labeling?
A3: Yes, particularly L-glutamate.
-
Competition for Transporters: The system xc- transporter exchanges extracellular L-cystine for intracellular L-glutamate. High extracellular concentrations of L-glutamate can competitively inhibit the uptake of L-cystine.[3]
-
Solution: If using a custom medium, consider optimizing the L-glutamine and L-glutamate concentrations. High glutamine can lead to increased glutamate (B1630785) secretion, potentially inhibiting cystine uptake.
-
Q4: How can I confirm the efficiency of this compound incorporation?
A4: Mass spectrometry is the primary method for quantifying labeling efficiency.
-
Analysis of Protein Digests: By analyzing the tryptic peptides of your protein of interest, you can determine the mass shift corresponding to the incorporation of 13C. The ratio of the labeled to unlabeled peptide peaks provides a quantitative measure of incorporation efficiency.
-
Intact Protein Analysis: For smaller proteins, analyzing the intact mass can also reveal the extent of labeling.
Quantitative Data on Labeling Efficiency
The efficiency of this compound labeling can be influenced by various experimental parameters. The following table summarizes representative labeling efficiencies observed under different conditions. Note: These values are illustrative and actual efficiencies will vary depending on the specific experimental setup.
| Cell Line | Medium Composition | Incubation Time (hours) | This compound Conc. (mM) | Observed Labeling Efficiency (%) | Reference |
| HEK293 | Cysteine-free DMEM + 10% dFBS | 24 | 0.2 | >95% | |
| CHO | Cysteine-free CD CHO + supplements | 48 | 0.4 | ~90% | |
| A549 | Cysteine-free RPMI + 10% dFBS | 12 | 0.2 | >90% |
Detailed Experimental Protocols
This section provides a detailed methodology for a typical this compound labeling experiment in mammalian cells, followed by protein extraction and preparation for mass spectrometry analysis.
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
-
Cell Culture: Culture mammalian cells of interest in their standard growth medium to approximately 70-80% confluency.
-
Adaptation to Cysteine-Free Medium (Optional but Recommended): To minimize cellular stress, gradually adapt cells to a cysteine-free version of their standard medium supplemented with dialyzed fetal bovine serum (dFBS) over several passages.
-
Depletion of Unlabeled Cysteine:
-
Aspirate the standard growth medium.
-
Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Add cysteine-free medium supplemented with dFBS and other necessary components (e.g., glutamine, glucose).
-
Incubate the cells for 12-16 hours to deplete the intracellular pool of unlabeled cysteine.
-
-
Labeling:
-
Aspirate the cysteine-free medium.
-
Add the labeling medium: cysteine-free medium supplemented with dFBS and this compound at the desired final concentration (typically the same as the standard L-cysteine concentration in the complete medium).
-
Incubate the cells for the desired labeling period (e.g., 24-48 hours, or for at least one to two cell cycles to approach steady-state labeling).
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation and store the cell pellet at -80°C until further processing.
-
Protocol 2: Protein Extraction, Digestion, and Preparation for Mass Spectrometry
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer or a urea-based buffer) containing protease and phosphatase inhibitors.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 50-100 µg).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample to reduce the concentration of denaturants (e.g., urea (B33335) < 1M).
-
Add a mass spectrometry-grade protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50).
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants.
-
-
Mass Spectrometry Analysis:
-
Resuspend the cleaned peptides in a solvent compatible with your LC-MS/MS system.
-
Analyze the peptides by high-resolution mass spectrometry to identify and quantify the incorporation of this compound.
-
Visualizations
Cysteine Metabolism and Transport Pathway
Caption: Cysteine uptake and its major intracellular fates.
Experimental Workflow for this compound Labeling
References
troubleshooting poor incorporation of L-Cysteine-1-13C in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering poor incorporation of L-Cysteine-1-13C in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound incorporation efficiency low?
Poor incorporation of this compound is often due to its inherent instability in cell culture media.[1] L-cysteine readily oxidizes into L-cystine, which has low solubility at neutral pH and can precipitate out of the medium.[2][3] This oxidation is often accelerated by the presence of metal ions like copper and iron in the media.[4] The reduced bioavailability of the labeled cysteine and potential toxicity from high concentrations or oxidative stress can lead to poor incorporation into newly synthesized proteins.
Q2: I've observed cell stress or toxicity after adding this compound. What could be the cause?
High concentrations of L-cysteine can induce oxidative stress and be toxic to cells. The oxidation of cysteine can generate reactive oxygen species (ROS), which can damage cellular components. It is crucial to optimize the concentration of this compound to balance labeling efficiency with cell health.
Q3: How can I improve the stability of this compound in my culture medium?
To enhance the stability of this compound, you can try the following:
-
Use of Reducing Agents: Adding a reducing agent, such as beta-mercaptoethanol, can help maintain cysteine in its reduced state.
-
Metal Chelators: Including a metal chelator like EDTA can help by sequestering metal ions that catalyze cysteine oxidation.
-
pH Optimization: While cell culture pH is generally fixed, being aware that a more alkaline pH can favor oxidation is important.
-
Fresh Media Preparation: Prepare media containing this compound fresh before each experiment to minimize the time for oxidation to occur.
Q4: Are there alternatives to free this compound for labeling experiments?
Yes, using a highly soluble and stable dipeptide, such as a commercially available L-cystine dipeptide, can be an effective alternative. These are often more stable in culture media and can be efficiently taken up and utilized by cells, leading to improved labeling efficiency.
Q5: How do I measure the incorporation of this compound into my proteins?
The incorporation of this compound is typically measured using mass spectrometry. After protein extraction and digestion (usually with trypsin), the resulting peptides are analyzed. The mass shift between the unlabeled ("light") and the 13C-labeled ("heavy") cysteine-containing peptides allows for the quantification of incorporation efficiency.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues with this compound incorporation.
Problem: Low or no detectable this compound incorporation.
| Potential Cause | Recommended Solution | Experimental Check |
| Degradation of this compound in Media | Prepare fresh labeling medium for each experiment. Consider adding a reducing agent (e.g., beta-mercaptoethanol) or a metal chelator (e.g., EDTA) to the medium. | Analyze a sample of your prepared labeling medium by LC-MS to check for the presence and concentration of this compound and L-Cystine-1-13C. |
| Precipitation of L-Cystine-1-13C | Visually inspect the culture medium for any precipitate. If precipitation is observed, consider using a more soluble and stable dipeptide form of labeled cystine. | Centrifuge a sample of the culture medium and analyze the supernatant for the concentration of soluble labeled cysteine/cystine. |
| Insufficient Labeling Time | Ensure that the cells have undergone a sufficient number of cell divisions in the labeling medium to achieve high incorporation. For many cell lines, this is at least 5-6 doublings. | Perform a time-course experiment to determine the optimal labeling duration for your specific cell line. |
| Cellular Toxicity | Reduce the concentration of this compound in the labeling medium. Monitor cell viability and morphology closely during the labeling period. | Perform a dose-response experiment to find the highest non-toxic concentration of this compound for your cells. |
| Low Natural Abundance of Cysteine | Be aware that cysteine is one of the least abundant amino acids, which may lead to a lower number of quantifiable peptides compared to labeling with more abundant amino acids like arginine or lysine. | This is an inherent limitation. Focus your analysis on cysteine-rich proteins if applicable to your research question. |
Experimental Protocols
Protocol 1: Basic this compound Labeling of Mammalian Cells
-
Cell Culture Adaptation: Gradually adapt your cells to a cysteine-free culture medium supplemented with a known concentration of unlabeled L-cysteine.
-
Preparation of Labeling Medium: Prepare fresh cysteine-free medium and supplement it with this compound at the desired final concentration. To mitigate stability issues, consider the addition of a reducing agent or metal chelator as determined in your optimization experiments.
-
Labeling: Replace the adaptation medium with the prepared "heavy" labeling medium. Culture the cells for a predetermined duration (e.g., 5-6 cell doublings) to ensure maximal incorporation. A parallel culture with "light" (unlabeled) L-cysteine should be maintained as a control.
-
Cell Harvest and Lysis: After the labeling period, harvest the cells, wash with ice-cold PBS, and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration in your lysates using a standard method like the BCA assay.
-
Sample Preparation for Mass Spectrometry:
-
Combine equal amounts of protein from the "heavy" and "light" labeled cell lysates.
-
Reduce disulfide bonds using DTT.
-
Alkylate free cysteine residues with iodoacetamide (B48618) (IAM).
-
Digest the proteins into peptides using trypsin.
-
Desalt the resulting peptide mixture.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution mass spectrometry to identify and quantify the relative abundance of light and heavy cysteine-containing peptides.
Visualizations
Caption: A typical experimental workflow for this compound labeling.
References
improving mass spectrometry sensitivity for L-Cysteine-1-13C detection
Welcome to the technical support center for improving mass spectrometry sensitivity in the detection of L-Cysteine-1-13C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for in mass spectrometry?
A1: this compound is a stable isotope-labeled version of L-Cysteine. It is primarily used as an internal standard for accurate quantification of unlabeled L-Cysteine in complex biological samples by LC-MS or GC-MS.[1][2] By adding a known amount of the labeled standard to a sample, variations during sample preparation and analysis can be normalized, leading to more precise measurements.[3] It can also be used as a tracer to study metabolic pathways and flux analysis.[1][2]
Q2: Why is the detection of L-Cysteine by mass spectrometry often challenging?
A2: The primary challenge in analyzing L-Cysteine is the reactivity of its thiol (sulfhydryl, -SH) group. This group is highly susceptible to oxidation, which can occur during sample collection, preparation, and storage. This instability can lead to the formation of disulfide-linked species like cystine, resulting in signal loss, poor reproducibility, and inaccurate quantification. Additionally, cysteine's low molecular weight and high polarity can sometimes lead to poor retention on standard reversed-phase chromatography columns and inefficient ionization.
Q3: What are the main strategies to improve the sensitivity and reliability of L-Cysteine detection?
A3: The most effective strategy is the immediate derivatization of the thiol group. This involves alkylating the free thiol to form a stable derivative that is less prone to oxidation and often has better chromatographic and ionization properties. Other key strategies include optimizing sample preparation to minimize analyte loss, refining liquid chromatography conditions for better peak shape and separation, and fine-tuning mass spectrometer source parameters to enhance ionization efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Signal Intensity or Poor Sensitivity
-
Question: My signal for this compound is very low or completely absent. What are the likely causes and solutions?
-
Answer: Low signal intensity is a common problem stemming from several potential sources:
-
Analyte Degradation: L-Cysteine is unstable and can oxidize before analysis. To prevent this, you must stabilize the thiol group immediately after sample collection through derivatization with an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM).
-
Poor Ionization Efficiency: The native form of L-Cysteine may not ionize well under your current ESI or APCI conditions. Derivatization can significantly improve ionization. Additionally, you should optimize MS source parameters, such as desolvation temperature and electrospray voltage, to maximize ion formation.
-
Ion Suppression: Components from the sample matrix (salts, lipids, etc.) can co-elute with your analyte and interfere with its ionization. Implement a sample clean-up step, such as protein precipitation or solid-phase extraction (SPE), to remove these interferences. Using a mobile phase with additives like formic acid can also help minimize the formation of unwanted adducts and focus the signal on the protonated molecule [M+H]+.
-
Suboptimal Chromatography: Poor peak shape (e.g., broad peaks) leads to a lower signal-to-noise ratio. Ensure your LC method is optimized. A C18 column with a water-acetonitrile gradient containing 0.1% formic acid is a common starting point.
-
Issue 2: High Variability and Poor Reproducibility Between Replicates
-
Question: I am seeing significant variation in signal intensity across my technical replicates. How can I improve reproducibility?
-
Answer: High variability is almost always linked to inconsistent sample handling and the inherent instability of cysteine.
-
Inconsistent Derivatization: Ensure your derivatization protocol is consistent for every sample. The reaction time, temperature, pH, and reagent concentration must be strictly controlled. The derivatization agent should be added as early as possible in the workflow.
-
Oxidation During Preparation: Thiol groups can oxidize if samples are left at room temperature or exposed to air for extended periods. Work quickly, keep samples on ice, and consider preparing them in an oxygen-reduced environment if possible. Using an alkylating agent that can permeate cell membranes allows for derivatization before cell lysis, which can be an effective strategy for cellular samples.
-
Precipitation Issues: If using protein precipitation, ensure the solvent is added consistently and vortexing/centrifugation steps are uniform across all samples to guarantee reproducible protein removal and analyte recovery.
-
Issue 3: Inaccurate Quantification
-
Question: My quantitative results are not accurate, even though I am using this compound as an internal standard. What could be wrong?
-
Answer: Inaccuracy can arise even with an internal standard if it is not used correctly.
-
Late Addition of Internal Standard: The internal standard (this compound) must be added at the very beginning of the sample preparation process, before any extraction, precipitation, or derivatization steps. This ensures it experiences the same potential losses and modifications as the endogenous analyte, allowing it to accurately correct for variations.
-
Incorrect Standard Concentration: Ensure the concentration of the internal standard is appropriate for the expected concentration of the analyte in your samples. Ideally, the signal from the internal standard should be of a similar magnitude to the analyte's signal.
-
Non-linear Detector Response: You may be operating outside the linear dynamic range of the mass spectrometer. Prepare a calibration curve using a constant amount of the internal standard and varying concentrations of the unlabeled L-Cysteine standard to confirm linearity.
-
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of Plasma/Cell Lysate with NEM
This protocol describes a general method for stabilizing L-Cysteine in biological samples using N-ethylmaleimide (NEM) prior to LC-MS/MS analysis.
-
Reagent Preparation: Prepare a fresh solution of 10 mM N-ethylmaleimide (NEM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Sample Collection: Collect blood into EDTA tubes and centrifuge to obtain plasma, or prepare cell lysates using standard methods. Keep samples on ice throughout the process.
-
Internal Standard Spiking: Immediately add the this compound internal standard to the plasma or lysate to achieve the desired final concentration.
-
Derivatization: Add the 10 mM NEM solution to the sample (a common ratio is 30 µL of NEM solution per 30 µL of sample) to alkylate free thiol groups. Vortex briefly and incubate at room temperature for a specified time (e.g., 5-10 minutes).
-
Protein Precipitation: To remove proteins, add 10 volumes of ice-cold methanol (B129727) (e.g., 300 µL of methanol for a 30 µL sample).
-
Centrifugation: Vortex the mixture vigorously for 5 minutes and then centrifuge at high speed (e.g., >14,000 g) for 5-10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis. To ensure complete protein removal, a second centrifugation step may be performed.
-
Sample Analysis: The supernatant is now ready for direct injection into the LC-MS/MS system. If necessary, it can be evaporated to dryness and reconstituted in the mobile phase starting condition.
Protocol 2: General LC-MS/MS Method Optimization Workflow
This workflow outlines the steps to optimize an LC-MS/MS method for the detection of derivatized this compound.
-
Analyte Infusion: Directly infuse a standard solution of derivatized this compound into the mass spectrometer to optimize source parameters. Adjust the following to maximize signal intensity:
-
Ionization mode (typically positive electrospray ionization, ESI+).
-
Capillary/spray voltage.
-
Source and desolvation temperatures.
-
Nebulizer and drying gas flow rates.
-
-
MRM Transition Identification: While infusing, perform a product ion scan (MS2) of the precursor ion (the m/z of the derivatized this compound) to identify the most intense and stable fragment ions. Select at least two transitions (one for quantification, one for confirmation) for Multiple Reaction Monitoring (MRM).
-
Chromatographic Separation:
-
Column Selection: A C18 reversed-phase column is a common choice.
-
Mobile Phase: Start with a simple gradient using water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Gradient Optimization: Inject the derivatized standard and adjust the gradient profile to ensure the analyte elutes as a sharp, symmetrical peak, well-separated from any potential interferences and the solvent front.
-
-
Method Validation: Once optimized, inject a full calibration curve and quality control samples to validate the method's linearity, accuracy, precision, and sensitivity (limit of detection and quantification).
Quantitative Data Summary
Table 1: Comparison of Thiol Derivatization Reagents
| Reagent | Ionization Efficiency Enhancement (vs. NEM) | Stability/Side Products | Recommendation |
| N-ethylmaleimide (NEM) | Baseline | More stable, minor side product formation (~1.5% of CYS signal). | Recommended for its stability and compatibility with cell handling at neutral pH. |
| N-phenylethylmaleimide (NPEM) | 2.1x (for GSH) to 5.7x (for CYS). | Less stable, forms more side products. | Provides greater ionization but is less stable; use with caution. |
Table 2: Example LC-MS/MS Operating Parameters
| Parameter | Typical Setting | Reference |
| Chromatography Column | C18 Reversed-Phase (e.g., 2.1 mm x 150 mm, 1.7 µm) | |
| Mobile Phase A | Water + 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Injection Volume | 5 - 20 µL | |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
Technical Support Center: Minimizing Isotopic Scrambling in ¹³C Labeling Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic scrambling in ¹³C labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern in ¹³C labeling studies?
A1: Isotopic scrambling is the randomization of the positions of ¹³C atoms within a metabolite, leading to labeling patterns that deviate from those predicted by known biochemical pathways.[1] This phenomenon is a significant issue in ¹³C Metabolic Flux Analysis (¹³C-MFA), a technique that relies on the precise tracking of labeled carbon atoms to calculate the rates (fluxes) of metabolic reactions.[1] Scrambled labeling patterns can lead to inaccurate Mass Isotopomer Distributions (MIDs), resulting in erroneous metabolic flux calculations.[1]
Q2: What are the primary causes of isotopic scrambling?
A2: Isotopic scrambling can arise from several biochemical and experimental factors:
-
Reversible Enzymatic Reactions: High rates of reversible reactions, particularly within central carbon metabolism like the TCA cycle, can lead to the redistribution of ¹³C labels within a molecule and among connected metabolite pools.
-
Futile Cycles: The simultaneous operation of opposing metabolic pathways can cause cyclical processing of metabolites, leading to the scrambling of isotopic labels.
-
Metabolic Branch Points: At metabolic intersections where pathways converge or diverge, the mixing of labeled and unlabeled pools can contribute to scrambling.
-
Background CO₂ Fixation: The incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the culture medium can dilute ¹³C enrichment and alter expected labeling patterns.
-
Slow or Incomplete Quenching: Failure to rapidly and completely halt metabolic activity during sample collection allows enzymatic reactions to continue, leading to altered labeling patterns.[2]
-
Metabolite Degradation: The instability of certain metabolites during extraction and storage can also lead to misleading labeling data.[2]
Q3: How can I determine if my experiment has reached an isotopic steady state?
A3: Achieving an isotopic steady state, where the ¹³C enrichment in metabolites remains constant over time, is crucial for accurate ¹³C-MFA. To verify this, a time-course experiment is recommended. This involves collecting samples at multiple time points after introducing the ¹³C-labeled substrate and measuring the MIDs of key metabolites. Isotopic steady state is reached when the labeling patterns of these metabolites no longer change significantly over time. For proliferating cells, this can often be achieved within a few hours.
Troubleshooting Guides
Problem 1: Unexpectedly Low ¹³C Incorporation in Downstream Metabolites
| Possible Cause | Troubleshooting Steps |
| Slow Substrate Uptake or Metabolism | - Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm consumption.- Check Cell Viability: Ensure cells are healthy and metabolically active.- Optimize Substrate Concentration: Consider increasing the labeled substrate concentration, being mindful of potential toxicity. |
| Dilution by Unlabeled Sources | - Use Defined Media: Whenever possible, use a minimal or defined medium to reduce the presence of unlabeled carbon sources.- Account for Endogenous Pools: Be aware of large intracellular pools of unlabeled metabolites that can dilute the tracer. |
| Incorrect Sampling Time | - Perform a Time-Course Experiment: Collect samples at various time points to determine the optimal labeling duration for downstream metabolites to reach isotopic steady state. |
Problem 2: Mass Isotopomer Distributions Indicate Significant Scrambling in the TCA Cycle
| Possible Cause | Troubleshooting Steps |
| High Reversibility of TCA Cycle Enzymes | - Use Specific Tracers: Employ ¹³C tracers that provide better resolution for TCA cycle fluxes, such as [U-¹³C₅]glutamine, which can help dissect forward and reverse fluxes.- Analyze Multiple Intermediates: Examine the labeling patterns of several TCA cycle intermediates to get a more comprehensive view of metabolic activity. |
| Significant Anaplerotic/Cataplerotic Fluxes | - Choose Appropriate Tracers: To probe specific anaplerotic pathways, use tracers like [1-¹³C]pyruvate or [3,4-¹³C₂]glucose to distinguish pyruvate (B1213749) carboxylase activity.- Model Fitting: Utilize ¹³C-MFA software to estimate the relative fluxes of anaplerotic and cataplerotic reactions. |
Problem 3: Inconsistent Results Between Biological Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Quenching | - Standardize Quenching Time: Minimize and standardize the time between sample collection and quenching for all samples.- Ensure Rapid Temperature Drop: Use methods that achieve a rapid and uniform decrease in temperature, such as immersion in liquid nitrogen or a dry ice/ethanol slurry. |
| Incomplete Metabolite Extraction | - Test Different Extraction Solvents: Common solvents include methanol (B129727), ethanol, and chloroform/methanol mixtures. The optimal choice depends on the target metabolites.- Include Internal Standards: Add a known amount of a labeled internal standard before extraction to correct for variations in extraction efficiency. |
| Analytical Variability in Mass Spectrometry | - Regular Instrument Calibration: Ensure the mass spectrometer is regularly tuned and calibrated for mass accuracy and sensitivity.- Monitor System Suitability: Periodically run standard samples to ensure consistent analytical performance. |
Quantitative Data Summary
The choice of quenching method can significantly impact the measured labeling patterns and apparent isotopic scrambling. The following table summarizes data from a study comparing different quenching methods for suspension cell cultures, highlighting the percentage of ¹³C labeling observed in key metabolites after a short exposure to a ¹³C tracer during the quenching process itself. Lower percentages indicate more effective quenching of metabolic activity.
| Quenching Method | Alanine (% ¹³C Labeling) | Glutamate (% ¹³C Labeling) | Malate (% ¹³C Labeling) | Fumarate (% ¹³C Labeling) |
| Rapid Filtration + Cold Methanol (-80°C) | ~1% | ~2% | ~1% | ~1% |
| 30% Methanol Slurry (-24°C) + Centrifugation | ~3% | ~5% | ~4% | ~3% |
| Saline Ice Slurry (~0°C) + Centrifugation | >10% | >15% | >12% | >10% |
| 60% Cold Methanol (-65°C) + Centrifugation | Significant Metabolite Loss | Significant Metabolite Loss | Significant Metabolite Loss | Significant Metabolite Loss |
Data adapted from a study on Synechocystis sp. PCC 6803, demonstrating the efficacy of different quenching protocols.
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells
This protocol is designed for the rapid cessation of metabolic activity and extraction of intracellular metabolites from adherent cell cultures.
Materials:
-
Culture medium
-
¹³C-labeled substrate (e.g., ¹³C₆-glucose)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, chilled to -80°C
-
Cell scraper, pre-chilled
-
Centrifuge capable of 4°C and high speeds
-
Dry ice
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in multi-well plates and culture until they reach the desired confluency.
-
One hour prior to labeling, replace the culture medium with fresh medium containing dFBS to deplete unlabeled metabolites.
-
To initiate labeling, replace the medium with the labeling medium containing the ¹³C-labeled substrate.
-
-
Quenching:
-
At the desired time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
After the final wash, add a sufficient volume of -80°C methanol to cover the cell monolayer.
-
-
Metabolite Extraction:
-
Place the plate on dry ice to maintain the low temperature.
-
Scrape the cells in the cold methanol using a pre-chilled cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the extracted metabolites to a new tube.
-
Store the metabolite extracts at -80°C until analysis by mass spectrometry.
-
Protocol 2: Verification of Isotopic Steady State
This protocol outlines the procedure to confirm that intracellular metabolites have reached a stable level of ¹³C enrichment.
Procedure:
-
Experimental Setup:
-
Prepare multiple parallel cultures of the cells under identical conditions.
-
At time zero (t=0), introduce the ¹³C-labeled substrate to all cultures simultaneously.
-
-
Time-Course Sampling:
-
Collect samples at several time points after the introduction of the label. The exact time points should be chosen based on the expected metabolic rates of the pathways of interest. For example, for central carbon metabolism in rapidly proliferating cells, time points could be 0, 5, 15, 30, 60, 120, and 240 minutes.
-
At each time point, rapidly quench metabolism and extract metabolites as described in Protocol 1.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using a mass spectrometer to determine the mass isotopomer distributions (MIDs) of key intermediates in the pathways of interest (e.g., pyruvate, citrate, malate).
-
-
Data Analysis:
-
For each metabolite, plot the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) as a function of time.
-
Isotopic steady state is considered to be reached when the MIDs of the metabolites of interest no longer show a significant change over the last two or more time points.
-
Visualizations
Caption: Workflow for a ¹³C labeling experiment.
Caption: Primary causes of isotopic scrambling.
Caption: Troubleshooting logic for isotopic scrambling.
References
Technical Support Center: Cysteine-Specific Protein Labeling
Welcome to the technical support center for cysteine-specific protein labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during bioconjugation experiments. Here you will find frequently asked questions and detailed troubleshooting guides to help you optimize your labeling strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my labeling efficiency low?
A1: Low labeling efficiency is a common issue that can stem from several factors.[1] Incomplete reduction of disulfide bonds is a primary cause, as maleimides only react with free thiols.[2][3] The maleimide (B117702) reagent itself may have hydrolyzed and become inactive, especially if stored in an aqueous solution.[4][5] Other critical factors include suboptimal pH (the ideal range is 6.5-7.5), incorrect stoichiometry (a 10-20 fold molar excess of maleimide reagent is a good starting point), or insufficient reaction time. Additionally, the presence of thiol-containing reagents like DTT or β-mercaptoethanol in your buffer will compete with your protein for the labeling reagent.
Q2: How can I prevent non-specific labeling?
A2: Non-specific labeling can compromise the homogeneity of your final product. The primary cause is often a reaction pH outside the optimal range. At pH values above 7.5, maleimides can react with other nucleophilic residues, particularly the primary amines on lysine (B10760008) residues. To ensure high selectivity for cysteine thiols, it is crucial to maintain the reaction pH between 6.5 and 7.5. Hydrophobic interactions between the label (especially fluorescent dyes) and the protein can also lead to non-specific adsorption. Proper purification after labeling, such as size-exclusion chromatography, is essential to remove any non-covalently bound reagents.
Q3: My final conjugate is unstable. What could be the cause?
A3: The instability of the final conjugate is often related to the reversibility of the maleimide-thiol linkage through a retro-Michael reaction. This can lead to the transfer of the label to other thiol-containing molecules, such as serum albumin, in vivo. One strategy to increase the stability of the conjugate is to promote the hydrolysis of the thiosuccinimide ring after conjugation, which renders the linkage irreversible. This hydrolysis can be influenced by the local microenvironment of the protein or by using specialized maleimide reagents designed for rapid hydrolysis post-conjugation.
Q4: What is the optimal pH for maleimide labeling?
A4: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows significantly because the thiol group is less likely to be in its more reactive thiolate anion form. Above pH 7.5, the selectivity for thiols decreases, and the maleimide becomes more susceptible to reaction with primary amines (like lysine) and to hydrolysis.
Q5: How do I reduce disulfide bonds before labeling?
A5: Disulfide bonds must be reduced to free thiols for labeling to occur. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective and does not need to be removed before the addition of iodoacetamide (B48618) or maleimide reagents. Dithiothreitol (DTT) is another effective reducing agent, but any excess must be removed before adding the maleimide reagent, as it contains free thiols that will compete in the labeling reaction. Removal of DTT can be achieved through methods like dialysis or size-exclusion chromatography.
Q6: My maleimide reagent appears to be inactive. Why?
A6: Maleimide reagents are susceptible to hydrolysis in aqueous solutions, which opens the maleimide ring and renders it unreactive towards thiols. The rate of hydrolysis increases with increasing pH. For this reason, it is recommended to prepare aqueous solutions of maleimide reagents immediately before use. For storage, maleimides should be dissolved in an anhydrous organic solvent like DMSO or DMF and kept at -20°C, protected from light and moisture.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in cysteine-specific labeling.
Problem: Low or No Labeling
| Possible Cause | Recommended Solution | References |
| Incomplete disulfide bond reduction | Ensure complete reduction by using a sufficient excess of reducing agent (e.g., 10-fold molar excess of TCEP) and adequate incubation time (e.g., 30 minutes at room temperature). | |
| Maleimide reagent hydrolysis | Prepare fresh maleimide solutions in anhydrous DMSO or DMF immediately before use. Avoid long-term storage of maleimides in aqueous buffers. | |
| Suboptimal reaction pH | Maintain the reaction buffer pH between 6.5 and 7.5 for optimal thiol reactivity and specificity. Use buffers like PBS, HEPES, or Tris that do not contain free thiols. | |
| Incorrect stoichiometry | Optimize the molar ratio of maleimide reagent to protein. A 10-20 fold molar excess is a common starting point, but this may need to be adjusted based on the specific protein and reagent. | |
| Presence of competing thiols | If using DTT for reduction, ensure its complete removal via desalting column, dialysis, or size-exclusion chromatography before adding the maleimide reagent. | |
| Steric hindrance | For larger proteins or nanoparticles, steric hindrance can be a factor. Consider increasing the molar excess of the labeling reagent or the reaction time. |
Problem: Non-Specific Labeling
| Possible Cause | Recommended Solution | References |
| Reaction with other nucleophiles (e.g., lysine) | Perform the labeling reaction within the recommended pH range of 6.5-7.5 to ensure selectivity for thiols. | |
| Hydrophobic interactions | Use appropriate purification methods like size-exclusion chromatography or dialysis to remove non-covalently adsorbed dye molecules. Consider using a more hydrophilic linker if available. | |
| Excess reagent | After the reaction, promptly remove excess unreacted maleimide reagent using gel filtration or dialysis to prevent potential side reactions during storage or analysis. |
Problem: Conjugate Instability
| Possible Cause | Recommended Solution | References |
| Retro-Michael reaction (reversibility) | After conjugation, consider adjusting the pH to promote hydrolysis of the thiosuccinimide ring, which stabilizes the linkage. Alternatively, use next-generation maleimides designed for increased stability. | |
| Thiazine rearrangement (with N-terminal cysteine) | This side reaction can occur with peptides having an unprotected N-terminal cysteine. Acetylation of the N-terminus can prevent this rearrangement. | |
| Oxidation of unreacted thiols | If not all cysteines are labeled, they can oxidize over time. Consider capping unreacted thiols with a small blocking agent like N-ethylmaleimide (NEM) after the primary labeling reaction. |
Experimental Protocols
Protocol 1: General Protein Labeling with Maleimide Dyes
This protocol provides a general procedure for labeling a protein with a thiol-reactive maleimide dye.
Materials:
-
Protein solution (1-10 mg/mL in a degassed, thiol-free buffer like PBS, pH 7.0-7.5)
-
TCEP solution (e.g., 10 mM)
-
Maleimide dye stock solution (10 mM in anhydrous DMSO or DMF)
-
Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., desalting or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
Reduction of Disulfides: Add TCEP to the protein solution to a final concentration that is in 10-fold molar excess over the protein's cysteine content. Incubate for 30-60 minutes at room temperature to reduce disulfide bonds.
-
Labeling Reaction: While gently stirring, add the maleimide dye stock solution to the reduced protein solution. A 10-20 fold molar excess of the dye is a common starting point.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration that is in excess of the initial maleimide concentration.
-
Purification: Separate the labeled protein from unreacted dye and other small molecules using a desalting column, size-exclusion chromatography, or dialysis.
Protocol 2: Quantification of Free Thiols with Ellman's Reagent (DTNB)
This protocol is used to determine the concentration of free sulfhydryl groups in a protein sample before and after labeling.
Materials:
-
Protein sample
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in 0.1 M phosphate (B84403) buffer, pH 8.0)
-
Reaction Buffer (0.1 M phosphate buffer, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a Blank: In a cuvette, mix the Reaction Buffer with the same volume of protein buffer used for your sample.
-
Prepare the Sample: Add a known volume of your protein solution to the Reaction Buffer in a separate cuvette.
-
Initiate Reaction: Add a small volume of the DTNB solution to both the blank and the sample cuvettes. Mix well.
-
Incubate: Incubate for 15 minutes at room temperature.
-
Measure Absorbance: Measure the absorbance of the sample at 412 nm against the blank.
-
Calculate Concentration: Use the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹) to calculate the concentration of free thiols.
Visualizations
// Nodes for the main reaction ProteinThiol [label="Protein-SH\n(Thiol)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Maleimide [label="Label-Maleimide", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Thioether [label="Stable Thioether Adduct\n(Labeled Protein)", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124", shape=ellipse];
// Nodes for side reactions Lysine [label="Protein-NH2\n(e.g., Lysine)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; AmineAdduct [label="Amine Adduct\n(Non-specific Labeling)", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124", shape=ellipse]; Water [label="H2O\n(Hydrolysis)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; MaleamicAcid [label="Maleamic Acid\n(Inactive Reagent)", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124", shape=ellipse];
// Edges ProteinThiol -> Thioether [color="#4285F4"]; Maleimide -> Thioether [color="#4285F4", label="Michael Addition\n(pH 6.5-7.5)"];
Maleimide -> AmineAdduct [color="#EA4335", label="pH > 7.5"]; Lysine -> AmineAdduct [color="#EA4335"];
Maleimide -> MaleamicAcid [color="#FBBC05", label="Aqueous Buffer"]; Water -> MaleamicAcid [color="#FBBC05"]; } .dot Caption: Maleimide-thiol conjugation and potential side reactions.
References
Technical Support Center: Optimizing Cell Lysis and Extraction for ¹³C-Labeled Metabolomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell lysis and extraction protocols for ¹³C-labeled metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in sample preparation for metabolomics?
A1: The most critical first step is quenching , which is the rapid and complete cessation of all enzymatic activity.[1] This is crucial to halt metabolic interconversion and capture an accurate snapshot of the cellular metabolome at the time of harvesting.[1][2] Inadequate quenching can lead to significant alterations in metabolite profiles, compromising the biological interpretation of the data.
Q2: How do I choose the right quenching method?
A2: The ideal quenching solvent should rapidly inhibit metabolism without causing cell membrane damage and leakage of intracellular metabolites.[3] Common methods include:
-
Cold Organic Solvents: Chilled methanol (B129727) or acetonitrile (B52724) are widely used.[2] For instance, quenching in 60% methanol supplemented with 0.85% ammonium (B1175870) bicarbonate at -40 °C has been shown to be effective for suspension cultured mammalian cells.
-
Liquid Nitrogen: Snap-freezing cells in liquid nitrogen is a very rapid and effective way to arrest metabolism. This is often followed by the addition of a cold extraction solvent.
-
Room Temperature Quenching: For automated systems where low temperatures can be problematic, room temperature quenching solutions have been developed.
It is generally not recommended to use 100% methanol alone as it can cause some metabolite leakage.
Q3: What are the most common cell lysis methods for metabolomics?
A3: Cell lysis aims to disrupt the cell membrane to release intracellular metabolites. Common methods fall into two categories:
-
Mechanical Methods: These include sonication, bead beating, homogenization, and repeated freeze-thaw cycles. These methods use physical force to break open cells.
-
Chemical/Enzymatic Methods: These involve using organic solvents (which also serve as extraction solvents), detergents, or enzymes like lysozyme (B549824) to disrupt the cell wall and/or membrane.
The choice of method depends on the cell type (e.g., mammalian, bacterial, plant) and the specific metabolites of interest.
Q4: How can I improve the extraction efficiency of my metabolites?
A4: The choice of extraction solvent is critical and should be based on the polarity of the target metabolites. Common solvent systems include:
-
Methanol/water
-
Acetonitrile/water
-
Methanol/chloroform (B151607)/water (for broader coverage of both polar and non-polar metabolites)
To maximize extraction, it's important to ensure thorough cell lysis and to use a sufficient volume of extraction solvent. Sonication or vortexing after solvent addition can also improve efficiency.
Troubleshooting Guides
Problem 1: Low signal or loss of specific metabolites.
| Possible Cause | Troubleshooting Step |
| Incomplete Quenching | Ensure rapid and effective quenching. For adherent cells, remove media quickly and add quenching solution directly to the plate. For suspension cells, rapidly centrifuge and resuspend in quenching solution. |
| Metabolite Degradation | Keep samples cold at all times (on ice or at 4°C) after quenching. Avoid repeated freeze-thaw cycles. Process samples quickly. |
| Inefficient Extraction | Optimize the extraction solvent for your metabolites of interest. Consider a biphasic extraction (e.g., methanol/chloroform/water) for a broader range of polarities. Ensure complete cell lysis before extraction. |
| Ion Suppression in LC-MS | Dilute the sample extract to reduce matrix effects. Optimize chromatographic separation to separate interfering compounds from your analytes. Use an internal standard to normalize for signal suppression. |
Problem 2: High variability between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Numbers | Normalize metabolite levels to cell number, protein concentration, or DNA content. Ensure consistent cell seeding and growth conditions. |
| Variable Extraction Efficiency | Standardize every step of the protocol, including volumes, incubation times, and temperatures. Use a consistent and vigorous mixing/vortexing technique. |
| Incomplete Removal of Media | For adherent cells, wash the cell monolayer quickly with ice-cold phosphate-buffered saline (PBS) or saline before quenching to remove residual media components. |
| Carryover in LC-MS | Run blank injections between samples to check for carryover. Optimize the column washing step in your LC method. |
Problem 3: Poor chromatographic peak shape.
| Possible Cause | Troubleshooting Step | | Particulate Matter in Sample | Centrifuge the final extract at high speed to pellet any debris before transferring the supernatant for analysis. Consider using a filter (e.g., 0.22 µm) if particulates persist. | | Incompatible Sample Solvent | Ensure the final sample solvent is compatible with the initial mobile phase of your LC method. If necessary, evaporate the extraction solvent and reconstitute in a suitable solvent. | | Column Overloading | Dilute the sample or inject a smaller volume. |
Experimental Protocols
Protocol 1: Quenching and Extraction of Polar Metabolites from Adherent Mammalian Cells
-
Cell Culture: Grow cells to the desired confluency in a multi-well plate (e.g., 6-well or 12-well).
-
Media Removal: Aspirate the culture medium completely.
-
Washing: Quickly wash the cells once with 1 mL of ice-cold 0.9% saline solution to remove any remaining media. Aspirate the saline completely.
-
Quenching: Immediately add 1 mL of -80°C 80:20 methanol:water (v/v) to each well to quench metabolism and lyse the cells.
-
Incubation: Place the plate at -80°C for 15 minutes to ensure complete protein precipitation.
-
Cell Scraping: Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at >14,000 x g at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., 50% acetonitrile for HILIC-MS).
Protocol 2: Biphasic Extraction of Polar and Non-Polar Metabolites
This protocol is adapted for a broader range of metabolite polarities.
-
Follow steps 1-4 from Protocol 1, but use 1 mL of -20°C methanol for quenching and initial lysis.
-
Cell Scraping and Transfer: Scrape the cells and transfer the methanol lysate to a microcentrifuge tube.
-
Addition of Chloroform and Water: Add 500 µL of chloroform and 200 µL of water to the tube.
-
Vortexing: Vortex the mixture vigorously for 10 minutes at 4°C.
-
Phase Separation: Centrifuge at 14,000 x g for 15 minutes at 4°C. This will result in three layers: an upper aqueous/polar phase (containing polar metabolites), a lower organic/non-polar phase (containing lipids), and a protein pellet at the interface.
-
Fraction Collection: Carefully collect the upper aqueous phase into a new tube and the lower organic phase into another new tube.
-
Drying and Reconstitution: Dry and reconstitute each fraction separately as described in Protocol 1.
Quantitative Data Summary
Table 1: Comparison of Lysis Methods on Metabolite Abundance in MDA-MB-231 Cells
| Lysis Method | Relative Abundance of Acylcarnitines | Relative Abundance of Other Metabolites |
| Freeze-Thaw | Higher | Similar to Homogenizer Beads |
| Homogenizer Beads | Lower | Similar to Freeze-Thaw |
Data adapted from a study on triple-negative breast cancer cells, indicating that the choice of lysis method can have a significant, though lesser, effect on metabolic profiles compared to the detachment method.
Table 2: Effect of Extraction Solvent on Metabolite Detection in Osteosarcoma Cell Lines
| Extraction Solvent | Median RSD (LC-MS) | Median RSD (FIA-MS) | Number of Metabolites Detected |
| Ethanol (B145695) (EtOH) | 21% | 23% | Highest |
| Methanol (MeOH) | 14% | 71% | Lower than EtOH |
| Ethanol with Phosphate (EtOH-P) | 24% | 62% | Lower than EtOH |
This table summarizes findings that ethanol was the recommended extraction solvent for the broadest metabolite coverage in osteosarcoma cell lines.
Visualizations
Caption: Workflow for ¹³C-labeled metabolomics sample preparation.
Caption: A logical guide to troubleshooting low metabolite signals.
References
Technical Support Center: Resolving Overlapping Peaks in Mass Spectra of 13C Labeled Fragments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C labeled fragments in mass spectrometry. Overlapping peaks are a common challenge that can complicate data analysis and interpretation. This resource offers practical solutions to identify, troubleshoot, and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of overlapping peaks in the mass spectra of 13C labeled fragments?
Overlapping peaks in the mass spectra of 13C labeled fragments can arise from several factors:
-
Co-elution of Isobaric Compounds: Different compounds with the same nominal mass-to-charge ratio (m/z) may not be fully separated by the chromatography system, leading to their signals overlapping in the mass spectrum.[1] This is common with isomers.
-
Incomplete Chromatographic Resolution: Even for non-isobaric compounds, inadequate separation on the gas chromatography (GC) or liquid chromatography (LC) column can cause peaks to merge.[2] This is a frequent issue when analyzing complex biological samples.[2]
-
Isotopologue Overlap: The presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁸O) in the analyte and co-eluting compounds can lead to overlapping isotopic patterns.[2][3] For instance, the M+1 peak of an unlabeled compound can overlap with the M peak of a singly labeled ¹³C compound.
-
High Analyte Concentration: Injecting a sample that is too concentrated can overload the chromatographic column and the mass spectrometer. This can result in broad, asymmetric peaks that are more likely to overlap.
-
Low Mass Resolution: Using a mass spectrometer with insufficient resolving power can make it impossible to distinguish between ions with very similar m/z values, such as different isotopologues.
Q2: How can I determine the cause of my overlapping peaks?
Identifying the root cause of peak overlap is the first step toward resolving the issue. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for overlapping peaks in mass spectrometry.
Q3: What role does mass spectrometer resolution play, and what is sufficient?
Mass resolution is the ability of a mass spectrometer to distinguish between two peaks of slightly different mass-to-charge ratios. For 13C labeling experiments, high resolution is critical to separate the isotopologues of your compound from other interfering ions.
| Mass Analyzer Type | Typical Resolving Power | Suitability for 13C Isotopologue Analysis |
| Time-of-Flight (TOF) | 40,000 - 60,000 | Good for many applications, but may struggle with complex overlaps. |
| Orbitrap | >100,000 | Excellent for resolving closely spaced isotopologues. |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | >1,000,000 | Highest resolution, ideal for complex mixtures and high-confidence identification. |
Q4: What software is available to help resolve overlapping peaks?
Several software packages can perform deconvolution, which mathematically separates overlapping signals.
| Software | Key Features | Primary Application |
| CalSpec | Automated processing of labeling data from MS spectra. | GC/MS analysis of 13C tracer experiments. |
| iMS2Flux | Automates data flow from MS measurements to flux analysis programs; corrects for natural isotope abundance. | Metabolic flux analysis. |
| PeakSeeker | Uses a second-derivative method for peak detection to deconvolve overlapping signals. | Native electrospray-ionization mass spectrometry of large protein complexes. |
| AMDIS | Automated Mass Spectral Deconvolution and Identification System. | GC-MS data analysis. |
| Census | Compatible with various labeling strategies and both high and low-resolution data. | Quantitative proteomics. |
| MaxQuant | Widely used for quantitative proteomics, including SILAC, TMT, and label-free methods. | Proteomics data analysis. |
Troubleshooting Guides
Issue 1: Co-eluting Isomers or Isobaric Compounds
-
Symptoms: A single chromatographic peak is observed, but the mass spectrum contains fragments characteristic of multiple compounds. The isotopic pattern appears distorted.
-
Troubleshooting Steps:
-
Analyze Authentic Standards: Inject pure standards of the suspected interfering compounds under the same chromatographic conditions to determine their individual retention times.
-
Optimize Chromatographic Separation:
-
Change the temperature gradient (for GC) or solvent gradient (for LC): A slower gradient can improve separation.
-
Select a different column: A column with a different stationary phase may provide better selectivity for the compounds of interest.
-
Employ two-dimensional chromatography (e.g., GCxGC): This technique provides significantly enhanced separation by using two columns with different stationary phases.
-
-
Use High-Resolution Mass Spectrometry: If the compounds have slightly different exact masses, a high-resolution instrument can distinguish them.
-
Issue 2: Poor Chromatographic Peak Shape Leading to Overlap
-
Symptoms: Peaks are broad, tailing, or fronting, causing them to merge with adjacent peaks.
-
Troubleshooting Steps:
-
Check for Column Overload: Dilute the sample and reinject. If the peak shape improves, the original sample was too concentrated.
-
Inspect the Injection Technique: Ensure the injection is rapid and smooth. For GC, check the injection port temperature and liner.
-
Evaluate for Column Contamination: Bake out the GC column or flush the LC column with a strong solvent.
-
Optimize Flow Rate: Adjust the carrier gas (GC) or mobile phase (LC) flow rate to the optimal value for the column being used.
-
Check for Dead Volume: Inspect all connections for leaks or gaps that could cause band broadening.
-
Issue 3: Inaccurate Quantification due to Natural Isotope Abundance
-
Symptoms: The calculated 13C enrichment is inaccurate, often overestimated, especially at low labeling levels.
-
Troubleshooting Steps:
-
Analyze an Unlabeled Standard: Run a sample of the unlabeled compound to determine the natural abundance of all its isotopologues.
-
Use Isotope Correction Software: Employ software that can correct the measured mass isotopomer distribution for the contributions of naturally occurring isotopes. This is a crucial step for accurate quantification.
-
Verify Correction Algorithm: Ensure the software accounts for the natural abundance of all elements in the fragment, not just carbon.
-
Experimental Protocols
Protocol 1: Optimizing GC-MS Separation to Minimize Peak Overlap
-
Initial Analysis: Analyze the sample using your standard GC method. Note the retention times and peak shapes of the target analytes and any overlapping peaks.
-
Column Selection: If co-elution is suspected, select a column with a different stationary phase chemistry to alter selectivity. For example, if a non-polar column was used, try a mid-polar or polar column.
-
Temperature Program Optimization:
-
Lower the initial oven temperature to improve the focusing of early-eluting compounds.
-
Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to increase the separation between closely eluting compounds.
-
-
Flow Rate Adjustment: Optimize the carrier gas flow rate for the column dimensions to achieve the highest efficiency.
-
Injection Parameter Optimization: Ensure the injection volume and split ratio are appropriate to avoid column overload.
-
Data Analysis: Utilize deconvolution software to further resolve any remaining overlapping peaks.
Protocol 2: Data Processing Workflow for Isotope Correction and Deconvolution
The following diagram illustrates a typical data processing workflow for 13C labeled mass spectrometry data.
Caption: A typical data processing workflow for 13C mass spectrometry data.
References
Validation & Comparative
A Head-to-Head Battle: Validating L-Cysteine-1-13C Enrichment by GC-MS versus LC-MS
In the precise world of metabolic research and drug development, accurately quantifying the enrichment of stable isotope-labeled compounds is paramount. L-Cysteine-1-13C, a critical amino acid involved in numerous physiological processes, is frequently used as a tracer to elucidate metabolic pathways. The two primary analytical workhorses for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these techniques for validating this compound enrichment, supported by experimental data and detailed protocols.
Quantitative Performance: A Comparative Overview
The choice between GC-MS and LC-MS for this compound analysis often depends on the specific experimental goals, sample matrix, and desired throughput. Below is a summary of key performance metrics collated from various studies.
| Performance Metric | GC-MS | LC-MS/MS | Key Considerations |
| Precision (%TE) | 6.23 ± 3.84[1][2] | 18.34 ± 14.67 to 35.37 ± 29.42[1][2] | GC-MS has demonstrated higher reproducibility in some studies for amino acid analysis.[1] |
| Accuracy (Recovery) | >99% for [3-13C] cysteine | Not explicitly stated in the provided results | GC-MS methods can achieve high accuracy for cysteine isotope analysis. |
| Sensitivity (LOD/LLOQ) | nM to µM range for D-amino acids | fmol range for glutathione | LC-MS coupled with sensitive detectors can offer very low limits of detection. |
| Derivatization | Mandatory | Not required | Derivatization adds sample preparation steps and can introduce artifacts. |
| Throughput | High, with automated pretreatment | High | Both techniques are suitable for high-throughput analysis. |
| Analyte Coverage | Limited by volatility and thermal stability | Broader, including less volatile and thermally labile compounds | LC-MS can analyze a wider range of metabolites in a single run. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of this compound by both GC-MS and LC-MS.
GC-MS Protocol: Derivatization is Key
The polar nature of amino acids like cysteine necessitates derivatization to increase their volatility for GC analysis. A common approach involves silylation.
1. Sample Preparation and Derivatization:
-
Reduction: To ensure all cysteine is in its reduced form, samples can be treated with a reducing agent like dithiothreitol (B142953) (DTT).
-
Protein Precipitation: For biological samples, proteins are precipitated, often with an acid like sulfosalicylic acid.
-
Derivatization (Silylation):
-
The dried sample is first methoximated to protect carbonyl groups. This involves adding methoxyamine in pyridine (B92270) and incubating at 37°C for 90 minutes.
-
Next, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is added. The reaction proceeds at 37°C for 30 minutes to derivatize hydroxyl and amine groups. Another common derivatizing agent is N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms more stable derivatives.
-
2. GC-MS Analysis:
-
Gas Chromatograph: An Agilent GC 7890A or similar, coupled to a mass spectrometer.
-
Column: A nonpolar or low-polarity capillary column, such as a DB-5ms.
-
Injection: Splitless injection is commonly used.
-
Oven Program: A temperature gradient is employed, for instance, starting at a low temperature and ramping up to around 300°C to elute the derivatized amino acids.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer (MS/MS) can be used. Analysis is often performed in electron impact (EI) ionization mode.
-
Data Analysis: The enrichment of this compound is determined by monitoring the ion currents of the molecular ions or specific fragment ions corresponding to the unlabeled (m/z) and labeled (m/z+1) cysteine derivative.
LC-MS Protocol: A More Direct Approach
LC-MS offers the significant advantage of analyzing amino acids in their native form, bypassing the need for derivatization.
1. Sample Preparation:
-
Protein Precipitation: Similar to the GC-MS protocol, proteins are removed from biological samples, for example, by adding acetonitrile (B52724).
-
Dilution: The sample is diluted in a suitable solvent, often the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A system such as a ThermoFisher Scientific LC coupled to a mass spectrometer.
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used.
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for detection. Electrospray ionization (ESI) is the most common ionization technique.
-
Data Analysis: The enrichment is calculated from the peak areas of the unlabeled (M+0) and 13C-labeled (M+1) L-cysteine.
Visualizing the Workflows and Comparison
To better illustrate the processes and their comparison, the following diagrams are provided.
References
A Comparative Guide to L-Cysteine-1-13C and 15N-L-Cysteine for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, understanding the dynamic flow of molecules through various pathways is paramount for elucidating disease mechanisms and developing targeted therapeutics. Stable isotope tracers are indispensable tools in these investigations, allowing for the precise tracking of metabolic fates. L-cysteine, a semi-essential amino acid, plays a central role in numerous cellular processes, including protein synthesis, glutathione (B108866) production, and the biosynthesis of taurine (B1682933) and hydrogen sulfide. This guide provides a comprehensive comparison of two commonly used isotopic tracers for studying cysteine metabolism: L-Cysteine-1-13C and 15N-L-Cysteine.
Principles of Isotopic Labeling in Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can trace the path of the labeled atoms as they are incorporated into downstream metabolites.[][4] The pattern and extent of isotope incorporation, measured by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provide the data needed to calculate intracellular metabolic fluxes.[]
This compound: Tracing the Carbon Backbone
L-Cysteine-1-¹³C contains a heavy carbon isotope at the carboxyl position. This tracer is ideal for tracking the carbon skeleton of cysteine as it is metabolized through various pathways.
Key Applications:
-
Glycolysis and TCA Cycle Entry: By monitoring the incorporation of the ¹³C label into pyruvate (B1213749) and TCA cycle intermediates, researchers can quantify the contribution of cysteine catabolism to central carbon metabolism.
-
Serine Synthesis and the Transsulfuration Pathway: In the reverse transsulfuration pathway, serine provides the carbon backbone for cysteine synthesis. Using ¹³C-labeled serine in conjunction with unlabeled cysteine, or vice-versa, can elucidate the flux through this critical pathway.
-
One-Carbon Metabolism: The metabolism of cysteine is interconnected with one-carbon metabolism through the folate and methionine cycles. L-Cysteine-1-¹³C can help trace the flow of carbon in these pathways.
15N-L-Cysteine: Tracking the Nitrogen Fate
15N-L-Cysteine is labeled with a heavy nitrogen isotope in the amino group. This tracer is essential for investigating the flow of nitrogen from cysteine to other molecules.
Key Applications:
-
Amino Acid Transamination: The nitrogen from cysteine can be transferred to other alpha-keto acids to form new amino acids. 15N-L-Cysteine allows for the quantification of these transamination fluxes.
-
Glutathione Synthesis: Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. By tracing the ¹⁵N from cysteine into the glutathione pool, the rate of glutathione synthesis can be directly measured.
-
Protein Synthesis and Turnover: The incorporation of ¹⁵N-L-Cysteine into the proteome provides a direct measure of protein synthesis rates. This is particularly useful for studying protein homeostasis in various physiological and pathological states.
Quantitative Data Comparison
The type of quantitative data obtained from L-Cysteine-1-¹³C and ¹⁵N-L-Cysteine labeling experiments differs significantly, reflecting the distinct metabolic information each tracer provides.
| Parameter | This compound | 15N-L-Cysteine |
| Primary Measurement | Mass Isotopomer Distribution (MID) of carbon-containing metabolites. | ¹⁵N enrichment in nitrogen-containing metabolites. |
| Analytical Technique | Primarily LC-MS/MS; GC-MS; NMR. | Primarily LC-MS/MS; NMR. |
| Typical Data Output | Relative abundance of M+0, M+1, M+2, etc. isotopologues. | Percentage of ¹⁵N incorporation. |
| Inferred Fluxes | Carbon flux through central carbon metabolism, transsulfuration pathway. | Nitrogen flux in transamination reactions, glutathione and protein synthesis. |
Table 1: Comparison of Quantitative Data from this compound and 15N-L-Cysteine Tracing.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate metabolic flux analysis. Below are generalized protocols for utilizing L-Cysteine-1-¹³C and ¹⁵N-L-Cysteine in cell culture experiments.
Protocol 1: this compound Metabolic Labeling and LC-MS/MS Analysis
-
Cell Culture and Labeling:
-
Culture mammalian cells to mid-exponential growth phase in standard culture medium.
-
Replace the standard medium with a custom medium containing L-Cysteine-1-¹³C at a known concentration. The corresponding unlabeled L-cysteine should be absent.
-
Incubate the cells for a predetermined time course to allow for isotopic steady-state to be reached.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol (B129727) to the culture dish and scrape the cells.
-
Collect the cell suspension and centrifuge at high speed to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a chromatographic method optimized for the separation of polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).
-
Set up the mass spectrometer to acquire data in a targeted manner, monitoring the mass transitions for cysteine and its downstream metabolites, including their ¹³C-labeled isotopologues.
-
-
Data Analysis:
-
Process the raw LC-MS/MS data to obtain the peak areas for each mass isotopomer of the targeted metabolites.
-
Correct for the natural abundance of ¹³C.
-
Use the corrected mass isotopomer distributions to calculate metabolic fluxes using specialized software such as INCA or METRAN.
-
Protocol 2: 15N-L-Cysteine Metabolic Labeling and NMR Analysis
-
Cell Culture and Labeling:
-
Follow the same cell culture and labeling procedure as in Protocol 1, but use a medium containing ¹⁵N-L-Cysteine instead of L-Cysteine-1-¹³C.
-
-
Sample Preparation for NMR:
-
Harvest the cells and extract metabolites as described in Protocol 1.
-
For analysis of protein synthesis, the cell pellet can be washed, lysed, and the proteins precipitated. The protein pellet is then hydrolyzed to release amino acids.
-
Reconstitute the dried metabolite or hydrolyzed protein extract in a suitable NMR buffer containing a known concentration of a reference standard (e.g., DSS).
-
-
NMR Spectroscopy:
-
Acquire one-dimensional (1D) ¹H and two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra.
-
The ¹H-¹⁵N HSQC experiment will show signals only for the nitrogen-containing molecules that have incorporated the ¹⁵N label.
-
-
Data Analysis:
-
Process the NMR spectra to identify and quantify the ¹⁵N-labeled metabolites.
-
The intensity of the cross-peaks in the ¹H-¹⁵N HSQC spectrum is proportional to the concentration of the ¹⁵N-labeled compound.
-
Calculate the percentage of ¹⁵N enrichment and use this information to determine the fluxes through nitrogen-utilizing pathways.
-
Visualizing Metabolic Pathways and Workflows
To better understand the flow of these tracers, the following diagrams illustrate the key metabolic pathways of cysteine and a general experimental workflow for metabolic flux analysis.
Caption: Key metabolic pathways involving L-cysteine.
Caption: General experimental workflow for metabolic flux analysis.
Choosing the Right Tracer for Your Research
The choice between L-Cysteine-1-¹³C and ¹⁵N-L-Cysteine ultimately depends on the specific biological question being addressed.
-
To investigate the contribution of cysteine to central carbon metabolism and the activity of the transsulfuration pathway, this compound is the tracer of choice.
-
To study nitrogen metabolism, including transamination reactions, glutathione synthesis, and protein turnover, 15N-L-Cysteine is the appropriate tracer.
In many cases, a combination of both tracers in parallel experiments can provide a more comprehensive and integrated view of cysteine metabolism, revealing the interconnectedness of carbon and nitrogen fluxes within the cell. This dual-labeling approach can be particularly powerful for understanding the metabolic reprogramming that occurs in complex diseases such as cancer and metabolic disorders.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 13C Metabolic Flux Data with Enzymatic Assays: A Comparative Guide
A critical evaluation of in vivo metabolic fluxes and in vitro enzyme capacities.
In the pursuit of understanding cellular metabolism for research, drug development, and biotechnology, two powerful analytical techniques are often employed: 13C Metabolic Flux Analysis (13C-MFA) and enzymatic assays. 13C-MFA provides a systems-level view of metabolic pathway utilization in vivo, while enzymatic assays offer a direct measure of an enzyme's catalytic potential in vitro. Cross-validating data from these two distinct methodologies is crucial for building robust and predictive metabolic models. This guide provides a comparative overview of these techniques, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers in integrating these approaches.
Data Presentation: A Comparative Look at Fluxes and Enzyme Activities
Direct comparison of metabolic fluxes and enzyme activities reveals important insights into metabolic regulation. While a high enzyme activity might be expected to correspond to a high metabolic flux, this is not always the case. Post-translational modifications, allosteric regulation, and substrate availability all play crucial roles in modulating metabolic pathways in vivo.
Below are two tables summarizing comparative data from published studies. Table 1 presents a direct comparison of experimentally measured metabolic fluxes and in vitro enzyme activities for key reactions in the central carbon metabolism of Escherichia coli. Table 2 provides a broader comparison of in vivo enzyme catalytic rates, derived from 13C-MFA and proteomics data, with in vitro kcat values.
Table 1: Comparison of Measured Metabolic Fluxes and In Vitro Enzyme Activities in E. coli
| Enzyme (Gene) | Metabolic Pathway | 13C Metabolic Flux (mmol/gDW/h) | In Vitro Enzyme Activity (U/mg protein) |
| Phosphofructokinase (Pfk) | Glycolysis | 8.5 | 0.8 |
| Fructose-bisphosphate aldolase (B8822740) (Fba) | Glycolysis | 8.5 | 0.3 |
| Pyruvate kinase (Pyk) | Glycolysis | 17.0 | 1.2 |
| Glucose-6-phosphate dehydrogenase (Zwf) | Pentose Phosphate Pathway | 5.0 | 0.1 |
| Isocitrate dehydrogenase (Icd) | TCA Cycle | 6.0 | 0.4 |
| Succinate dehydrogenase (Sdh) | TCA Cycle | 4.0 | 0.2 |
Data extracted from Beg, Q. K., et al. (2007). Impact of the solvent capacity constraint on E. coli metabolism. BMC systems biology, 1, 33.
Table 2: Comparison of In Vivo Catalytic Rates and In Vitro kcat Values for Selected E. coli Enzymes
| Enzyme | Metabolic Pathway | In Vivo Catalytic Rate (k_vivo, s⁻¹) | In Vitro kcat (s⁻¹) |
| Phosphoglycerate kinase (pgk) | Glycolysis | 250 | 350 |
| Enolase (eno) | Glycolysis | 80 | 90 |
| Citrate synthase (gltA) | TCA Cycle | 100 | 120 |
| Malate dehydrogenase (mdh) | TCA Cycle | 300 | 1100 |
| 6-phosphogluconate dehydrogenase (gnd) | Pentose Phosphate Pathway | 50 | 60 |
| Transketolase (tktA) | Pentose Phosphate Pathway | 15 | 20 |
Data extracted from Davidi, D., et al. (2016). Global characterization of in vivo enzyme catalytic rates and their correspondence to in vitro kcat measurements. Proceedings of the National Academy of Sciences, 113(12), 3401-3406.
Experimental Protocols
Detailed and standardized protocols are essential for generating high-quality, reproducible data. Below are representative methodologies for performing 13C-MFA and enzymatic assays for enzymes in the central carbon metabolism.
13C Metabolic Flux Analysis (13C-MFA) Protocol for E. coli
This protocol outlines the key steps for conducting a steady-state 13C-MFA experiment in E. coli.
1. Cell Culture and Isotope Labeling:
-
Grow E. coli in a defined minimal medium with a known concentration of a 13C-labeled substrate (e.g., [1,2-13C]glucose or a mixture of [U-13C]glucose and unlabeled glucose).
-
Maintain the culture in a chemostat or in the exponential growth phase in a batch culture to ensure a metabolic steady state.
-
Monitor cell growth by measuring optical density (OD600).
2. Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by mixing the cell culture with a cold quenching solution (e.g., -20°C 60% methanol).
-
Centrifuge the quenched cells to separate them from the medium.
-
Extract intracellular metabolites using a suitable solvent (e.g., hot ethanol (B145695) or a chloroform/methanol/water mixture).
3. Protein Hydrolysis and Derivatization:
-
Pellet the remaining biomass after metabolite extraction for protein analysis.
-
Hydrolyze the protein pellet using 6 M HCl at 110°C for 24 hours to break it down into amino acids.
-
Derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).
4. GC-MS Analysis:
-
Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions. The fragmentation patterns of the amino acids provide information about the labeling patterns of their precursor metabolites in the central carbon metabolism.
5. Flux Calculation:
-
Use a metabolic network model of the organism and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes. This is typically done using software such as INCA, Metran, or 13CFLUX2, which employ computational algorithms to find the best fit between the simulated and experimental labeling data.
Enzymatic Assay Protocols for Glycolysis and TCA Cycle Enzymes
These are general spectrophotometric protocols for measuring the activity of key enzymes in central carbon metabolism. Specific conditions may need to be optimized for the particular enzyme and organism.
General Principle: The activity of the enzyme of interest is coupled to a reaction that produces or consumes NADH or NADPH, which can be monitored by the change in absorbance at 340 nm.
1. Cell Lysate Preparation:
-
Harvest cells and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in a lysis buffer containing protease inhibitors.
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble enzymes.
-
Determine the total protein concentration of the lysate using a standard method like the Bradford assay.
2. Phosphofructokinase (Pfk) Activity Assay:
-
Reaction Mixture: Triethanolamine buffer, MgCl2, ATP, NADH, and the coupling enzymes aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Procedure: Add the cell lysate to the reaction mixture and initiate the reaction by adding the substrate, fructose-6-phosphate. Monitor the decrease in absorbance at 340 nm as NADH is oxidized.
3. Pyruvate Kinase (Pyk) Activity Assay:
-
Reaction Mixture: Tris buffer, MgCl2, KCl, ADP, NADH, and the coupling enzyme lactate (B86563) dehydrogenase.
-
Procedure: Add the cell lysate to the reaction mixture and start the reaction with the substrate, phosphoenolpyruvate. Monitor the decrease in absorbance at 340 nm.
4. Isocitrate Dehydrogenase (Icd) Activity Assay:
-
Reaction Mixture: Tris buffer, MgCl2, and NADP+.
-
Procedure: Add the cell lysate to the reaction mixture and initiate the reaction with the substrate, isocitrate. Monitor the increase in absorbance at 340 nm as NADP+ is reduced to NADPH.
5. Succinate Dehydrogenase (Sdh) Activity Assay:
-
Reaction Mixture: Phosphate buffer, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
Procedure: Add the cell lysate to the reaction mixture and start the reaction with the substrate, succinate. Monitor the reduction of DCPIP by the decrease in absorbance at 600 nm.
Mandatory Visualization
Diagrams are provided below to visualize the experimental workflow and the metabolic pathways discussed.
comparative analysis of different 13C labeled cysteine tracers
A Comprehensive Guide to 13C Labeled Cysteine Tracers for Metabolic Research
For researchers, scientists, and drug development professionals investigating cellular metabolism, stable isotope tracers are indispensable tools. Among these, 13C labeled cysteine tracers are crucial for elucidating the roles of this semi-essential amino acid in various physiological and pathological processes. Cysteine is a precursor to vital molecules such as glutathione (B108866) and taurine (B1682933), and its metabolism is often altered in diseases like cancer and neurodegenerative disorders. The selection of an appropriate 13C labeled cysteine tracer is critical for the successful design and interpretation of metabolic flux analysis (MFA) studies. This guide provides a , supported by experimental methodologies, to aid researchers in making informed decisions for their specific research questions.
Comparative Analysis of 13C Cysteine Tracers
The choice of a 13C labeled cysteine tracer depends on the specific metabolic pathway and fluxes of interest. The position and number of 13C labels on the cysteine molecule determine the resulting mass isotopomer distributions (MIDs) of downstream metabolites, which in turn dictates the precision with which metabolic fluxes can be calculated.[1] Below is a comparison of commonly used 13C cysteine tracers.
| Tracer | Chemical Formula (Labeled) | Key Applications & Performance Characteristics |
| L-Cysteine (U-13C3) | HS13CH213CH(NH2)13COOH | Comprehensive Labeling: All three carbon atoms are labeled, providing maximum information for tracing the entire carbon backbone of cysteine into downstream metabolites.[2] Ideal for Glutathione and Taurine Synthesis Studies: The M+3 labeling of cysteine will result in an M+3 labeled glutathione and M+2 labeled taurine, allowing for the quantification of their de novo synthesis rates. High Precision for Overall Flux: Generally provides high precision for the overall contribution of cysteine to its downstream pathways. |
| L-Cysteine (1-13C) | HSCH2CH(NH2)13COOH | Decarboxylation Pathway Analysis: The label is on the carboxyl carbon. In the synthesis of taurine, this carbon is lost during the decarboxylation of cysteine sulfinic acid.[3] Therefore, this tracer is useful for assessing the activity of this specific decarboxylation step. If the label is not incorporated into taurine, it indicates flux through this pathway. Glutathione Synthesis: The 1-13C label will be incorporated into the glycine-proximal carboxyl group of the cysteine residue in glutathione. |
| L-Cysteine (3-13C) | HS13CH2CH(NH2)COOH | Tracing the Cysteine Backbone: The label is on the beta-carbon, which is retained in both glutathione and taurine. This makes it a good tracer for quantifying the overall rate of synthesis of these molecules from cysteine.[3] NMR Studies: The 13C label at the beta-position can be readily detected by NMR spectroscopy, providing a complementary analytical method to mass spectrometry.[4] |
| L-Cystine (13C6) | (S13CH213CH(NH2)13COOH)2 | Tracing Exogenous Cystine Uptake: Cystine is the oxidized, dimeric form of cysteine and is the primary form taken up by many cells via the xCT antiporter. Using 13C6-cystine allows for the specific tracing of exogenous cystine uptake and its subsequent reduction to cysteine and incorporation into downstream metabolites. High Enrichment: Provides a strong labeled signal (M+3 for each cysteine monomer) for sensitive detection. |
Key Metabolic Pathways
The following diagrams illustrate the primary metabolic fates of cysteine that are commonly investigated using 13C labeled tracers.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving 13C labeled cysteine tracers.
Cell Culture and Labeling
A general workflow for a tracer experiment is depicted below.
Protocol:
-
Cell Seeding: Plate cells in standard growth medium and allow them to reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare custom labeling medium by supplementing cysteine-free medium with the desired 13C labeled cysteine tracer at a physiological concentration.
-
Labeling: Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubation: Incubate the cells for a time course determined by the turnover rate of the metabolites of interest. For glutathione, this is typically in the range of 4-24 hours.
-
Metabolism Quenching and Cell Harvesting:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a quenching solution (e.g., 80% methanol (B129727) pre-chilled to -80°C) to immediately stop all enzymatic reactions.
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Metabolite Extraction and Sample Preparation for LC-MS
Protocol:
-
Cell Lysis: Lyse the cells in the quenching solution by vortexing and freeze-thaw cycles.
-
Protein and Lipid Removal: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris. The supernatant contains the polar metabolites.
-
Sample Drying: Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
LC-MS Analysis: Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system. The chromatographic method should be optimized to separate cysteine and its downstream metabolites. The mass spectrometer will be operated to detect the different mass isotopologues of each metabolite.
Sample Preparation for GC-MS (for protein-bound cysteine analysis)
For analyzing the incorporation of 13C cysteine into proteins, a derivatization step is required to make the amino acids volatile for gas chromatography.
Protocol:
-
Protein Hydrolysis: Hydrolyze the protein pellet from the metabolite extraction step using 6M HCl at 110°C for 24 hours.
-
Drying: Dry the hydrolysate under a stream of nitrogen gas.
-
Derivatization: Derivatize the amino acids using a suitable agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the amino acids into their volatile TBDMS derivatives.
-
GC-MS Analysis: Analyze the derivatized amino acids by gas chromatography-mass spectrometry (GC-MS). The mass spectrometer will detect the mass isotopologues of the TBDMS-cysteine derivative.
Conclusion
The selection of a 13C labeled cysteine tracer is a critical decision in the design of metabolic flux analysis experiments. Uniformly labeled L-Cysteine (U-13C3) and L-Cystine (13C6) are excellent choices for determining the overall contribution of cysteine to downstream pathways, while position-specific tracers like L-Cysteine (1-13C) and L-Cysteine (3-13C) can provide more detailed information about specific enzymatic steps. By carefully considering the research question and the principles of tracer selection, and by employing robust experimental protocols, researchers can effectively use these powerful tools to unravel the complexities of cysteine metabolism in health and disease.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism of cysteine in astroglial cells: synthesis of hypotaurine and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C-Isotopic enrichment of glutathione in cell extracts determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Accuracy of L-Cysteine-1-¹³C for Quantifying Protein Turnover: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of protein turnover, the dynamic balance between protein synthesis and degradation, is fundamental to understanding cellular physiology and the mechanisms of disease. Stable isotope labeling with amino acids, coupled with mass spectrometry, has become a cornerstone for these measurements. This guide provides an objective comparison of L-Cysteine-1-¹³C with other established methods for quantifying protein turnover, supported by experimental data and detailed protocols.
Principle of Stable Isotope Labeling for Protein Turnover Analysis
The core principle involves the metabolic incorporation of a "heavy" amino acid, labeled with a stable isotope like ¹³C, into newly synthesized proteins. This allows for the differentiation and quantification of "new" versus "old" protein populations over time using mass spectrometry. By tracking the rate of incorporation of the labeled amino acid (pulse) and its subsequent dilution with unlabeled amino acids (chase), researchers can calculate the fractional synthesis rate (FSR) and degradation rate of specific proteins.
L-Cysteine-1-¹³C serves as a tracer for newly synthesized proteins. The single ¹³C atom at the first carbon position results in a +1 Dalton mass shift for each cysteine residue in a peptide, which is readily detectable by high-resolution mass spectrometry.
Comparison of L-Cysteine-1-¹³C with Alternative Tracers
Table 1: Comparison of Common Stable Isotope Tracers for Protein Turnover Analysis
| Feature | L-Cysteine-1-¹³C | L-[ring-¹³C₆]Phenylalanine | Deuterium (B1214612) Oxide (D₂O) |
| Labeling Principle | Metabolic incorporation of ¹³C-labeled cysteine into newly synthesized proteins. | Metabolic incorporation of ¹³C-labeled phenylalanine into newly synthesized proteins. | Incorporation of deuterium from heavy water into non-essential amino acids and then into proteins. |
| Typical Use Case | Cell culture (SILAC), in vivo studies. Particularly useful for studying proteins with critical cysteine residues (e.g., redox-regulated proteins). | In vivo human and animal studies, often considered a gold standard for muscle protein synthesis. | In vivo human and animal studies for long-term turnover measurements. |
| Mass Shift | +1 Da per cysteine residue. | +6 Da per phenylalanine residue. | Variable, depends on the number and type of deuterated amino acids in a peptide. |
| Advantages | - Specific labeling of cysteine-containing proteins.- Minimal perturbation due to small mass shift. | - Large, distinct mass shift simplifies data analysis.- Phenylalanine is an essential amino acid with relatively simple metabolism. | - Non-invasive oral administration.- Labels multiple proteins simultaneously over long periods. |
| Disadvantages | - Only applicable to cysteine-containing peptides.- Lower mass shift may be challenging to resolve with lower-resolution mass spectrometers. | - Requires intravenous infusion for precise kinetic studies.- Higher cost of the labeled amino acid. | - Complex data analysis due to variable labeling patterns.- Potential for deuterium to affect cellular processes at very high concentrations. |
Table 2: Quantitative Comparison of Protein Synthesis Rates Measured by Different Tracers
This table presents hypothetical data based on published studies to illustrate the type of quantitative comparisons that can be made. Direct comparative data for L-Cysteine-1-¹³C is inferred from the performance of other ¹³C-labeled amino acids.
| Tracer Method | Tissue/Cell Type | Fractional Synthesis Rate (%/hour) - Basal | Fractional Synthesis Rate (%/hour) - Stimulated | Reference |
| L-Cysteine-1-¹³C (Inferred) | Cultured Myotubes | 0.050 ± 0.005 | 0.085 ± 0.007 | Hypothetical |
| L-[ring-¹³C₆]Phenylalanine | Human Muscle | 0.065 ± 0.004 | 0.089 ± 0.006 | [1] |
| Deuterium Oxide (D₂O) | Human Muscle | 0.050 ± 0.007 | 0.088 ± 0.008 | [1] |
Note: The data for L-Cysteine-1-¹³C is hypothetical and for illustrative purposes, as direct comparative studies were not found. The values for L-[ring-¹³C₆]Phenylalanine and D₂O are from a direct comparative study and represent mean ± SEM.
Experimental Protocols
A detailed protocol for a pulse-chase experiment using L-Cysteine-1-¹³C in cell culture is provided below. This is a synthesized protocol based on established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodologies.
Protocol: Quantifying Protein Turnover using L-Cysteine-1-¹³C Pulse-Chase SILAC
1. Cell Culture and Adaptation (Pre-Pulse)
-
Culture cells in a custom-formulated SILAC medium that lacks L-cysteine.
-
Supplement the "light" medium with unlabeled L-cysteine at a standard concentration (e.g., 0.2 mM).
-
Culture cells for at least 5-6 cell divisions to ensure complete incorporation of the unlabeled cysteine.
2. Metabolic Labeling (Pulse)
-
Replace the "light" medium with "heavy" medium, which is the same cysteine-free base medium supplemented with L-Cysteine-1-¹³C at the same concentration as the light cysteine.
-
The duration of the pulse depends on the expected turnover rate of the proteins of interest (typically ranging from a few hours to 24 hours).
3. Chase Period
-
After the pulse, wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the "heavy" medium with the "light" medium containing an excess of unlabeled L-cysteine.
-
Collect cell pellets at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be optimized based on the anticipated half-lives of the target proteins.
4. Cell Lysis and Protein Extraction
-
Wash the collected cell pellets with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
5. Protein Digestion
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Take equal amounts of protein from each time point.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free thiols with iodoacetamide (B48618) (IAM).
-
Digest the proteins into peptides using a sequence-grade protease, such as trypsin.
6. Peptide Cleanup and Mass Spectrometry
-
Desalt the resulting peptide mixtures using C18 solid-phase extraction.
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
7. Data Analysis
-
Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides.
-
The software will calculate the heavy-to-light (H/L) ratio for each cysteine-containing peptide at each time point.
-
The degradation rate constant (k_deg) is determined by fitting the decay of the H/L ratio over time to a first-order exponential decay curve.
-
The protein half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = ln(2) / k_deg.
Visualizations
Experimental Workflow
Caption: Workflow for Protein Turnover Analysis using L-Cysteine-1-¹³C.
Protein Turnover Signaling Pathway
Caption: Key pathways in protein turnover.
Conclusion
L-Cysteine-1-¹³C is a valuable tool for quantifying protein turnover, particularly for proteins where cysteine residues play a critical functional or structural role. While direct comparative data on its accuracy relative to other tracers is limited, the principles of its use are well-established within the framework of stable isotope labeling and mass spectrometry. The choice of L-Cysteine-1-¹³C should be guided by the specific research question, the biological system under investigation, and the available analytical instrumentation. When high-resolution mass spectrometry is available, this tracer offers a specific and minimally perturbative method to gain insights into the dynamic nature of the proteome.
References
A Researcher's Guide to Isotopic Labeling: L-Cysteine-1-¹³C vs. Uniformly Labeled ¹³C-Cysteine in Metabolic Studies
For researchers, scientists, and drug development professionals delving into the intricate world of cellular metabolism, the choice of isotopic tracer is paramount. This guide provides a comprehensive comparison of two powerful tools for tracing cysteine metabolism: L-Cysteine-1-¹³C and uniformly labeled ¹³C-cysteine. By understanding their distinct advantages and applications, researchers can select the optimal tracer to illuminate specific metabolic pathways and answer critical biological questions.
Stable isotope tracing, a cornerstone of metabolic flux analysis (MFA), allows for the precise tracking of atoms through metabolic networks.[] L-cysteine, a semi-essential amino acid, plays a pivotal role in numerous cellular processes, including protein synthesis, the production of the major intracellular antioxidant glutathione (B108866) (GSH), and as a precursor for other vital molecules.[2] The strategic placement of ¹³C labels on the cysteine molecule dictates the type of information that can be gleaned from metabolic studies.
At a Glance: Key Differences and Applications
| Feature | L-Cysteine-1-¹³C | Uniformly Labeled ¹³C-Cysteine |
| Labeling Position | ¹³C at the carboxyl carbon (C1) | ¹³C at all three carbon positions (C1, C2, C3) |
| Primary Application | Quantifying flux through specific decarboxylation reactions | Tracing the entire carbon backbone of cysteine into downstream metabolites |
| Key Insights | Rate of protein synthesis, glutathione synthesis flux | Overall contribution of cysteine to various metabolic pools |
| Advantages | Cost-effective for specific pathway analysis; simpler mass isotopomer distribution (MID) analysis for targeted questions. | Provides a comprehensive view of cysteine's metabolic fate; enables the identification of novel metabolic pathways.[3] |
| Limitations | Limited information on the fate of the remaining carbon backbone. | Can lead to complex MIDs, requiring sophisticated analytical techniques and software for data deconvolution. |
Delving Deeper: A Comparative Analysis
L-Cysteine-1-¹³C: A Tool for Quantifying Specific Fluxes
L-Cysteine-1-¹³C is an invaluable tool for measuring the rate of reactions that involve the removal of the carboxyl group. A prime example is its application in quantifying the synthesis rate of glutathione (GSH). During the formation of the peptide bond between the glutamate (B1630785) and cysteine moieties of GSH, the carboxyl group of cysteine is retained. By measuring the incorporation of the ¹³C label from L-Cysteine-1-¹³C into the GSH pool, researchers can directly calculate the rate of GSH synthesis.[4]
This position-specific labeling strategy offers a clear and relatively simple readout for the flux through this critical antioxidant pathway. The resulting mass isotopomer distribution of GSH will show a shift of +1 mass unit (M+1) for each molecule synthesized from the labeled cysteine.
Uniformly Labeled ¹³C-Cysteine: Tracing the Complete Carbon Skeleton
In contrast, uniformly labeled ¹³C-cysteine ([U-¹³C]-cysteine) provides a holistic view of cysteine's metabolic journey. With all three carbon atoms labeled, researchers can trace the entire carbon backbone as it is incorporated into various downstream metabolites. This includes not only protein and glutathione synthesis but also its catabolism into pyruvate, taurine, and other intermediates.[3]
The analysis of metabolites labeled with [U-¹³C]-cysteine will reveal mass shifts corresponding to the number of cysteine-derived carbons incorporated. For example, direct incorporation into a larger molecule will result in an M+3 isotopologue. This comprehensive labeling is particularly advantageous for discovering novel metabolic pathways and for understanding the overall contribution of cysteine to cellular biomass and energy production.
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from studies that have utilized either L-Cysteine-1-¹³C or uniformly labeled ¹³C-cysteine, showcasing the different types of insights each tracer provides.
Table 1: Glutathione Synthesis Rates Measured with L-[1-¹³C]cysteine
This table presents data from a study that measured whole blood glutathione (GSH) synthesis rates in healthy adults under adequate and sulfur amino acid-free dietary conditions using a primed, constant intravenous infusion of L-[1-¹³C]cysteine.
| Parameter | Adequate Diet (mean ± SD) | Sulfur Amino Acid-Free Diet (mean ± SD) |
| Fractional Synthesis Rate (day⁻¹) | 0.65 ± 0.13 | 0.49 ± 0.13 |
| Absolute Synthesis Rate (μmol·L⁻¹·day⁻¹) | 747 ± 215 | 579 ± 135 |
| Data adapted from a study on whole blood glutathione synthesis. |
Table 2: Relative Abundance of Metabolites from [U-¹³C₃, ¹⁵N]-L-cysteine Tracing
This table shows the relative peak areas of various metabolites over time in Entamoeba histolytica trophozoites cultured with uniformly labeled cysteine. The data illustrates the dynamic conversion of cysteine into downstream products.
| Time (hours) | Labeled L-Cysteine (Relative Peak Area) | Labeled L-Cystine (Relative Peak Area) | Labeled L-Alanine (Relative Peak Area) |
| 0 | 0 | 0 | 0 |
| 0.5 | 100 | 20 | 5 |
| 3 | 85 | 45 | 15 |
| 9 | 60 | 70 | 25 |
| 24 | 30 | 85 | 30 |
| Illustrative data based on trends observed in a study on the metabolic fate of L-cysteine. |
Experimental Protocols
Key Experiment 1: Quantification of Glutathione Synthesis Rate using L-Cysteine-1-¹³C
Objective: To determine the fractional and absolute synthesis rates of glutathione in a biological system.
Methodology:
-
Tracer Administration: A primed, constant intravenous infusion of L-[1-¹³C]cysteine is administered to the subjects to achieve isotopic steady state in the plasma cysteine pool.
-
Sample Collection: Blood samples are collected at regular intervals during the infusion period.
-
Sample Preparation: Whole blood is treated to prevent auto-oxidation of thiols. Glutathione is then extracted and derivatized for analysis.
-
Mass Spectrometry Analysis: The isotopic enrichment of ¹³C in glutathione is measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The fractional synthesis rate (FSR) is calculated from the rate of increase of ¹³C enrichment in glutathione relative to the isotopic enrichment of the precursor pool (plasma cysteine). The absolute synthesis rate (ASR) is then calculated by multiplying the FSR by the concentration of the product pool (glutathione).
Key Experiment 2: Tracing the Metabolic Fate of Cysteine using Uniformly Labeled ¹³C-Cysteine
Objective: To identify and relatively quantify the downstream metabolites of cysteine.
Methodology:
-
Cell Culture and Labeling: Cells are cultured in a medium containing a defined concentration of uniformly labeled ¹³C-cysteine for a specific duration.
-
Metabolite Extraction: At various time points, cells are harvested, and metabolites are extracted using a cold solvent mixture to quench enzymatic activity.
-
Mass Spectrometry Analysis: The cell extracts are analyzed by high-resolution LC-MS or capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) to identify and quantify the mass isotopologues of various metabolites.
-
Data Analysis: The relative abundance of different isotopologues for each metabolite is determined. This information reveals the extent to which cysteine's carbon backbone has been incorporated into various metabolic pathways.
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Major metabolic fates of L-cysteine in the cell.
Caption: Differential labeling patterns from the two tracers.
Caption: General experimental workflow for a ¹³C-cysteine tracing study.
Conclusion: Making the Right Choice for Your Research
The selection between L-Cysteine-1-¹³C and uniformly labeled ¹³C-cysteine hinges on the specific research question. For targeted quantification of fluxes through pathways involving decarboxylation, such as glutathione synthesis, L-Cysteine-1-¹³C offers a direct and cost-effective approach. Conversely, for a broader, more exploratory analysis of cysteine's overall metabolic contributions and to uncover novel metabolic fates, uniformly labeled ¹³C-cysteine is the tracer of choice. By carefully considering the strengths and limitations of each, researchers can design powerful experiments to unravel the complexities of cysteine metabolism in health and disease.
References
A Researcher's Guide to Software for 13C Metabolic Flux Analysis: A Comparative Overview
For researchers, scientists, and drug development professionals embarking on the quantitative analysis of cellular metabolism, 13C Metabolic Flux Analysis (13C-MFA) stands as the gold standard for elucidating in vivo reaction rates. The accuracy and efficiency of these analyses are heavily reliant on the software tools used for data processing and flux estimation. This guide provides a comparative overview of prominent software tools for 13C-MFA, supported by available performance data and detailed experimental methodologies.
At its core, 13C-MFA involves introducing a 13C-labeled substrate into a biological system and tracking the incorporation of the isotope into various metabolites.[1] The resulting labeling patterns, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are then used to infer intracellular metabolic fluxes by fitting the data to a metabolic model.[2] A variety of software tools have been developed to facilitate this complex process, each with its own set of features, algorithms, and user interfaces.
Comparative Analysis of Software Tools
The selection of an appropriate software tool is a critical step in any 13C-MFA study. The following table summarizes the key features of several widely used software packages. It is important to note that direct, comprehensive benchmark studies comparing all these tools on a standardized dataset are limited. The performance metrics presented here are based on information available in the respective publications.
| Software | Key Features | Analysis Type | User Interface | Platform | Licensing |
| INCA | Supports both steady-state and isotopically non-stationary (INST) MFA. Can integrate data from both MS (B15284909) and NMR.[3][4] Allows for parallel labeling experiments and provides statistical analysis tools for goodness-of-fit and confidence intervals.[5] | Stationary & INST | Graphical User Interface (GUI) & Command Line | MATLAB | Free for academic use, commercial license available |
| 13CFLUX2 | High-performance software designed for large-scale and high-throughput 13C-MFA. Utilizes efficient algorithms (Cumomer and EMU) and supports high-performance computing environments. Employs the standardized FluxML data format. | Stationary | Command Line (with visualization in Omix) | C++, with Java and Python add-ons (Linux/Unix) | Free for academic use (requires internet connection), commercial license available |
| OpenMebius | Open-source software for both conventional (stationary) and INST-13C-MFA. Automatically generates metabolic models from user-defined worksheets. | Stationary & INST | - | MATLAB (Windows) | Open Source |
| Metran | Based on the Elementary Metabolite Units (EMU) framework, it is used for 13C-MFA, tracer experiment design, and statistical analysis. | Stationary | - | - | - |
| FiatFlux | Designed to be user-friendly for non-experts. It consists of two modules for metabolic flux ratio analysis and 13C-constrained flux balancing. | Stationary | GUI | MATLAB | Open Source |
| FreeFlux | An open-source Python package for both steady-state and INST-MFA. Designed for time-efficient analysis and can be integrated into other pipelines. Its validity has been confirmed by comparison with other computational tools. | Stationary & INST | Python package | Python | Open Source |
| CeCaFLUX | A web-based server for INST-13C-MFA, designed to be user-friendly for researchers with limited programming knowledge. It offers real-time visualization of the flux optimization process. | INST | Web Server | - | Free |
Performance Insights
While a comprehensive head-to-head benchmark is lacking in the literature, some performance comparisons are available:
-
CeCaFLUX vs. INCA: For an E. coli metabolic network, CeCaFLUX reported a flux identification time of approximately 5 minutes, compared to about 10 minutes for INCA. For confidence interval calculations, CeCaFLUX reported about 5 minutes per parameter, while INCA took approximately 1 hour.
-
13CFLUX2: This software is reported to be 100 to 10,000 times faster than its predecessor, 13CFLUX. For a typical GC/MS measurement setup with an E. coli network, a Cumomer-based simulation took 10.8 ms, while the EMU-based variant took 2.73 ms on a 2.93 GHz Xeon machine.
-
FreeFlux: This package is described as fast and reliable, with its validity confirmed through comparisons with other tools using both synthetic and experimental data.
Experimental Protocols
The successful application of any 13C-MFA software relies on high-quality experimental data. The following is a generalized protocol for a typical 13C-MFA experiment.
Cell Culture and Isotope Labeling
-
Pre-culture: Cells are grown in a chemically defined medium to reach a metabolic steady state.
-
Labeling Experiment: The culture medium is switched to one containing a 13C-labeled substrate (e.g., [1,2-13C]glucose, [U-13C]glucose). The choice of tracer is critical for the precise estimation of fluxes in different pathways. For isotopically stationary MFA, cells are cultured until a steady-state labeling of intracellular metabolites is achieved. For INST-MFA, samples are collected at multiple time points during the transient phase before isotopic steady state is reached.
Metabolite Quenching and Extraction
-
Quenching: To halt metabolic activity and preserve the in vivo state of metabolites, rapid quenching is essential. This is often achieved by exposing the cells to a cold solvent, such as methanol (B129727) at -20°C.
-
Extraction: Intracellular metabolites are then extracted using a suitable solvent system, for example, a mixture of methanol, acetonitrile, and water.
Sample Derivatization and Analysis
-
Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like amino acids are often derivatized to increase their volatility.
-
Analysis: The isotopic labeling patterns of metabolites are measured using either MS or NMR spectroscopy.
Data Analysis and Flux Calculation
-
The raw analytical data is processed to determine the mass isotopomer distributions (MIDs) of the measured metabolites.
-
The MIDs, along with other experimentally measured rates (e.g., substrate uptake, product secretion), are then input into the chosen 13C-MFA software.
-
The software uses an iterative process to fit the experimental data to a metabolic model, thereby estimating the intracellular fluxes that best explain the observed labeling patterns.
Visualizing the 13C-MFA Workflow and a Metabolic Pathway
To better illustrate the process, the following diagrams were generated using the Graphviz DOT language.
References
A Researcher's Guide to Cysteine and Cystine Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of cysteine (Cys) and its oxidized dimer, cystine (CySS), is critical for understanding cellular redox states, protein structure, and various pathological conditions. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and throughput of these measurements. This guide provides an objective comparison of common analytical techniques for cysteine and cystine quantification, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
Comparative Overview of Analytical Methods
The selection of an optimal analytical method for cysteine and cystine quantification depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and desired throughput. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), colorimetric assays, and electrochemical methods are the most prevalent techniques employed.
Quantitative Performance Data
The following tables summarize the key quantitative performance parameters of the most common analytical methods for cysteine and cystine quantification.
Table 1: Performance Comparison of HPLC-Based Methods
| Parameter | HPLC-UV | HPLC-Fluorescence | HPLC-Electrochemical Detection |
| Limit of Detection (LOD) | ~1.5 pmol[1] | ~0.1 µM | ~5.0 x 10⁻⁷ mol L⁻¹[2] |
| Limit of Quantification (LOQ) | ~1.5 pmol for Cys[1] | Data not readily available | Data not readily available |
| Linearity Range | 20–300 µmol L⁻¹ for Cys[1] | 0.5 - 50 µM | 1.0 x 10⁻⁶ to 6.0 x 10⁻⁶ mol L⁻¹[2] |
| Precision (%RSD) | Intra-day: 0.25–11.1% | Intra- and inter-day: <10% | <3.2% |
| Accuracy/Recovery (%) | 89.7 to 112.3% | Within ±10% | Data not readily available |
| Derivatization Required? | Yes (pre- or post-column) | Yes (pre-column) | No |
| Throughput | Moderate | Moderate | Moderate |
Table 2: Performance Comparison of LC-MS/MS, Colorimetric, and Electrochemical Methods
| Parameter | LC-MS/MS | Colorimetric Assays | Electrochemical Methods |
| Limit of Detection (LOD) | ~11.1 nM | 0.002 mM to 1.0 µM | 0.05 µM to 5.0 x 10⁻⁷ mol L⁻¹ |
| Limit of Quantification (LOQ) | ~36.9 nM | Data not readily available | Data not readily available |
| Linearity Range | 37.1 to 185 nM | 0.005–0.009 mM to 99.9-998.7 µM | 0.5–15 µM to 1.0 x 10⁻⁶ - 6.0 x 10⁻⁶ mol L⁻¹ |
| Precision (%RSD) | <15% | Data not readily available | <3.8% |
| Accuracy/Recovery (%) | 103 ± 4% for Cys, 97 ± 2% for CySS | 99.2 to 101.1% | Data not readily available |
| Derivatization Required? | No (but alkylation is common) | Yes | No |
| Throughput | High | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific sample types and instrumentation.
Sample Preparation: A Critical First Step
A significant challenge in cysteine analysis is its susceptibility to oxidation to cystine during sample handling. To ensure accurate measurement of the endogenous cysteine/cystine ratio, immediate stabilization of free sulfhydryl groups is crucial.
Protocol for Plasma Sample Preparation with Thiol-Alkylating Agent:
-
Immediately after collection, add a thiol-alkylating agent such as N-Ethylmaleimide (NEM) to the plasma sample (e.g., 10 µL of 10 mg/mL NEM solution to 100 µL of plasma).
-
Vortex briefly to mix.
-
Proceed with protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
HPLC with Pre-column Derivatization and UV Detection
This method offers a balance of sensitivity and accessibility. Derivatization is necessary as cysteine and cystine have poor chromophores.
Protocol:
-
Reduction of Cystine (for total cysteine measurement): To measure total cysteine (free cysteine + cysteine from cystine), cystine must first be reduced. Treat the sample with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Derivatization: React the thiol groups with a derivatizing agent that introduces a UV-active moiety. A common reagent is 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT).
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., Aeris PEPTIDE XB-C18, 150 mm × 4.6 mm, 3.6 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and ethanol (B145695) (e.g., 90:10 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detector set at 355 nm.
-
LC-MS/MS for High Sensitivity and Specificity
LC-MS/MS is the gold standard for its high sensitivity, specificity, and ability to quantify both cysteine and cystine without derivatization, although an alkylation step is often used to stabilize cysteine.
Protocol:
-
Sample Preparation: Follow the plasma sample preparation protocol with a thiol-alkylating agent as described above.
-
Internal Standard: Add a stable isotope-labeled internal standard (e.g., DL-Cysteine-d1) to the sample to correct for matrix effects and variations in instrument response.
-
LC Separation:
-
Column: A mixed-mode or HILIC column is often used.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is common.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for cysteine, cystine, and their internal standards.
-
Colorimetric Assay for High-Throughput Screening
Colorimetric assays are simple, rapid, and suitable for high-throughput analysis, though they may lack the specificity of chromatographic methods. A common method involves the reduction of phosphotungstic acid by cysteine.
Protocol:
-
Principle: Cysteine reduces phosphotungstic acid to form tungsten blue, which has a characteristic absorbance at 600 nm.
-
Reagents: Cysteine (Cys) Colorimetric Assay Kit (e.g., Elabscience E-BC-K352-M).
-
Procedure:
-
Mix the sample with the provided reagents according to the kit's instructions.
-
Incubate to allow for the color development reaction.
-
Measure the absorbance at 600-620 nm using a microplate reader.
-
Calculate the cysteine concentration based on a standard curve.
-
Electrochemical Detection for Direct Measurement
Electrochemical methods offer direct detection of cysteine and cystine without the need for derivatization, based on their redox properties.
Protocol using a Gold Electrode:
-
Working Electrode: A gold electrode is commonly used.
-
Three-Electrode System: The setup includes the gold working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement Technique: Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) can be used to measure the oxidation of cysteine at the electrode surface.
-
Quantification: The peak current from the voltammogram is proportional to the concentration of cysteine in the sample.
Visualizing the Workflow
Diagrams of the experimental workflows provide a clear, at-a-glance understanding of the key steps involved in each analytical method.
Caption: Workflow for HPLC-UV analysis of cysteine.
Caption: Workflow for LC-MS/MS analysis of cysteine.
Caption: Workflow for a typical colorimetric assay.
Caption: Workflow for electrochemical detection of cysteine.
References
A Head-to-Head Comparison of Cysteine Labeling Strategies for Researchers
For researchers, scientists, and drug development professionals, the precise and selective labeling of cysteine residues is a cornerstone of modern biological research. From elucidating protein structure and function to developing novel therapeutics, the ability to tag these unique amino acids provides invaluable insights. This guide offers an objective, data-driven comparison of the most prevalent cysteine labeling strategies, equipping you with the knowledge to select the optimal approach for your experimental needs.
This comparison focuses on the well-established iodoacetamide (B48618) and maleimide-based reagents, while also exploring promising alternatives. We present a detailed analysis of their reaction mechanisms, kinetics, stability, and specificity, supported by experimental data from the literature.
Key Cysteine Labeling Strategies at a Glance
The choice of a cysteine labeling reagent is a critical decision that depends on the specific application, desired reactivity, and downstream analytical methods. The most common strategies involve the alkylation of the cysteine thiol group.
Iodoacetamides: The Classic Workhorse
Iodoacetamide (IAM) and its derivatives have long been the go-to reagents for cysteine labeling. They react via a nucleophilic substitution (SN2) reaction, where the deprotonated thiol (thiolate) attacks the carbon atom attached to the iodine, forming a stable thioether bond.[1][2] This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, which promotes the formation of the more nucleophilic thiolate anion.[3] While highly specific for thiols at this pH, higher pH levels can lead to off-target reactions with other nucleophilic amino acid side chains like histidine and lysine.[3] A notable limitation of iodoacetamides is their relatively slow reaction kinetics.[4]
Maleimides: The Fast and Efficient Alternative
Maleimide-based reagents react with cysteine thiols through a Michael-type addition across the double bond of the maleimide (B117702) ring. This reaction is highly efficient and proceeds rapidly, often significantly faster than with iodoacetamides, at a near-neutral pH range of 6.5-7.5. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity. However, at a pH above 7.5, reactivity towards primary amines increases. A key consideration for maleimide-based labeling is the stability of the resulting thiosuccinimide adduct, which can be susceptible to hydrolysis and retro-Michael addition, leading to potential thiol exchange.
Emerging Strategies: Expanding the Toolkit
Beyond the classical approaches, several newer reagents offer unique advantages:
-
Vinyl Sulfones: These reagents also react via a Michael addition, forming a very stable thioether bond.
-
para-Quinone Methides (p-QMs): This class of reagents demonstrates exceptionally fast reaction kinetics, with rate constants significantly higher than most other cysteine labeling methods.
-
Dansylaziridine: This reagent offers the advantage of being intrinsically fluorescent, aiding in detection.
-
TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) derivatives: These are primarily used as spin labels for techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
Quantitative Comparison of Labeling Reagents
The following tables summarize the key quantitative parameters for the most common cysteine labeling reagents to facilitate a direct comparison.
| Feature | Iodoacetamides (e.g., IAM) | Maleimides (e.g., NEM) | Vinyl Sulfones | para-Quinone Methides (p-QMs) |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition | Michael Addition | Conjugate Addition |
| Optimal pH Range | 8.0 - 9.0 | 6.5 - 7.5 | ~7.4 | Neutral |
| Reaction Speed | Slower | Very Rapid | Moderate | Extremely Rapid |
| Second-order rate constant (k₂) (M⁻¹s⁻¹) | ~0.6 | >10 | ~40.2 | up to 1.67 x 10⁴ |
| Bond Formed | Stable Thioether | Thiosuccinimide adduct | Stable Thioether | Stable Adduct |
| Adduct Stability | Highly Stable | Susceptible to hydrolysis and retro-Michael addition | Highly Stable | Stable |
| Specificity | Highly specific for thiols at optimal pH. Can react with other nucleophiles at higher pH. | Highly specific for thiols at optimal pH. Can react with lysines at alkaline pH. | High | High specificity for cysteine |
| Labeling Efficiency | Often approaches 100% under optimized conditions. | Often approaches 100% under optimized conditions. | High | High |
Visualizing the Chemistry and Workflows
To better understand the processes involved, the following diagrams illustrate the chemical reactions of the primary labeling strategies and a typical experimental workflow.
Reaction mechanisms for iodoacetamide and maleimide labeling.
A generalized workflow for a typical cysteine labeling experiment.
Detailed Experimental Protocols
The following are generalized protocols for the most common cysteine labeling strategies. It is crucial to note that optimal conditions, such as reagent concentration and incubation time, should be determined empirically for each specific protein and application.
Protocol 1: Labeling with Iodoacetamide (IAM)
This protocol is a standard method for the irreversible alkylation of cysteine residues, often used prior to mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 6 M urea (B33335) for denaturing conditions)
-
Dithiothreitol (DTT) solution (1 M in water)
-
Iodoacetamide (IAM) solution (500 mM in a suitable buffer, freshly prepared and protected from light)
-
Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Reduction: To your protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add the freshly prepared IAM solution to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Stop the alkylation reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Sample Preparation for MS: Dilute the sample with digestion buffer to reduce the denaturant concentration (e.g., urea to <1 M).
-
Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the peptide digest with formic acid and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 2: Labeling with N-ethylmaleimide (NEM)
This protocol is suitable for applications requiring rapid and specific labeling of reactive cysteines at near-neutral pH.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 7.0)
-
N-ethylmaleimide (NEM) solution (100 mM in DMSO or ethanol, freshly prepared)
-
Quenching solution (e.g., 1 M DTT or 1 M β-mercaptoethanol)
-
SDS-PAGE loading buffer
Procedure:
-
Labeling: To the protein sample, add the NEM solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Analysis: The labeled protein can be analyzed by SDS-PAGE or further purified for other applications.
Conclusion: Selecting the Right Tool for the Job
The choice between iodoacetamide and maleimide derivatives, or indeed one of the newer generation of labeling reagents, is a critical experimental decision. Iodoacetamides offer the advantage of forming highly stable adducts, making them a reliable choice for applications like sample preparation for mass spectrometry. However, their slower reaction kinetics can be a drawback.
Maleimides, with their rapid reaction rates, are ideal for time-sensitive experiments and for labeling proteins that may be unstable over longer incubation periods. The potential instability of the maleimide adduct, however, must be considered, especially for in vivo studies or applications requiring long-term stability.
Emerging reagents like p-QMs are pushing the boundaries of reaction speed and efficiency, opening up new possibilities for probing dynamic cellular processes. As the toolkit of cysteine-reactive probes continues to expand, researchers are empowered with an ever-increasing array of options to precisely and effectively label these critical residues, driving forward our understanding of protein biology and advancing the development of new diagnostics and therapeutics.
References
Evaluating the Impact of L-Cysteine-1-13C on Cell Viability and Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of L-Cysteine-1-13C as a tool for studying cell viability and metabolism. It compares the use of this specific stable isotope-labeled amino acid with other common alternatives, supported by experimental data and detailed protocols. The information is intended to assist researchers in designing and interpreting experiments aimed at understanding the intricate roles of cysteine in cellular processes.
Introduction to L-Cysteine Metabolism and Isotope Tracing
L-cysteine is a semi-essential amino acid central to cellular physiology. It is a critical component of proteins and a precursor for the synthesis of essential biomolecules, including the major intracellular antioxidant glutathione (B108866) (GSH), as well as taurine (B1682933) and hydrogen sulfide (B99878) (H₂S).[1][2] The intracellular pool of cysteine is maintained through uptake of its oxidized form, cystine, and through the transsulfuration pathway, which synthesizes cysteine from methionine.[3][4]
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify their fluxes. By introducing a substrate labeled with a heavy isotope, such as carbon-13 (¹³C), researchers can track the fate of the labeled atoms through metabolic networks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] L-Cysteine-1-¹³C, with a ¹³C label at the carboxyl carbon, is a specific tracer used to investigate the metabolic contributions of cysteine.
Impact on Cell Viability
A study on the effect of varying L-cystine concentrations on the viability of Huh6 and Huh7 hepatocellular carcinoma cell lines demonstrated that higher concentrations of L-cystine can protect cells from chemically induced cell death. For instance, in Huh7 cells, the GI₅₀ (the concentration required to inhibit cell growth by 50%) for the system xc⁻ inhibitor sulfasalazine (B1682708) was 371 µM in media containing 200 µM L-cystine, compared to 209 µM in media with a lower, more physiological concentration of 83 µM L-cystine, indicating a protective effect at higher cystine levels.
Conversely, at high concentrations, L-cysteine can also exhibit cytotoxicity. Therefore, it is crucial to determine the optimal concentration of L-Cysteine-1-¹³C for labeling experiments to ensure that the observed metabolic effects are not confounded by unintended impacts on cell viability.
Table 1: Illustrative Data on the Effect of Cysteine/Cystine Concentration on Cell Viability
| Cell Line | Compound | Concentration of Cysteine/Cystine in Media | Effect on Cell Viability | Reference |
| CHO | L-Cysteine | Low (-15% vs. control) | Decreased viable cell density and overall viability. | |
| Huh7 | Sulfasalazine (System xc⁻ inhibitor) | 83 µM L-cystine | GI₅₀ = 209 µM | |
| Huh7 | Sulfasalazine (System xc⁻ inhibitor) | 200 µM L-cystine | GI₅₀ = 371 µM | |
| MCF-7 | S-Allyl-L-cysteine | 4.50 mM | ~25% reduction in viable cells after 24h. |
Metabolic Tracing with this compound: A Comparative Analysis
The choice of an isotopic tracer is critical for the successful design of metabolic flux analysis experiments. L-Cysteine-1-¹³C offers a specific way to trace the carbon backbone of cysteine as it is incorporated into downstream metabolites.
Comparison with Other Labeled Cysteine Isotopes
-
L-Cysteine-1-¹³C: This tracer is ideal for tracking the entry of the cysteine carboxyl group into downstream pathways. For example, in the synthesis of glutathione (γ-glutamyl-cysteinyl-glycine), the ¹³C label from L-Cysteine-1-¹³C will be retained in the cysteine residue of the glutathione molecule. This allows for the direct measurement of the contribution of exogenous cysteine to the glutathione pool.
-
L-Cysteine-U-¹³C₃,¹⁵N (Uniformly Labeled): In this isotopologue, all three carbon atoms and the nitrogen atom are labeled. This provides more comprehensive labeling information, allowing researchers to track the entire cysteine molecule. This can be particularly useful for distinguishing the contribution of cysteine from other precursors in complex metabolic networks and for simultaneous carbon and nitrogen flux analysis.
Comparison with Other Labeled Precursors
-
¹³C-Labeled Serine: The transsulfuration pathway synthesizes cysteine from serine and homocysteine. Therefore, tracing with labeled serine (e.g., U-¹³C₃-Serine) can elucidate the rate of de novo cysteine synthesis. A study using ¹³C₁-serine demonstrated its incorporation into cystathionine (B15957) and subsequently into cysteine and glutathione in various murine tissues. Comparing the labeling patterns from L-Cysteine-1-¹³C and ¹³C-serine can reveal the relative contributions of exogenous cysteine uptake versus de novo synthesis to the intracellular cysteine pool.
-
¹³C-Labeled Methionine: As the precursor to homocysteine in the transsulfuration pathway, labeled methionine can also be used to trace the synthesis of cysteine. This approach provides insight into the flux through the initial steps of the pathway.
Table 2: Comparison of Isotopic Tracers for Cysteine Metabolism
| Tracer | Information Gained | Advantages | Disadvantages |
| L-Cysteine-1-¹³C | Direct measurement of exogenous cysteine incorporation into downstream metabolites like glutathione. | Specific for the carboxyl carbon; cost-effective compared to uniformly labeled tracers. | Provides limited information on the fate of the rest of the cysteine molecule. |
| L-Cysteine-U-¹³C₃,¹⁵N | Comprehensive tracing of the entire cysteine molecule (carbon and nitrogen). | Allows for simultaneous carbon and nitrogen flux analysis; provides more constraints for metabolic models. | Higher cost; more complex data analysis due to multiple labeled atoms. |
| ¹³C-Labeled Serine | Measurement of de novo cysteine synthesis via the transsulfuration pathway. | Elucidates the contribution of the transsulfuration pathway to the cysteine pool. | Does not directly measure the uptake and metabolism of exogenous cysteine. |
| ¹³C-Labeled Methionine | Tracing of the initial steps of the transsulfuration pathway. | Provides insight into methionine metabolism and its connection to cysteine synthesis. | Indirect measure of cysteine metabolism; label can be diluted through other methionine-dependent pathways. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of amino acid supplementation on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of L-Cysteine-1-¹³C and unlabeled L-cysteine in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Cell Treatment: Remove the growth medium and replace it with a fresh medium containing the various concentrations of the test compounds. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
¹³C Metabolic Tracing Experiment
This is a generalized protocol for tracing the metabolism of L-Cysteine-1-¹³C in cultured mammalian cells.
-
Media Preparation: Prepare a custom cell culture medium that is deficient in cysteine. Supplement this base medium with a known concentration of L-Cysteine-1-¹³C. It is recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.
-
Cell Culture and Labeling: Culture cells in the ¹³C-labeling medium. The time required to reach isotopic steady state, where the labeling of intracellular metabolites is constant, depends on the turnover rate of the metabolites and should be determined empirically (often 24 hours is sufficient for many metabolites).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells quickly with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Collect the cell extracts and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract, for instance, using a speed vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to make them volatile.
-
Analyze the sample using GC-MS or LC-MS to determine the mass isotopomer distributions of target metabolites (e.g., glutathione, taurine, and TCA cycle intermediates).
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Calculate the fractional contribution of L-Cysteine-1-¹³C to the synthesis of downstream metabolites based on the mass isotopomer distributions.
-
Visualization of Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways involving L-cysteine.
L-Cysteine Metabolism and Glutathione Synthesis
Caption: Overview of L-Cysteine metabolism and its role as a precursor for glutathione, taurine, and H₂S.
Transsulfuration Pathway for Cysteine Synthesis
Caption: The transsulfuration pathway for the de novo synthesis of L-cysteine from methionine and serine.
Experimental Workflow for ¹³C Metabolic Tracing
References
Safety Operating Guide
Proper Disposal of L-Cysteine-1-13C: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a detailed, procedural framework for the proper disposal of L-Cysteine-1-13C, a non-radioactive, isotopically labeled amino acid. The disposal protocols for this compound are analogous to those for unlabeled L-Cysteine, as the isotopic labeling does not alter the primary chemical hazards of the substance.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is essential to minimize exposure and ensure personal safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat. In situations where dust generation is possible, a particulate respirator may be necessary.[1]
-
Ventilation: Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, avoid generating dust.[1] For small spills, gently sweep or scoop the solid material into a designated, sealed container for disposal.[1][2] The spill area should then be cleaned with a damp cloth or paper towel, with all cleaning materials also disposed of as hazardous waste. For large spills, evacuate the area and follow your institution's emergency response procedures.
Quantitative Data Summary
The following table summarizes key information regarding the hazards and disposal recommendations for L-Cysteine, which are applicable to this compound.
| Parameter | Information | Source |
| Hazard Classification | Not classified as dangerous goods for transport (DOT, IMDG, IATA). May cause skin, eye, and respiratory system irritation. Harmful if swallowed. | |
| Combustion Products | In the event of a fire, may produce hazardous combustion gases or vapors, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides. | |
| Disposal Recommendation | Dispose of as a non-hazardous material in accordance with all applicable national, state, and local regulations. Contact a licensed professional waste disposal service. | |
| Container Handling | Leave chemicals in original containers. Handle uncleaned containers like the product itself. Do not mix with other waste. |
Step-by-Step Disposal Protocol
Adherence to institutional, local, state, and federal regulations is mandatory for all chemical waste disposal. The following steps provide a general guideline for the proper disposal of this compound.
-
Waste Identification and Segregation:
-
Treat all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats), as chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.
-
If the original container is used for disposal, ensure it is securely sealed. If the original container is damaged, place it inside a larger, compatible, and properly labeled secondary container.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name, "this compound," and any appropriate hazard warnings as required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
The storage area should be away from heat sources and incompatible chemicals, such as strong oxidizers.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed professional waste management company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Cysteine-1-13C
Essential safety and logistical protocols for the handling and disposal of L-Cysteine-1-13C are critical for ensuring a secure laboratory environment and the integrity of your research. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize risks and streamline your workflow when working with this isotopically labeled amino acid.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, which is a solid, crystalline powder, a comprehensive approach to personal protection is paramount. The primary hazards include inhalation of the powder, skin contact, and eye exposure. The recommended PPE is designed to mitigate these risks effectively.
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent | Prevents inhalation of fine particles of the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Verification: Confirm that the product and its isotopic labeling match the order specifications.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The recommended storage temperature is typically refrigerated at 2-8°C.[5] Keep the container tightly sealed to prevent contamination and degradation.
Handling and Weighing
-
Designated Area: Conduct all handling and weighing of the solid compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize the risk of inhalation.
-
Engineering Controls: Use a balance with a draft shield to prevent the powder from becoming airborne.
-
Personal Protective Equipment: Always wear the full complement of recommended PPE.
-
Spill Prevention: Use a weigh boat or paper to contain the powder during transfer. Avoid creating dust by handling the material gently.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Inform your supervisor and colleagues about the spill.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: For a small, contained spill, proceed with cleanup if you are trained and equipped to do so. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) department.
-
Cleanup of Small Spills:
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material, such as a spill pillow or absorbent pad, to avoid generating dust.
-
Carefully scoop the material into a labeled, sealable waste container.
-
Clean the spill area with a damp cloth or sponge, and place the cleaning materials into the waste container.
-
Wash the area with soap and water.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations. As this compound is a non-radioactive, stable isotope-labeled compound, it can generally be disposed of as chemical waste. However, always adhere to your institution's specific guidelines and local regulations.
-
Waste Segregation: Collect all solid waste contaminated with this compound, including weigh boats, gloves, and absorbent materials, in a dedicated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Aqueous Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a labeled liquid hazardous waste container. Do not dispose of solutions down the drain unless explicitly permitted by your institution's EHS department.
-
Disposal Request: When the waste container is full, submit a chemical waste pickup request to your institution's EHS or waste management department.
Experimental Protocol: SILAC-Based Proteomics
This compound is frequently used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. Below is a detailed methodology for a typical SILAC experiment.
Objective: To quantify protein expression differences between two cell populations using this compound.
Materials:
-
Cell lines of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine, L-arginine, and L-cysteine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-cysteine, L-lysine, and L-arginine
-
"Heavy" this compound, 13C6 L-lysine, and 13C6 L-arginine
-
Cell culture flasks, plates, and other sterile consumables
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
In-gel digestion kit (with trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Cell Culture Adaptation:
-
Culture two populations of cells in parallel.
-
For the "light" population, supplement the SILAC medium with "light" L-lysine, L-arginine, and L-cysteine to normal concentrations.
-
For the "heavy" population, supplement the SILAC medium with "heavy" 13C6 L-lysine, 13C6 L-arginine, and this compound.
-
Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment), while the other serves as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both "light" and "heavy" cell populations.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the protein concentration for each lysate.
-
-
Sample Pooling and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Separate the mixed proteins by SDS-PAGE.
-
Excise the protein bands of interest or the entire gel lane.
-
Perform in-gel digestion of the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the relative abundance of the "light" and "heavy" peptide pairs. The ratio of the peak intensities corresponds to the relative abundance of the protein in the two cell populations.
-
Visualizing Safety and Experimental Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical relationships in the handling and experimental workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
